Formoterol-D6 (Major)
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
N-[5-[2-[[1,1,1,2,3,3-hexadeuterio-3-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22)/i1D3,9D2,13D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZSYCZIITTYBL-CNHGSDQPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])C1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30661986 | |
| Record name | N-[2-Hydroxy-5-(1-hydroxy-2-{[1-(4-methoxyphenyl)(~2~H_6_)propan-2-yl]amino}ethyl)phenyl]formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020719-45-2 | |
| Record name | N-[2-Hydroxy-5-(1-hydroxy-2-{[1-(4-methoxyphenyl)(~2~H_6_)propan-2-yl]amino}ethyl)phenyl]formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[5-[2-[[1,1,1,2,3,3-hexadeuterio-3-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]formamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Formoterol-D6 (Major): An In-Depth Technical Guide for Researchers and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction
Formoterol is a potent, long-acting β2-adrenergic receptor agonist with a rapid onset of action, widely used in the management of asthma and chronic obstructive pulmonary disease (COPD).[1][2] Stable isotope-labeled internal standards are crucial for the accurate quantification of drugs in biological matrices, mitigating matrix effects and improving the reliability of analytical methods. This technical guide provides a comprehensive overview of Formoterol-D6, a deuterated analog of Formoterol, designed for researchers, scientists, and drug development professionals. This document delves into the core chemical properties of Formoterol-D6, its synthesis, and its application as an internal standard in bioanalytical assays, with a focus on the underlying scientific principles and field-proven insights.
Physicochemical Properties of Formoterol-D6
Formoterol-D6 is a synthetic, isotopically labeled version of Formoterol where six hydrogen atoms have been replaced by deuterium. This substitution results in a higher molecular weight compared to the parent compound, which is the basis for its use as an internal standard in mass spectrometry-based assays.
Table 1: Core Chemical and Physical Properties of Formoterol-D6
| Property | Value | Source(s) |
| IUPAC Name | N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1,1,1-trideuterio-3-[4-(trideuteriomethoxy)phenyl]propan-2-yl]amino]ethyl]phenyl]formamide | [3] |
| Chemical Formula | C₁₉H₁₈D₆N₂O₄ | [4] |
| Molecular Weight | 350.44 g/mol | [3] |
| Exact Mass | 350.21126773 Da | [3] |
| Appearance | Beige solid | [5] |
| Purity (by HPLC) | >95% | [6] |
| Isotopic Purity | >98% atom D | [5] |
| Solubility | Slightly soluble in DMSO and Methanol.[7] Formoterol fumarate dihydrate is slightly soluble in water.[8] | [7][8] |
| Storage Conditions | Recommended long-term storage at -20°C.[6] Stable for shipment at room temperature.[9] | [6][9] |
Formoterol-D6 is typically available as a mixture of diastereomers and often supplied as the fumarate salt for improved stability and handling.
Table 2: Properties of Formoterol-D6 Fumarate
| Property | Value | Source(s) |
| Chemical Formula | C₄₂H₄₀D₁₂N₄O₁₂ | [10] |
| Molecular Weight | 816.96 g/mol | [10] |
Synthesis and Isotopic Labeling
While specific, detailed synthetic pathways for Formoterol-D6 are not extensively published in peer-reviewed literature, the general synthesis of Formoterol is well-documented and provides a basis for understanding the introduction of deuterium labels.[11][12][] The synthesis of Formoterol typically involves several key steps, including the formation of a bromoketone intermediate, followed by a nucleophilic substitution with an appropriate amine.[11]
Deuterium atoms are strategically introduced into the molecule at positions that are metabolically stable to prevent in-vivo exchange. For Formoterol-D6, the labeling is on the methoxy-phenyl-propan-amine side chain. The synthesis would likely involve the use of deuterated starting materials or reagents during the construction of this side chain.
Caption: Generalized synthetic workflow for Formoterol-D6 Fumarate.
Application in Bioanalytical Methods: A Self-Validating System
The primary application of Formoterol-D6 is as an internal standard (IS) in quantitative bioanalysis, most commonly employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-extraction of the analyte and its stable isotope-labeled counterpart from a biological matrix ensures that any variability during sample preparation, such as extraction efficiency and matrix effects, affects both compounds equally. This co-elution and co-detection create a self-validating system, leading to highly accurate and precise quantification.
The Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a gold-standard technique for quantitative analysis. By adding a known amount of the isotopically labeled standard (Formoterol-D6) to an unknown sample containing the analyte (Formoterol), the ratio of the two compounds can be precisely measured by mass spectrometry. Since the chemical and physical properties of the analyte and the IS are nearly identical, they behave similarly during sample processing and chromatographic separation.
Caption: Workflow for quantitative analysis using Formoterol-D6 as an internal standard.
Experimental Protocol: Quantification of Formoterol in Human Plasma/Serum
The following is a representative, detailed protocol for the quantification of Formoterol in human plasma or serum using Formoterol-D6 as an internal standard. This protocol is based on established methodologies and best practices in the field.[7][14][15]
Step 1: Preparation of Stock and Working Solutions
-
Primary Stock Solutions: Prepare individual stock solutions of Formoterol and Formoterol-D6 in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the Formoterol stock solution with a 50:50 methanol/water mixture to prepare working standard solutions for spiking into blank plasma to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the Formoterol-D6 stock solution with methanol to a suitable concentration (e.g., 10 ng/mL).
Step 2: Sample Preparation (Solid-Phase Extraction)
-
Sample Aliquoting: To 500 µL of human plasma (calibration standards, QCs, or unknown samples) in a polypropylene tube, add 25 µL of the Formoterol-D6 internal standard working solution.
-
Pre-treatment: Add 500 µL of 4% phosphoric acid in water and vortex to mix.
-
SPE Cartridge Conditioning: Condition a cation-exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M HCl, followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
Step 3: LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to ensure separation from endogenous matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Table 3: Representative MRM Transitions for Formoterol and Formoterol-D6
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Role | Source(s) |
| Formoterol | 345.2 | 149.1 | Quantifier | [15] |
| Formoterol | 345.2 | 121.1 | Qualifier | [15] |
| Formoterol-D6 | 350.8 | 154.8 | Internal Standard | [15] |
Step 4: Data Analysis
-
Integrate the peak areas for the quantifier MRM transitions of Formoterol and Formoterol-D6.
-
Calculate the peak area ratio of Formoterol to Formoterol-D6.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Determine the concentration of Formoterol in the unknown samples by interpolating their peak area ratios from the calibration curve.
Metabolic Fate and the Deuterium Isotope Effect
The metabolism of Formoterol in humans is primarily through direct glucuronidation at the phenolic hydroxyl groups and O-demethylation followed by glucuronidation.[] The introduction of deuterium atoms can influence the metabolic rate of a drug, a phenomenon known as the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and thus, reactions that involve the cleavage of this bond can proceed at a slower rate.[16][17]
Caption: Major metabolic pathways of Formoterol.
Conclusion
Formoterol-D6 is an indispensable tool for the accurate and precise quantification of Formoterol in biological matrices. Its physicochemical properties are nearly identical to its non-deuterated counterpart, making it an ideal internal standard for isotope dilution mass spectrometry. This guide has provided a comprehensive overview of the chemical properties, synthesis, and application of Formoterol-D6, including a detailed experimental protocol for its use in bioanalytical methods. Understanding the principles behind its use and the potential influence of isotopic labeling on its metabolic fate is crucial for its effective implementation in research and drug development.
References
-
Ultra-sensitive determination of Formoterol in human serum by high performance liquid chromatography and electrospray tandem mass spectrometry. PubMed. [Link]
- Formoterol process.
-
Development of Highly-sensitive method and its validation for the determination of Formoterol in human Plasma by UPLC-MS/MS. IJRAR.org. [Link]
-
Formoterol-D6. PubChem. [Link]
-
An Improved Liquid Chromatography-Tandem Mass Spectrometric Method to Quantify Formoterol in Human Urine. ResearchGate. [Link]
-
Design, Development, Physicochemical Characterization, and In Vitro Drug Release of Formoterol PEGylated PLGA Polymeric Nanoparticles. MDPI. [Link]
- Process for preparing formoterol and related compounds.
- New process for preparing formoterol and related compounds.
-
Formoterol fumarate dihydrate. Fermion. [Link]
-
Method of Test for Veterinary Drug Residues in Foods- Test of Multiresidue Analysis of β-Agonists. Taiwan Food and Drug Administration. [Link]
-
Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. SAGE Journals. [Link]
-
Chemistry Review(s). accessdata.fda.gov. [Link]
-
Formoterol. An update of its pharmacological properties and therapeutic efficacy in the management of asthma. PubMed. [Link]
-
Metabolic Stability Assays. Merck Millipore. [Link]
-
Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. PubMed. [Link]
-
Formoterol-D6 (major) Fumarate. ESS. [Link]
-
Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]
-
Synthetic Intermediates for Deuterated Pharmaceuticals. CK Isotopes. [Link]
-
In vitro metabolic stability assays for drug discovery. Nuvisan. [Link]
-
Comparison of formoterol and terbutaline for as-needed treatment of asthma: a randomised trial. PubMed. [Link]
-
Deuterium in drug discovery: progress, opportunities and challenges. Nature. [Link]
-
Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs. Semantic Scholar. [Link]
Sources
- 1. Formoterol-D6 Fumarate | SynZeal [synzeal.com]
- 2. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 3. Formoterol-D6 | C19H24N2O4 | CID 123133961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Metabolic Stability Assays [merckmillipore.com]
- 5. esschemco.com [esschemco.com]
- 6. Formoterol-d6 Fumarate | CAS | LGC Standards [lgcstandards.com]
- 7. ijrar.org [ijrar.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. esschemco.com [esschemco.com]
- 10. Formoterol-d6 Fumarate | CAS | LGC Standards [lgcstandards.com]
- 11. US5434304A - Process for preparing formoterol and related compounds - Google Patents [patents.google.com]
- 12. EP0550612B1 - New process for preparing formoterol and related compounds - Google Patents [patents.google.com]
- 14. Ultra-sensitive determination of Formoterol in human serum by high performance liquid chromatography and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 20. nuvisan.com [nuvisan.com]
Introduction: The Role of Formoterol-D6 in Modern Bioanalysis
An In-Depth Technical Guide to the Synthesis and Purification of Formoterol-D6 (Major)
Formoterol is a potent, long-acting β2-adrenoceptor agonist used clinically as a bronchodilator for the management of asthma and chronic obstructive pulmonary disease (COPD).[1] In the realm of pharmaceutical research and development, particularly in pharmacokinetics and metabolism studies, the quantitative analysis of active pharmaceutical ingredients (APIs) in biological matrices is paramount. This necessitates the use of highly reliable internal standards for techniques like liquid chromatography-mass spectrometry (LC-MS).
Formoterol-D6 is the deuterium-labeled analogue of formoterol, engineered to serve as an ideal stable isotope-labeled (SIL) internal standard.[2][3] By replacing six hydrogen atoms with deuterium on the methoxyphenylpropan-2-yl moiety, the molecule's mass is increased without significantly altering its chemical properties, such as polarity or ionization efficiency.[4][5] This mass shift allows for its clear differentiation from the unlabeled analyte by the mass spectrometer, while its near-identical chromatographic behavior ensures it accurately tracks the analyte through sample extraction, cleanup, and analysis, correcting for matrix effects and variability.[6][7]
This guide provides a comprehensive, in-depth overview of the chemical synthesis and rigorous purification of Formoterol-D6. It is designed for researchers, chemists, and drug development professionals, offering not just protocols, but the underlying scientific rationale—the "why" behind the "how"—to ensure the production of a high-purity standard suitable for the most sensitive bioanalytical assays.
Part 1: Synthetic Strategy & Core Principles
The successful synthesis of a high-quality deuterated standard is a game of precision. The strategy must ensure regioselective incorporation of the isotopic label, maintain stereochemical integrity where necessary, and culminate in a product of exceptional purity.
Rationale for Deuteration and Retrosynthetic Analysis
The primary goal for synthesizing Formoterol-D6 is to create a mass-shifted internal standard. The "D6" designation refers to the six deuterium atoms located on the isopropyl group and the adjacent methylene group, a region not typically susceptible to metabolic cleavage in this part of the molecule, ensuring the label's stability during biological processing.[5]
Our retrosynthetic strategy deconstructs Formoterol-D6 into key building blocks. The most critical disconnection is at the secondary amine bond, identifying two primary precursors: a protected, electrophilic phenylethanolamine backbone and a deuterated nucleophilic amine.
This leads to the identification of our key starting materials:
-
An Electrophilic Synthon: A protected 2-bromo-1-(4-(benzyloxy)-3-nitrophenyl)ethan-1-one. The benzyl group serves as a robust protecting group for the phenolic hydroxyl, while the nitro group is a precursor to the formamide moiety.
-
The Deuterated Building Block: 1-(4-methoxyphenyl)propan-2-amine-d6. This commercially available or custom-synthesized reagent is the source of the isotopic label.
Stereochemical Considerations
Formoterol possesses two chiral centers, leading to four possible stereoisomers.[1] The most active enantiomer is (R,R)-formoterol, also known as arformoterol.[1] While enantioselective synthesis is crucial for the API, for an internal standard, a racemic mixture of the (R,R) and (S,S) enantiomers is often sufficient and more cost-effective, provided it is diastereomerically pure. This guide focuses on the synthesis of this racemic mixture, with purification steps designed to remove diastereomeric impurities.
Overall Synthetic Workflow
The forward synthesis is a multi-step process designed for scalability and control at each stage. The workflow emphasizes purification of intermediates to ensure the final product meets stringent quality criteria.
Caption: High-level workflow for Formoterol-D6 synthesis and purification.
Part 2: Step-by-Step Synthesis Protocol
This section details the experimental procedures. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1 & 2: Synthesis of Protected Amino Alcohol Intermediate
This two-step, one-pot procedure involves the initial coupling of the deuterated amine with the bromoketone, followed by in-situ reduction of the resulting ketone to the more stable amino alcohol.
-
Rationale: Direct reduction of the ketone after the substitution reaction prevents potential side reactions and simplifies the workflow. Sodium borohydride (NaBH₄) is a mild and selective reducing agent for ketones, which will not affect the nitro or benzyl protecting groups.
-
Protocol:
-
To a solution of 2-bromo-1-(4-(benzyloxy)-3-nitrophenyl)ethan-1-one (1.0 eq) in a suitable solvent like acetonitrile, add N,N-Diisopropylethylamine (DIPEA, 1.5 eq).
-
Add 1-(4-methoxyphenyl)propan-2-amine-d6 (1.2 eq) dropwise at room temperature and stir for 4-6 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to 0-5 °C in an ice bath.
-
Add methanol to the mixture, followed by the portion-wise addition of sodium borohydride (NaBH₄, 1.5 eq), maintaining the temperature below 10 °C.
-
Stir for 2 hours, allowing the reaction to slowly warm to room temperature.
-
Quench the reaction by the slow addition of water. Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amino alcohol intermediate.
-
Step 3: Reduction of the Nitro Group
The aromatic nitro group is reduced to a primary amine, a necessary precursor for the final formylation step.
-
Rationale: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for nitro group reduction.[8] It is preferred over metal/acid reductions (e.g., Sn/HCl) which can require more complex workups.[8]
-
Protocol:
-
Dissolve the crude amino alcohol from the previous step in ethanol or methanol.
-
Transfer the solution to a hydrogenation vessel. Add 10% Pd/C catalyst (5-10% w/w).
-
Pressurize the vessel with hydrogen gas (e.g., 40-50 psi) and shake or stir vigorously at room temperature until hydrogen uptake ceases (typically 4-8 hours).
-
Carefully vent the vessel and purge with nitrogen.
-
Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude diamine intermediate.
-
Step 4: Selective N-Formylation
The newly formed aromatic amine is selectively formylated to install the required formamide group.
-
Rationale: Using a mixed anhydride of formic acid and acetic anhydride, generated in situ, is an effective method for formylation.[8] The reaction conditions are controlled to favor formylation of the more nucleophilic aromatic amine over the secondary aliphatic amine.
-
Protocol:
-
Prepare a formylating mixture by slowly adding formic acid (1.5 eq) to acetic anhydride (1.5 eq) at 0 °C and stirring for 15-20 minutes.
-
Dissolve the crude diamine intermediate in a suitable aprotic solvent like tetrahydrofuran (THF).
-
Cool the solution to 0 °C and slowly add the pre-formed formylating mixture.
-
Allow the reaction to stir at 0-5 °C for 2-3 hours. Monitor by LC-MS.
-
Upon completion, quench with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the crude N-benzylated Formoterol-D6.
-
Step 5: Debenzylation to Yield Formoterol-D6 Base
The final step in the synthesis of the free base is the removal of the benzyl protecting group.
-
Rationale: Hydrogenolysis is the standard method for removing benzyl ethers. The same Pd/C catalyst used for the nitro reduction can be employed here.[8]
-
Protocol:
-
Dissolve the crude product from Step 4 in ethanol.
-
Add 10% Pd/C catalyst (5-10% w/w) and hydrogenate under 45-50 psi of H₂ until reaction completion (monitored by LC-MS showing disappearance of starting material).
-
Filter the reaction mixture through Celite® to remove the catalyst.
-
Evaporate the solvent to yield the crude Formoterol-D6 free base, typically as a thick oil or amorphous solid.
-
Part 3: Purification & Isolation Strategy
For a SIL internal standard, purity is not a suggestion; it is a prerequisite. Both chemical and isotopic purity must be exceptionally high to prevent analytical interference. The purification strategy is therefore as critical as the synthesis itself.
Caption: A multi-step purification workflow ensures final product quality.
Protocol 1: Chromatographic Purification of the Free Base
Initial purification of the crude base is performed using column chromatography to remove residual reagents and non-polar byproducts.
-
Rationale: Flash chromatography is a rapid and effective method for bulk purification before the final, high-purity crystallization step.
-
Methodology:
-
Adsorb the crude Formoterol-D6 base onto a small amount of silica gel.
-
Load the adsorbed material onto a pre-packed silica gel column.
-
Elute the column with a gradient mobile phase, typically starting with dichloromethane (DCM) and gradually increasing the polarity with methanol (e.g., 0% to 10% MeOH in DCM).
-
Collect fractions and analyze by TLC or HPLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield the purified Formoterol-D6 base.
-
| Parameter | Value / Description | Purpose |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | Standard polarity for separating organic molecules. |
| Mobile Phase | Gradient: 0-10% Methanol in Dichloromethane | Gradually increases polarity to elute the product while leaving impurities behind. |
| Detection | UV at 254 nm (on TLC plates) | Visualization of aromatic compounds. |
Protocol 2: Salt Formation and Recrystallization
Conversion to a salt followed by crystallization is a powerful technique that serves two purposes: it provides a stable, solid final product and it is highly effective at rejecting impurities, including unwanted diastereomers.[9][10] Formoterol fumarate dihydrate is a well-characterized and stable crystalline form.[11][12]
-
Rationale: The fumarate salt has well-defined crystal properties that facilitate purification.[11] The use of a specific solvent system, such as aqueous isopropanol, allows for controlled precipitation and crystal growth, which is key to achieving high diastereomeric and chemical purity.[8][13]
-
Step-by-Step Methodology:
-
Dissolve the purified Formoterol-D6 base (1.0 eq) in a mixture of isopropanol and water (e.g., 85:15 v/v).[8]
-
In a separate flask, dissolve fumaric acid (0.5 eq, as formoterol forms a 2:1 salt) in warm isopropanol.
-
Slowly add the fumaric acid solution to the Formoterol-D6 solution with stirring.
-
Allow the solution to cool slowly to room temperature, then further cool in an ice bath or refrigerator to maximize crystal formation.
-
Collect the resulting white crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold isopropanol.
-
Recrystallization: For final polishing, dissolve the crystals in a minimal amount of a hot solvent mixture (e.g., acetonitrile or aqueous isopropanol), then allow to cool slowly as before.[13]
-
Filter, wash, and dry the final crystalline product under vacuum at a controlled temperature (e.g., <45°C) to yield Formoterol-D6 fumarate dihydrate.[12]
-
Part 4: Quality Control & Characterization
Final product analysis is non-negotiable. A battery of analytical tests is required to confirm the structure, purity, and isotopic integrity of the Formoterol-D6 standard.[14]
| Analytical Technique | Purpose | Expected Result |
| High-Resolution MS (HRMS) | Confirms molecular formula and isotopic incorporation. | Observed m/z matches the theoretical mass for C₁₉H₁₈D₆N₂O₄ within a narrow mass tolerance (e.g., <5 ppm). |
| ¹H NMR | Confirms chemical structure and position of deuteration. | Spectrum matches that of unlabeled formoterol, but with significant reduction or absence of signals corresponding to the deuterated positions. |
| ²H NMR | Directly confirms the presence and location of deuterium. | Signals appear at chemical shifts corresponding to the labeled positions. |
| RP-HPLC (UV) | Determines chemical purity. | Purity >98% by peak area.[15] |
| Chiral HPLC | Determines stereoisomeric purity/ratio.[16] | For a racemic standard, shows two peaks of approximately equal area for the (R,R) and (S,S) enantiomers. |
| Karl Fischer Titration | Quantifies water content for the dihydrate form. | Water content should be consistent with the theoretical value for the dihydrate salt. |
Conclusion
The synthesis and purification of Formoterol-D6 is a precise and multi-faceted process that demands careful execution and rigorous quality control. By following a well-designed synthetic route using a deuterated building block and employing a robust, multi-step purification strategy centered on chromatography and crystallization, it is possible to produce a stable isotope-labeled internal standard of high chemical, stereoisomeric, and isotopic purity. This guide provides the foundational knowledge and practical protocols necessary for researchers and scientists to confidently produce and validate Formoterol-D6, an indispensable tool for accurate and reliable bioanalysis in modern drug development.
References
-
Wuyts, B., De Schutter, I., van den Hauwe, K., Wauters, A., & van der Veken, P. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid communications in mass spectrometry : RCM, 19(3), 401–407. [Link]
-
SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. SciSpace. [Link]
-
National Institute of Standards and Technology. (n.d.). Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers. NIST. [Link]
-
Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. Acanthus Research Inc.[Link]
-
ResearchGate. (n.d.). Asymmetric formal synthesis of (-)-formoterol and (-)-tamsulosin. ResearchGate. [Link]
-
Murase, K., et al. (1998). Large-Scale Synthesis of Enantio- and Diastereomerically Pure (R,R)-Formoterol. The Journal of Organic Chemistry, 63(22), 7722-7727. [Link]
-
Hendeles, L., & Hart, M. (2007). Chiral Switch Drugs for Asthma and Allergies: True Benefit or Marketing Hype. Journal of Allergy and Clinical Immunology, 120(5), 1149-1153. [Link]
-
Jarring, K., Larsson, T., Stensland, B., & Ymén, I. (2006). Thermodynamic stability and crystal structures for polymorphs and solvates of formoterol fumarate. Journal of pharmaceutical sciences, 95(5), 1144–1161. [Link]
-
Shah, A. K., et al. (2009). Chiral HPLC analysis of formoterol stereoisomers and thermodynamic study of their interconversion in aqueous pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 49(4), 935-941. [Link]
- Google Patents. (1995). Process for the preparation of an optically pure enantiomer of formoterol.
-
Nishiumi, S., et al. (2023). Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis. Analytical Chemistry. [Link]
-
Unknown Author. (n.d.). Synthesis of deuterated analogs, reference standards and metabolites of pharmaceuticals. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). The chemical structure of formoterol. ResearchGate. [Link]
-
SynZeal. (n.d.). Formoterol-D6 Fumarate. SynZeal. [Link]
-
am Ende, D. J. (2008). From form to function: Crystallization of active pharmaceutical ingredients. Chemical Engineering Progress. [Link]
- Google Patents. (n.d.).
- Google Patents. (1995).
- Google Patents. (n.d.).
-
Isotope Science / Alfa Chemistry. (n.d.). Quality Control Essentials for Deuterated Drug APIs. Isotope Science. [Link]
-
Singh, S., et al. (2016). Analytical Method Development and Validation of Formoterol Fumarate Dihydrate By Chromatographic and Spectrophotometric Techniqu. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Buteau, K. C. (2023). Deuterium in drug discovery: progress, opportunities and challenges. RSC Medicinal Chemistry, 14(7), 1198-1214. [Link]
- Google Patents. (n.d.). High storage stability inhalable compositions.
-
Al-Ghananeem, A. M., et al. (2018). Design, Development, Physicochemical Characterization, and In Vitro Drug Release of Formoterol PEGylated PLGA Polymeric Nanoparticles. Molecules, 23(11), 2849. [Link]
- Google Patents. (2008). An improved process for the preparation of high purity formoterol and its pharmaceutically acceptable salts.
- Google P
Sources
- 1. Chiral Switch Drugs for Asthma and Allergies: True Benefit or Marketing Hype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. Formoterol-D6 Fumarate | SynZeal [synzeal.com]
- 6. scispace.com [scispace.com]
- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US5434304A - Process for preparing formoterol and related compounds - Google Patents [patents.google.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. cepac.cheme.cmu.edu [cepac.cheme.cmu.edu]
- 11. Thermodynamic stability and crystal structures for polymorphs and solvates of formoterol fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. RU2079486C1 - Method for synthesis of formoterol or its derivatives - Google Patents [patents.google.com]
- 13. WO2008035380A2 - An improved process for the preparation of high purity formoterol and its pharmaceutically acceptable salts - Google Patents [patents.google.com]
- 14. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 15. Formoterol-d6 Fumarate | CAS | LGC Standards [lgcstandards.com]
- 16. Chiral HPLC analysis of formoterol stereoisomers and thermodynamic study of their interconversion in aqueous pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
The Definitive Guide to Formoterol-D6 (Major) in Bioanalytical Research
A Senior Application Scientist's Perspective on its Core Utility as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of pharmaceuticals, the precision and accuracy of bioanalytical data are paramount. This guide provides an in-depth technical overview of Formoterol-D6, focusing on its critical role as a stable isotope-labeled internal standard in modern analytical workflows, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). We will move beyond simple definitions to explore the scientific rationale, practical application, and validation of methods employing this essential tool.
Foundational Concepts: Formoterol and the Imperative for Internal Standards
The Analyte: Formoterol
Formoterol is a potent, long-acting β2-adrenergic agonist (LABA) used as a bronchodilator for the management of asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its mechanism of action involves stimulating β2-adrenergic receptors in the smooth muscle of the airways.[3][4] This activation triggers a cascade, increasing intracellular cyclic AMP (cAMP) levels, which leads to the relaxation of bronchial smooth muscle and subsequent bronchodilation.[5][6]
Pharmacokinetic studies reveal that after inhalation, Formoterol is rapidly absorbed, with peak plasma concentrations occurring within minutes.[4][7] However, due to its high potency, the systemic concentrations are typically very low, often in the picogram per milliliter (pg/mL) range.[6][8] This presents a significant challenge for bioanalysis, demanding highly sensitive and specific quantification methods. Formoterol is primarily metabolized in the liver through glucuronidation and O-demethylation, involving multiple cytochrome P450 enzymes (CYP2D6, CYP2C19, CYP2C9, and CYP2A6).[1][4][9]
The Challenge: Variability in Bioanalysis
Quantitative analysis of drugs like Formoterol in complex biological matrices (e.g., plasma, urine, serum) is fraught with potential for error. Variability can be introduced at multiple stages of the analytical workflow:
-
Sample Preparation: Inconsistent recovery during extraction procedures like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the analyte in the mass spectrometer source, leading to inaccurate measurements.[10]
-
Instrumental Drift: Fluctuations in instrument performance over the course of an analytical run.[11]
To ensure data reliability, these variables must be controlled. This is the fundamental purpose of an internal standard (IS).
Formoterol-D6: The Ideal Internal Standard
The most effective internal standard is one that behaves as identically as possible to the analyte throughout the entire analytical process. A stable isotope-labeled (SIL) internal standard, such as Formoterol-D6, is considered the "gold standard" for quantitative LC-MS/MS assays.[11]
Formoterol-D6 is a synthetic version of Formoterol where six hydrogen atoms have been replaced with their heavier, stable isotope, deuterium.[12] This subtle modification is the key to its utility.
Caption: Chemical formulas of Formoterol and its deuterated analog, Formoterol-D6.
The Principle of Co-elution and Differential Detection
Because the substitution of hydrogen with deuterium results in a negligible change to the physicochemical properties of the molecule, Formoterol-D6 exhibits nearly identical:
-
Extraction Recovery: It is lost or recovered at the same rate as the native Formoterol during sample cleanup.[10]
-
Chromatographic Retention Time: It co-elutes with Formoterol from the LC column.[13]
-
Ionization Efficiency: It experiences the same degree of ion suppression or enhancement from matrix effects.[14]
However, due to the mass difference of 6 Daltons, the mass spectrometer can easily distinguish between Formoterol and Formoterol-D6.[10] Quantification is therefore based on the ratio of the analyte peak area to the internal standard peak area. Any variations that affect the analyte signal will proportionally affect the internal standard signal, keeping the ratio constant and leading to highly accurate and precise results.[13][15]
Core Research Application: Pharmacokinetic Studies via LC-MS/MS
The primary use of Formoterol-D6 is as an internal standard for the highly sensitive and selective quantification of Formoterol in biological samples to support pharmacokinetic (PK) and bioequivalence (BE) studies.[6][8]
Workflow Overview
The general workflow involves adding a known, fixed amount of Formoterol-D6 to all samples (calibration standards, quality controls, and unknown study samples) at the very beginning of the sample preparation process.[11] This ensures that the IS is present to account for variability throughout all subsequent steps.
Caption: General workflow for quantifying Formoterol using Formoterol-D6.
Key Experimental Parameters
The development of a robust bioanalytical method is a meticulous process. Below are typical parameters for the quantification of Formoterol.
| Parameter | Typical Value / Condition | Rationale |
| Analyte | Formoterol | The drug being quantified. |
| Internal Standard | Formoterol-D6 | Stable isotope-labeled analog for optimal accuracy.[6][16] |
| Biological Matrix | Human Plasma, Urine | Relevant fluids for pharmacokinetic assessment.[6][17] |
| Extraction Method | Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) | Efficiently separates the analyte from matrix interferences.[8] |
| Chromatography | Ultra-High Performance Liquid Chromatography (UPLC) | Provides rapid separation and sharp peak shapes for high sensitivity.[6] |
| Column | Reversed-Phase C18 (e.g., Zorbax sb-Aq, Acquity BEH C18) | Standard for separating moderately polar compounds like Formoterol.[6][18] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Formoterol readily forms a protonated molecule [M+H]+.[6][17] |
| MS Detection | Tandem Mass Spectrometry (MS/MS) | Provides high selectivity and sensitivity. |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Specifically monitors pre-defined parent-to-product ion transitions.[17] |
Mass Spectrometry Transitions
In MRM mode, the mass spectrometer is programmed to isolate the protonated parent ion of the analyte (and IS) and then fragment it, monitoring for a specific, stable product ion. This highly selective process minimizes background noise.
| Compound | Parent Ion (m/z) | Product Ion (m/z) |
| Formoterol | 345.2 | 149.1 / 327.0 |
| Formoterol-D6 | 351.2 | 155.3 |
| Data synthesized from multiple sources.[17][18] |
Step-by-Step Protocol: Quantification of Formoterol in Human Plasma
This protocol is a representative example and must be fully validated according to regulatory guidelines such as those from the FDA or ICH M10 before use in regulated studies.[19][20][21]
Materials and Reagents
-
Formoterol Fumarate reference standard
-
Formoterol-D6 internal standard
-
Blank human plasma (screened for interferences)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium Formate
-
Formic Acid
-
tert-Butyl methyl ether (t-BME)
-
Ammonium Hydroxide
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Formoterol and Formoterol-D6 in separate volumetric flasks using methanol.[8]
-
Working Standard Solutions: Prepare serial dilutions of the Formoterol stock solution in 50:50 methanol/water to create a series of working standards for spiking.
-
Internal Standard Spiking Solution (e.g., 1000 pg/mL): Dilute the Formoterol-D6 stock solution with methanol to the desired final concentration.
Preparation of Calibration Curve (CC) and Quality Control (QC) Samples
-
Spike appropriate volumes of the Formoterol working standard solutions into aliquots of blank human plasma to create a calibration curve covering the expected concentration range (e.g., 0.5 pg/mL to 200 pg/mL).[6][8]
-
Prepare QC samples in blank plasma at a minimum of three concentration levels (low, medium, and high).
Sample Extraction (Liquid-Liquid Extraction)
-
Aliquot 200 µL of sample (CC, QC, or unknown) into a clean microcentrifuge tube.
-
Add 25 µL of the Formoterol-D6 internal standard spiking solution to every tube (except for "double blank" samples used to check for matrix interference). Vortex briefly.
-
Add 200 µL of 0.1% (v/v) ammonium hydroxide solution. Vortex.
-
Add 2.5 mL of t-BME. Cap and vortex vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile/water). Vortex to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
UPLC-MS/MS Analysis
-
UPLC System: Use a gradient elution with a mobile phase consisting of (A) 10 mM ammonium formate with 0.1% formic acid in water and (B) acetonitrile.
-
Injection: Inject 10 µL of the reconstituted sample.
-
MS/MS Detection: Monitor the MRM transitions for Formoterol and Formoterol-D6 as specified in the table above.
-
Data Processing: Integrate the peak areas for both the analyte and the internal standard. Calculate the peak area ratio (Formoterol Area / Formoterol-D6 Area). Plot this ratio against the nominal concentration for the calibration standards to generate a calibration curve. Use the resulting regression equation to determine the concentration of Formoterol in the QC and unknown samples.
Method Validation: The Pillar of Trustworthiness
A bioanalytical method is only useful if it is proven to be reliable. The protocol described must undergo rigorous validation to demonstrate its performance characteristics, adhering to guidelines from regulatory bodies like the FDA.[22][23]
Caption: Key parameters for bioanalytical method validation per regulatory guidelines.
The use of Formoterol-D6 is integral to successfully meeting the stringent acceptance criteria for these validation parameters, particularly for accuracy, precision, and managing the matrix effect.[13]
Conclusion
Formoterol-D6 is not merely a reagent; it is an enabling tool for the generation of high-quality, reliable, and defensible bioanalytical data. Its primary and most critical role in research is to serve as a stable isotope-labeled internal standard for the quantification of Formoterol. By mimicking the analyte's behavior during sample processing and analysis while being distinguishable by mass, it effectively corrects for the inherent variability of complex bioanalytical methods. This allows researchers in pharmacology, drug metabolism, and clinical development to accurately characterize the pharmacokinetic profile of Formoterol, ensuring the safety and efficacy of therapeutic products.
References
-
Formoterol - Wikipedia. Wikipedia.
-
Clinical Profile: Formoterol Fumarate 20mcg/2mL Solution for Inhalation. GlobalRx.
-
Pharmacology of Formoterol (Foradil) ; Overview, Mechanism of action, Pharmacokinetics, Uses, Effect. YouTube.
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical Sciences and Research.
-
What is the mechanism of Formoterol Fumarate? Patsnap Synapse.
-
Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? BaiJiaHao.
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS Bio.
-
Formoterol Monograph for Professionals. Drugs.com.
-
Formoterol: Dosage, Mechanism/Onset of Action, Half-Life. Medicine.com.
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass.
-
USFDA guidelines for bioanalytical method validation. Slideshare.
-
Bioanalytical Method Validation FDA 2001.pdf. U.S. Food and Drug Administration.
-
Mass Balance and Metabolism of [(3)H]Formoterol in Healthy Men After Combined i.v. And Oral Administration-Mimicking Inhalation. PubMed.
-
M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. U.S. Food and Drug Administration.
-
Formoterol | C19H24N2O4 - PubChem. National Institutes of Health.
-
Bioanalytical Method Validation Guidance for Industry May 2018. U.S. Food and Drug Administration.
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation.
-
Development of Highly-sensitive method and its validation for the determination of Formoterol in human Plasma by UPLC-MS/MS. IJRAR.org.
-
Application Note: A Sensitive and Robust LC-MS/MS Method for the Quantification of Formoterol in Human Plasma. Benchchem.
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube.
-
(PDF) An Improved Liquid Chromatography-Tandem Mass Spectrometric Method to Quantify Formoterol in Human Urine. ResearchGate.
-
An Improved Liquid Chromatography–Tandem Mass Spectrometric Method to Quantify Formoterol in Human Urine. Oxford Academic.
-
Improved Liquid Chromatography–Tandem Mass Spectrometric Method to Quantify Formoterol in Human Urine. Journal of Chromatographic Science | Oxford Academic.
-
A simplified procedure for the analysis of formoterol in human urine by liquid chromatography-electrospray tandem mass spectrometry: Application to the characterization of the metabolic profile and stability of formoterol in urine. ResearchGate.
-
Excretion profile of inhaled formoterol: distinguishing between therapeutic use and abuse in sports. National Dope Testing Laboratory, India.
-
Formoterol-d6 ((±)Formoterol-d6). MedChemExpress.
-
Formoterol fumarate - accessdata.fda.gov. U.S. Food and Drug Administration.
-
Single-dose pharmacokinetics and safety pharmacodynamics of formoterol delivered by two different dry powder inhalers. PubMed.
-
Pharmacokinetics and tolerability of formoterol in healthy volunteers after a single high dose of Foradil dry powder inhalation via Aerolizer. PubMed.
-
Analytical Method Development and Validation of Formoterol Fumarate Dihydrate By Chromatographic and Spectrophotometric Techniqu. Impactfactor.org.
-
Pharmacokinetics and effects of formoterol fumarate in healthy human subjects after oral dosing. PubMed.
-
Multiple analytical methods for determination of formoterol and glycopyrronium simultaneously in their novel combined metered dose inhaler. Semantic Scholar.
-
Applying a Software-Assisted Analytical Quality-by-Design Approach for the Analysis of Formoterol, Budesonide, and Related Compounds by UPLC-MS. BioPharm International.
-
ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF FORMOTEROL FUMARATE AND BUDESONIDE IN PRESSURISED METER DOSE INHALER FORM BY USING RP-HPLC. European Journal of Biomedical and Pharmaceutical Sciences.
-
Quantitation of Formoterol, Salbutamol, and Salbutamol-4′-O-Sulfate in Human Urine and Serum via UHPLC-MS/MS. MDPI.
-
Unique Research for Developing a Full Factorial Design Evaluated Liquid Chromatography Technique for Estimating Budesonide and Formoterol Fumarate Dihydrate in the Presence of Specified and Degradation Impurities in Dry Powder Inhalation. PubMed Central.
Sources
- 1. Formoterol - Wikipedia [en.wikipedia.org]
- 2. drugs.com [drugs.com]
- 3. What is the mechanism of Formoterol Fumarate? [synapse.patsnap.com]
- 4. medicine.com [medicine.com]
- 5. Articles [globalrx.com]
- 6. ijrar.org [ijrar.org]
- 7. Pharmacokinetics and tolerability of formoterol in healthy volunteers after a single high dose of Foradil dry powder inhalation via Aerolizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Formoterol | C19H24N2O4 | CID 3410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]
- 11. youtube.com [youtube.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. texilajournal.com [texilajournal.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. dshs-koeln.de [dshs-koeln.de]
- 19. labs.iqvia.com [labs.iqvia.com]
- 20. fda.gov [fda.gov]
- 21. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 22. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 23. moh.gov.bw [moh.gov.bw]
The Perfect Impostor: Unraveling the Mechanism of Formoterol-D6 as an Internal Standard in Quantitative Mass Spectrometry
An In-depth Technical Guide
Abstract
The quantification of Formoterol, a potent long-acting beta-2-adrenergic agonist, in biological matrices presents a significant analytical challenge due to its therapeutic administration at very low doses, resulting in picogram-per-milliliter concentrations in systemic circulation.[1] Achieving the accuracy and precision required for pharmacokinetic, bioequivalence, or anti-doping studies necessitates a robust analytical methodology.[1][2] This technical guide provides an in-depth exploration of the mechanism of action of Formoterol-D6, a stable isotope-labeled (SIL) analog, as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS). We will dissect the core principles of stable isotope dilution, detailing how Formoterol-D6 acts as a near-perfect chemical mimic of the unlabeled analyte. This guide will elucidate its function in correcting for variability across the entire analytical workflow—from sample extraction to mass spectrometric detection—thereby ensuring the integrity and reliability of quantitative data. We will present field-proven experimental protocols, validation insights, and the fundamental causality behind the superior performance of this "perfect impostor" in modern bioanalysis.
Part 1: The Analytical Imperative in Formoterol Quantification
Formoterol is a cornerstone therapy for managing respiratory conditions like asthma and Chronic Obstructive Pulmonary Disease (COPD). Its therapeutic action is achieved at very low inhaled doses, which leads to systemic concentrations in the low pg/mL range (e.g., 0.2-100 pg/mL).[1] This poses a formidable challenge for bioanalytical scientists. The task is not merely to detect the compound but to quantify it with unimpeachable accuracy and reproducibility within complex biological matrices such as human plasma or urine.
These complex matrices are laden with endogenous components (lipids, proteins, salts) that can interfere with the analysis, most notably through a phenomenon known as the "matrix effect" in mass spectrometry. The matrix effect, which causes unpredictable suppression or enhancement of the analyte's signal during ionization, is a primary source of analytical imprecision and inaccuracy.[3] Furthermore, variability can be introduced at every step of the analytical process: inconsistent sample extraction recovery, minor fluctuations in injection volume, and instrument drift. To overcome these hurdles, a simple external calibration is insufficient. The solution lies in employing an internal standard that can navigate the entire analytical journey alongside the analyte, experiencing and, therefore, correcting for the same procedural vicissitudes.
Part 2: The Gold Standard: Mechanism of Stable Isotope Dilution with Formoterol-D6
The ideal internal standard (IS) should be a chemical doppelgänger of the analyte, differing only in a way that makes it distinguishable by the detector.[4] Stable isotope-labeled internal standards, such as Formoterol-D6, are the closest science has come to this ideal. In Formoterol-D6, six hydrogen atoms (H) on the molecule have been replaced with their stable, non-radioactive isotope, deuterium (D or ²H).[5] This substitution is the key to its mechanism.
Core Mechanism: Physicochemical Homology and Mass Differentiation
The replacement of hydrogen with deuterium results in a molecule with virtually identical physicochemical properties to the native Formoterol.[6] Properties such as polarity, pKa, and molecular shape are preserved. This ensures that Formoterol-D6 and Formoterol behave almost identically during:
-
Sample Preparation: They exhibit the same partitioning behavior during liquid-liquid extraction (LLE) or the same binding and elution characteristics during solid-phase extraction (SPE). If a portion of the analyte is lost during a preparation step, an equivalent portion of the IS is also lost.[7]
-
Chromatographic Separation: They have nearly identical retention times and co-elute from the liquid chromatography (LC) column. This is critical because it ensures both compounds enter the mass spectrometer's ion source simultaneously, subjecting them to the exact same matrix environment at that precise moment.[8]
-
Ionization: Because they are exposed to the same co-eluting matrix components, they experience the same degree of ion suppression or enhancement.[8]
While chemically homologous, Formoterol-D6 has a higher mass (approximately 350.4 g/mol vs. 344.4 g/mol for Formoterol) due to the six extra neutrons in the deuterium nuclei.[5] This mass difference allows the tandem mass spectrometer to differentiate between the analyte and the internal standard with absolute specificity.
The ultimate principle is that while the absolute signal intensity of both the analyte and the IS may fluctuate from sample to sample, the ratio of their signals remains constant and is directly proportional to the analyte's concentration. [6] By adding a known, fixed amount of Formoterol-D6 to every sample, standard, and quality control (QC) at the very beginning of the process, it serves as a robust internal reference. The quantification is based not on the absolute response of Formoterol, but on the ratio of the response of Formoterol to that of Formoterol-D6.
Caption: Workflow of Stable Isotope Dilution using Formoterol-D6.
Part 3: Practical Implementation: A Validated LC-MS/MS Workflow
Translating theory into a reliable, high-throughput method requires a meticulously developed and validated protocol. The following sections describe a typical workflow for the quantification of Formoterol in human plasma.
High-Level Experimental Workflow
Caption: High-level bioanalytical workflow for Formoterol.
Experimental Protocol 1: Solid-Phase Extraction (SPE) of Human Plasma
Causality: SPE is chosen for its ability to efficiently clean up the sample and concentrate the analyte, which is essential for achieving the required low limits of quantification.[9][10] A cation-exchange mechanism is often effective for Formoterol.[9]
Step-by-Step Methodology:
-
Sample Thawing: Thaw plasma samples, calibration standards, and quality controls at room temperature.
-
Aliquoting: Aliquot 200 µL of each sample into a clean polypropylene tube.
-
Internal Standard Spiking: Add 25 µL of Formoterol-D6 working solution (e.g., at 1 ng/mL in methanol) to all tubes except for the "double blank" (matrix sample with no analyte or IS). Vortex briefly. This step is critical; the IS must be added before any extraction to account for recovery losses.
-
Pre-treatment: Add 200 µL of an extraction buffer (e.g., water or a mild acid) to the plasma to enhance binding to the SPE sorbent.[11] Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition a cation-exchange SPE cartridge (e.g., Oasis WCX or SCX-3) by passing 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent bed to dry.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge. Allow the sample to pass through under gravity or with gentle vacuum.
-
Washing: Wash the cartridge sequentially to remove interferences.
-
Elution: Elute the analyte and internal standard with 0.5 - 1 mL of a methanolic ammonia solution (e.g., 5% NH₄OH in methanol). The basic modifier neutralizes the charge on the analyte, releasing it from the sorbent.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 90:10 Water:Acetonitrile with 10 mM ammonium formate). Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Experimental Protocol 2: UPLC-MS/MS Analysis
Causality: Ultra-High-Performance Liquid Chromatography (UPLC) is used for its high resolution and speed, providing sharp, narrow peaks essential for sensitivity.[12] Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[10]
| Table 1: Typical UPLC Parameters | |
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC I-Class or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm[13] |
| Mobile Phase A | 10 mM Ammonium Formate in Water[12] |
| Mobile Phase B | Acetonitrile[9][12] |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Start at 10% B, ramp to 90% B over 3 min, hold, return to initial |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 °C |
| Run Time | ~5 minutes[13] |
| Table 2: Typical Tandem Mass Spectrometry Parameters | |
| Parameter | Condition |
| Mass Spectrometer | Sciex API 5500, Waters Xevo TQ-XS, or equivalent[10] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[12] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Formoterol Transition | Q1: 345.2 m/z → Q3: 149.1 m/z[10] |
| Formoterol-D6 Transition | Q1: 351.2 m/z → Q3: 155.1 m/z[10][13] |
| Dwell Time | 100-150 ms |
| Source Temperature | 500 - 550 °C |
| IonSpray Voltage | ~5500 V |
Part 4: Data Integrity and Method Validation
A method is only as reliable as its validation. The use of Formoterol-D6 is a cornerstone of a validatable method, but its performance must be formally verified according to regulatory guidelines from bodies like the U.S. FDA or the European Medicines Agency (EMA).[14][15]
Trustworthiness Through Validation
The purpose of validation is to provide a self-validating system where the performance of Quality Control (QC) samples confirms the integrity of the entire run.[15]
-
Selectivity and Matrix Effect: This is arguably where the SIL-IS demonstrates its greatest value. Experiments are conducted using at least six different sources (lots) of blank plasma to ensure that no endogenous components interfere with the detection of Formoterol or Formoterol-D6. The matrix factor is assessed by comparing the analyte/IS response in post-extraction spiked blank matrix to the response in a clean solution. The near-identical behavior of Formoterol-D6 effectively normalizes any variability caused by matrix effects, a process that can be confirmed during validation.[3]
-
Calibration Curve and Linearity: A calibration curve is generated by plotting the peak area ratio (Formoterol/Formoterol-D6) against the known concentrations of the calibration standards. The curve should be linear over the expected concentration range of the study samples (e.g., 0.4 pg/mL to 150 pg/mL), typically with a weighting factor (e.g., 1/x²) applied to ensure accuracy at the low end.[11][12]
-
Accuracy and Precision: These are assessed by analyzing QC samples at multiple concentrations (Low, Medium, High, and at the Lower Limit of Quantification, LLOQ) in replicate, across several days. The results demonstrate the method's ability to produce correct (accuracy) and consistent (precision) results.[16]
| Table 3: Typical FDA Bioanalytical Method Validation Acceptance Criteria [15][16] | |
| Parameter | Acceptance Criteria |
| Precision (CV%) | ≤15% for QC samples (≤20% at LLOQ) |
| Accuracy (%Bias) | Within ±15% of nominal for QC samples (±20% at LLOQ) |
| Calibration Standards | At least 75% of non-zero standards must meet ±15% accuracy criteria |
| Matrix Effect | The CV of the IS-normalized matrix factor should be ≤15% |
| Recovery | Not required to be 100%, but should be consistent and reproducible.[17] |
Conclusion
Formoterol-D6 is not merely an internal standard; it is the linchpin of a robust and defensible bioanalytical method for Formoterol quantification. Its mechanism of action is rooted in the elegant principle of stable isotope dilution, where its near-perfect physicochemical mimicry of the analyte allows it to correct for nearly all sources of analytical variability. By co-eluting and responding identically to matrix effects, it ensures that the calculated analyte-to-internal standard ratio remains a true and steadfast measure of concentration. This in-depth understanding of its function empowers researchers, scientists, and drug development professionals to generate high-quality, reliable data that can withstand the highest levels of scientific and regulatory scrutiny, ultimately supporting the safe and effective use of Formoterol in medicine.
References
-
Mascher, H., Mascher, S., & Anklam, E. (2007). Ultra-sensitive determination of Formoterol in human serum by high performance liquid chromatography and electrospray tandem mass spectrometry. Journal of Chromatography B, 856(1-2), 19-25. [Link]
-
Shimadzu Corporation. (2024). Highly Sensitive and Selective Method for Estimation of Formoterol at Sub-pg/mL in Human Plasma Using Shimadzu LCMS-8060NX. Shimadzu Application Note. [Link]
-
Mazzarino, M., de la Torre, X., Fiacco, I., Pompei, C., Calabrese, F., & Botrè, F. (2013). A simplified procedure for the analysis of formoterol in human urine by liquid chromatography-electrospray tandem mass spectrometry: application to the characterization of the metabolic profile and stability of formoterol in urine. Journal of Chromatography B, 931, 75-83. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. ResolveMass Resources. [Link]
-
IJRAR. (2019). Development of Highly-sensitive method and its validation for the determination of Formoterol in human Plasma by UPLC-MS/MS. International Journal of Research and Analytical Reviews, 6(1). [Link]
-
National Center for Biotechnology Information. (n.d.). Formoterol-D6. PubChem Compound Summary for CID 123133961. [Link]
-
Bio-Rad. (n.d.). Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Bio-Rad Laboratories. [Link]
-
Ofori, S., & Osei, Y. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research, 1(1). [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
- Google Patents. (1998). US6040344A - Formoterol process.
-
U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. [Link]
-
van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 221-232. [Link]
-
Regulations.gov. (2013). Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation. [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
-
Panexcell Clinical Lab Private Limited. (n.d.). Panexcell Clinical Lab Private Limited develops a Bio-analytical method for a sensitive molecule – Formoterol and Glycopyrrolate. [Link]
-
Agrawal, A., et al. (2012). Excretion profile of inhaled formoterol: distinguishing between therapeutic use and abuse in sports. In Recent advances in doping analysis (20). [Link]
-
Waters Corporation. (n.d.). A Rapid Method for the Ultra-sensitive Quantification of Budesonide and Formoterol in Human Plasma. [Link]
-
Lu, J. H., et al. (2012). An Improved Liquid Chromatography-Tandem Mass Spectrometric Method to Quantify Formoterol in Human Urine. Chinese Journal of Analytical Chemistry, 40(11), 1699-1704. [Link]
-
Request PDF. (2013). A simplified procedure for the analysis of formoterol in human urine by liquid chromatography-electrospray tandem mass spectrometry: Application to the characterization of the metabolic profile and stability of formoterol in urine. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A simplified procedure for the analysis of formoterol in human urine by liquid chromatography-electrospray tandem mass spectrometry: application to the characterization of the metabolic profile and stability of formoterol in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Formoterol-D6 | C19H24N2O4 | CID 123133961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. texilajournal.com [texilajournal.com]
- 9. Ultra-sensitive determination of Formoterol in human serum by high performance liquid chromatography and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. panexcell.com [panexcell.com]
- 11. ssi.shimadzu.com [ssi.shimadzu.com]
- 12. ijrar.org [ijrar.org]
- 13. dshs-koeln.de [dshs-koeln.de]
- 14. fda.gov [fda.gov]
- 15. fda.gov [fda.gov]
- 16. fda.gov [fda.gov]
- 17. downloads.regulations.gov [downloads.regulations.gov]
Introduction: The Role of Isotopic Labeling in Advanced Pharmaceutical Analysis
An In-Depth Technical Guide to the Physical and Chemical Characteristics of Formoterol-D6
In the landscape of modern drug development and bioanalysis, stable isotope-labeled internal standards are indispensable tools. They provide the benchmark against which active pharmaceutical ingredients (APIs) are quantified, ensuring the accuracy and precision of pharmacokinetic, metabolic, and toxicological studies. Formoterol-D6, the deuterated analogue of the potent long-acting β2-adrenoceptor agonist Formoterol, serves this critical function.[1] Its utility lies in its chemical near-identity to the parent compound, while its mass difference allows for distinct detection in mass spectrometry.[2]
This guide, prepared from the perspective of a senior application scientist, offers an in-depth exploration of the core physical and chemical characteristics of Formoterol-D6. We will move beyond a simple recitation of specifications to provide a functional understanding of its properties, the rationale behind analytical methodologies, and the best practices for its use in a research setting. The protocols and insights herein are designed to be self-validating, grounding every recommendation in established scientific principles to ensure the integrity of your experimental outcomes.
Molecular Identity and Physicochemical Profile
A comprehensive understanding of a reference standard begins with its fundamental properties. These characteristics dictate its behavior in various analytical systems and inform its proper handling and storage.
Core Chemical and Physical Data
The essential identifiers and properties of Formoterol-D6 are summarized below. This data is foundational for all subsequent analytical work, from calculating solution concentrations to setting mass spectrometer parameters.
| Property | Value | Source(s) |
| Chemical Name | N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1,1,1-trideuterio-3-[4-(trideuteriomethoxy)phenyl]propan-2-yl]amino]ethyl]phenyl]formamide | [3] |
| Molecular Formula | C₁₉H₁₈D₆N₂O₄ | [4] |
| Molecular Weight | ~350.44 g/mol | [3][4] |
| CAS Number | 1020719-45-2 | [1][4] |
| Appearance | Beige or white solid | [4][5] |
| Chemical Purity | Typically ≥95% by HPLC | [4][][7] |
| Isotopic Purity | Typically >98% atomic deuterium enrichment | [4][] |
| Common Salt Form | Fumarate | [8][9] |
| Storage Temperature | -20°C (long-term) or 2-8°C (short-term) | [5][8][9] |
Structural Elucidation and Deuterium Labeling
The structure of Formoterol-D6 is identical to that of Formoterol, with the critical exception of six hydrogen atoms being replaced by their heavier isotope, deuterium. The labeling is specifically applied to the methoxy and isopropyl groups on the side chain.
Rationale for Labeling Position: The deuterium labels are placed on metabolically stable positions of the molecule. This is a crucial consideration; if the labels were on a part of the molecule that is readily cleaved or exchanged during metabolism, the internal standard would no longer be a reliable proxy for the parent compound, leading to inaccurate quantification. Placing them on the terminal methyl groups ensures the isotopic label is retained throughout the analytical process.
Solubility and Stability
Solubility Profile: Formoterol-D6 is soluble in organic solvents such as methanol and DMSO.[5][10] Stock solutions are typically prepared in methanol at a concentration of 1 mg/mL.[11][12] The fumarate salt form exhibits slight solubility in water, which is pH-dependent.[13]
-
Expert Insight: The choice of solvent for stock solutions is critical. Methanol is often preferred due to its volatility, which is advantageous during sample preparation steps involving solvent evaporation, and its compatibility with reversed-phase liquid chromatography mobile phases.[11][12]
Stability and Storage: Formoterol-D6 is stable under recommended storage conditions, which are typically -20°C in a tightly sealed container, protected from light.[5][8] The parent compound, formoterol, is known to be sensitive to moisture and heat, which can lead to degradation.[14] Therefore, the same precautions are essential for its deuterated analogue.
-
Trustworthiness Pillar: Storing the compound as a solid at sub-zero temperatures minimizes chemical degradation by reducing molecular motion and limiting exposure to atmospheric moisture. Certificates of Analysis often provide a re-test date, which should be respected to ensure the integrity of the standard.[4]
Analytical Characterization: A Methodological Deep Dive
The utility of Formoterol-D6 is realized through its application in various analytical techniques. Here, we detail the core methodologies for its characterization and use.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the definitive technique for quantifying formoterol in biological matrices, and the use of Formoterol-D6 as an internal standard is the gold standard for such assays.[11][15][16]
Causality Behind the Method: The high sensitivity and selectivity of LC-MS/MS are necessary due to the very low systemic concentrations of formoterol after therapeutic administration.[11] The internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression, but is distinguished by its higher mass. This allows for a precise ratiometric quantification that corrects for variations in sample extraction and instrument response.
Protocol: Quantification of Formoterol in Human Plasma using Formoterol-D6
-
Preparation of Stock and Working Solutions:
-
Prepare primary stock solutions of Formoterol and Formoterol-D6 in methanol at a concentration of 1 mg/mL.[11][12]
-
Perform serial dilutions in a 50:50 methanol/water mixture to create working standard solutions for calibration curves and a separate working solution for the internal standard (e.g., 0.5 µg/mL).[12]
-
-
Sample Preparation (Liquid-Liquid Extraction - LLE):
-
To 1 mL of human plasma (calibration standard, quality control, or unknown sample), add a fixed amount of the Formoterol-D6 internal standard working solution.
-
Add 200 µL of 0.1% ammonium hydroxide to basify the sample, which ensures formoterol is in its neutral, more organic-soluble form.[11]
-
Add 2.5 mL of a suitable organic solvent like tert-butyl methyl ether or ethyl acetate and vortex vigorously for 2-5 minutes.[11][17]
-
Centrifuge to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase starting condition.[11]
-
-
LC-MS/MS Analysis:
-
LC System: A UPLC/UHPLC system is preferred for its high resolution and speed.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used.[18]
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B). The formic acid aids in the protonation of the analyte for positive ion mode mass spectrometry.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.[2][17]
-
Detection: Multiple Reaction Monitoring (MRM) mode. The protonated molecular ion [M+H]⁺ is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.
-
LC-MS/MS Bioanalytical Workflow
Caption: Workflow for bioanalysis of Formoterol using Formoterol-D6.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the definitive structural confirmation of Formoterol-D6, verifying both the molecular backbone and the precise locations of deuterium incorporation.
Expert Insight: While mass spectrometry confirms the mass-to-charge ratio, NMR provides detailed information about the chemical environment of each atom. For a deuterated standard, ¹H NMR is particularly informative. The protons at the labeled positions are replaced by deuterium, which is NMR-silent in a standard proton experiment. Therefore, the corresponding signals will be absent from the ¹H NMR spectrum, providing unambiguous proof of successful isotopic labeling.
Protocol: Structural Confirmation by ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of Formoterol-D6 in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
Spectral Analysis:
-
Compare the acquired spectrum to that of an authentic, non-deuterated Formoterol standard.
-
Expected Result: The signals corresponding to the protons of the isopropyl methyl group and the methoxy group will be significantly diminished or entirely absent in the Formoterol-D6 spectrum.
-
All other signals corresponding to the aromatic, formamide, and other side-chain protons should remain present and match the reference spectrum, confirming the integrity of the rest of the molecule.[19][20]
-
Chromatographic Purity Assessment
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust method for assessing the chemical purity of the Formoterol-D6 standard, ensuring it is free from significant organic impurities.[18][21]
Self-Validating System: The method's trustworthiness comes from its ability to separate the main compound from potential impurities arising from synthesis or degradation. A high purity value (e.g., >95%) by an area-percent calculation from the chromatogram provides confidence that the standard is suitable for use in quantitative applications.[4][7]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Formoterol-D6 | C19H24N2O4 | CID 123133961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. esschemco.com [esschemco.com]
- 5. esschemco.com [esschemco.com]
- 7. esschemco.com [esschemco.com]
- 8. Formoterol-d6 Fumarate | CAS | LGC Standards [lgcstandards.com]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. academic.oup.com [academic.oup.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. pharmtech.com [pharmtech.com]
- 15. An improved liquid chromatography-tandem mass spectrometric method to quantify formoterol in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dshs-koeln.de [dshs-koeln.de]
- 17. researchgate.net [researchgate.net]
- 18. Multiple analytical methods for determination of formoterol and glycopyrronium simultaneously in their novel combined metered dose inhaler - PMC [pmc.ncbi.nlm.nih.gov]
- 19. thno.org [thno.org]
- 20. researchgate.net [researchgate.net]
- 21. impactfactor.org [impactfactor.org]
Formoterol-D6 (Major) CAS number 1020719-45-2 information
An In-Depth Technical Guide to Formoterol-D6 (Major), CAS Number 1020719-45-2
Authored by a Senior Application Scientist
Foreword: The Imperative for Precision in Modern Bioanalysis
In the landscape of pharmaceutical research and development, the demand for analytical precision is absolute. The journey of a drug candidate from discovery to clinical application is paved with quantitative data, where every measurement must be both accurate and reproducible. This is particularly true for potent, low-dosage compounds like Formoterol, a long-acting β2-adrenergic receptor agonist used in treating respiratory diseases. At therapeutic concentrations, Formoterol levels in biological matrices are exceedingly low, often in the picogram per milliliter range, presenting a significant challenge for bioanalytical scientists.
This guide is dedicated to Formoterol-D6 (Major), the deuterated stable isotope-labeled internal standard for Formoterol. We will move beyond a simple recitation of facts to explore the fundamental principles that make Formoterol-D6 an indispensable tool. We will delve into the causality behind its application, the intricacies of the analytical methodologies it enables, and the authoritative framework that validates its use. For the researchers, clinical scientists, and drug development professionals this guide is intended for, the objective is not just to use Formoterol-D6, but to understand its power to generate unimpeachable data.
Core Characteristics of Formoterol-D6 (Major)
Formoterol-D6 is a synthetic, non-radioactive, isotopically labeled version of Formoterol where six hydrogen atoms have been replaced with deuterium. This subtle modification is paramount, as it renders the molecule distinguishable by mass spectrometry without significantly altering its chemical behavior. It is primarily used as an internal standard to ensure the accuracy and precision of quantitative bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2]
The designation "(Major)" indicates that the D6 isotopic variant is the most abundant species in the material, though minor populations of other isotopic variants (e.g., D4, D5) may be present.[3][4] High isotopic purity is a critical quality attribute for an internal standard.[5]
Table 1: Physicochemical Properties of Formoterol-D6 (Major)
| Property | Value | Source(s) |
| CAS Number | 1020719-45-2 | [6][7][8] |
| Molecular Formula | C₁₉H₁₈D₆N₂O₄ | [6] |
| Molecular Weight | 350.44 g/mol | [6][7] |
| Synonyms | D,L-N-[2-Hydroxy-5-[1-hydroxy-2-[[1-[(4-methoxyphenyl)methyl-d2]ethyl-1,2,2,2-d4]amino]ethyl]phenyl]formamide | [6][8] |
| Appearance | Beige or White Solid | [7][8] |
| Chemical Purity | Typically ≥95% by HPLC | [3][9][10] |
| Isotopic Purity | Typically >97% or >98% atom D | [6][7][8] |
| Storage Temperature | -20°C or 2-8°C | [9][11][12] |
The Scientific Rationale: Why Deuterated Internal Standards are the Gold Standard
To appreciate the utility of Formoterol-D6, one must first understand the challenges inherent in quantitative LC-MS. The journey of an analyte from a biological sample (e.g., plasma, urine) to the detector is fraught with potential for variability. Sample extraction efficiency can fluctuate, chromatographic performance can drift, and, most critically, the ionization process within the mass spectrometer is highly susceptible to "matrix effects."[1] Matrix effects are the suppression or enhancement of analyte signal caused by co-eluting endogenous components from the sample, leading to inaccurate quantification.[1]
A stable isotope-labeled (SIL) internal standard like Formoterol-D6 is the most effective solution to this problem.[2][13] Here’s the expert reasoning:
-
Near-Identical Chemical Behavior: Because deuterium is chemically very similar to hydrogen, Formoterol-D6 has nearly the same polarity, solubility, and reactivity as the unlabeled Formoterol.[1] This ensures it behaves almost identically during sample extraction, chromatography (co-eluting with the analyte), and ionization.[1][2]
-
Correction for Variability: By adding a known quantity of Formoterol-D6 to every sample at the very beginning of the workflow, it experiences the same procedural losses and matrix effects as the endogenous Formoterol.
-
Quantification by Ratio: The mass spectrometer differentiates between the analyte (Formoterol) and the internal standard (Formoterol-D6) based on their mass difference. Quantification is then based on the ratio of the analyte's signal to the internal standard's signal.[14] Since any signal suppression or enhancement affects both molecules equally, the ratio remains constant and directly reflects the true concentration of the analyte. This self-validating system is a cornerstone of modern bioanalytical guidelines from regulatory bodies like the FDA and EMA.[1]
Pharmacological Context: Formoterol's Mechanism of Action
Formoterol-D6 is analytically relevant because its parent compound, Formoterol, is a potent therapeutic agent. Formoterol is a long-acting beta-2 adrenergic receptor agonist (LABA).[15][16] Its primary therapeutic effect is bronchodilation, making it a cornerstone treatment for asthma and Chronic Obstructive Pulmonary Disease (COPD).[16][17]
The mechanism involves the following cascade:
-
Receptor Binding: Inhaled Formoterol binds selectively to β2-adrenergic receptors on the surface of bronchial smooth muscle cells.[18]
-
Enzyme Activation: This binding activates the enzyme adenyl cyclase.[15][18]
-
cAMP Production: Adenyl cyclase catalyzes the conversion of ATP to cyclic adenosine-3′,5′-monophosphate (cAMP).[15][18]
-
Smooth Muscle Relaxation: Increased intracellular cAMP levels lead to the activation of protein kinase A, which in turn phosphorylates various proteins, resulting in the sequestration of intracellular calcium and the relaxation of the bronchial smooth muscle.[18]
-
Bronchodilation: The relaxation of these muscles widens the airways, making it easier to breathe.[18]
Formoterol is noted for its rapid onset of action (2-3 minutes) combined with a long duration of effect (up to 12 hours).[16][19]
Authoritative Protocol: Quantitative Analysis of Formoterol in Human Plasma/Serum
This section provides a representative, field-proven LC-MS/MS workflow for the quantification of Formoterol in human plasma or serum using Formoterol-D6 as an internal standard. This method is designed to achieve a very low limit of quantification (LLOQ), often in the sub-pg/mL range, which is essential for pharmacokinetic studies following inhaled administration.[14][20]
Materials and Reagents
-
Reference Standards: Formoterol Fumarate, Formoterol-D6 (Major).
-
Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade).
-
Reagents: Ammonium hydroxide, Ammonium formate, Ethyl acetate or tert-Butyl methyl ether.[14][21]
-
Biological Matrix: Blank human plasma or serum.
Step-by-Step Experimental Workflow
Step 1: Preparation of Stock and Working Solutions
-
Primary Stocks (1 mg/mL): Prepare separate stock solutions of Formoterol and Formoterol-D6 in methanol.[14][22] Store at -20°C.
-
Working Standards: Serially dilute the Formoterol stock solution with 50:50 methanol/water to create a series of working standard solutions for spiking into the blank matrix to generate the calibration curve.[14]
-
Internal Standard (IS) Working Solution: Dilute the Formoterol-D6 stock solution to a fixed concentration (e.g., 0.5 µg/mL or as appropriate for the assay sensitivity).[22]
Step 2: Sample Preparation (Extraction) The goal is to isolate the analyte and IS from complex biological components. Two common, effective methods are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
-
Method A: Liquid-Liquid Extraction (LLE) [14][21]
-
Pipette 500 µL of a sample (calibrator, QC, or unknown) into a clean tube.
-
Add a small, precise volume (e.g., 25 µL) of the IS working solution to every tube (except blanks).
-
Vortex briefly.
-
Add 200 µL of 0.1% ammonium hydroxide to basify the sample.[14]
-
Add 2.5 mL of an organic extraction solvent (e.g., tert-butyl methyl ether or ethyl acetate).[14][21]
-
Vortex vigorously for 5-10 minutes.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase.[14]
-
-
Method B: Solid-Phase Extraction (SPE) [20]
-
Pipette 500 µL of a sample into a tube and add the IS, as in the LLE method.
-
Condition a cation-exchange SPE cartridge (e.g., SCX-3) according to the manufacturer's protocol.
-
Load the sample onto the cartridge.
-
Wash the cartridge with water and then methanol to remove interferences.[20]
-
Elute the Formoterol and Formoterol-D6 with a solution of methanol/ammonia.[20]
-
Evaporate the eluate to dryness and reconstitute as in the LLE method.
-
Step 3: LC-MS/MS Analysis
-
Inject the reconstituted sample into the LC-MS/MS system.
Table 2: Typical LC-MS/MS Instrumental Parameters
| Parameter | Typical Setting | Rationale |
| LC System | UHPLC System | Provides high resolution and rapid separation. |
| Column | C18 or C8 Reversed-Phase Column (e.g., Waters XBridge C8, 2.1x100 mm, 3.5 µm)[22] | Good retention and peak shape for Formoterol. |
| Mobile Phase A | 10 mM Ammonium Formate in Water[20] | Provides ions for ESI and buffers pH. |
| Mobile Phase B | Acetonitrile or Methanol[23] | Organic solvent for gradient elution. |
| Flow Rate | 0.2 - 0.5 mL/min | Typical for analytical scale columns. |
| Gradient | A time-programmed gradient from high aqueous to high organic | To elute the analyte with good peak shape and separate it from matrix components. |
| MS System | Triple Quadrupole Mass Spectrometer | Required for high selectivity and sensitivity using MRM. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+)[22][23] | Formoterol contains basic nitrogen atoms that readily accept a proton to form [M+H]⁺ ions. |
| MRM Transitions | Formoterol: Q1: 345.2 -> Q3: 149.1 or 327[23][24]Formoterol-D6: Q1: 351.2 -> Q3: 155.3[24] | These represent the fragmentation of the parent ion into specific, stable product ions, ensuring high selectivity. The Q1 mass is the [M+H]⁺ ion. |
Step 4: Data Processing and Validation
-
Integrate the peak areas for both the Formoterol and Formoterol-D6 MRM transitions.
-
Generate a calibration curve by plotting the peak area ratio (Formoterol/Formoterol-D6) against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting is typically used.
-
Quantify unknown samples by interpolating their area ratios from the calibration curve.
-
The method must be validated according to regulatory guidelines, demonstrating acceptable accuracy, precision, linearity (e.g., 0.2 to 100 pg/mL), and stability.[14][20]
Storage, Stability, and Handling
Proper handling of Formoterol-D6 is crucial for maintaining its integrity as a reference standard.
-
Long-Term Storage: The compound should be stored at -20°C in a tightly sealed container, protected from light.[12][25] Some suppliers may also recommend 2-8°C for the fumarate salt form.[11] Always follow the supplier's specific recommendations as provided on the Certificate of Analysis.
-
Stability: Formoterol-D6 is generally stable under recommended storage conditions.[12] However, solutions, especially in aqueous media, may be less stable. Stock solutions prepared in organic solvents like methanol should be stored at low temperatures (-20°C) and monitored for stability over time. Formoterol itself has been shown to be stable under long-term storage even at elevated temperatures and humidity when in a dry powder formulation.[26]
-
Handling: Handle the solid material in a well-ventilated area, using appropriate personal protective equipment (gloves, safety glasses). Avoid breathing dust.[12]
Applications in Research and Drug Development
The primary role of Formoterol-D6 is to facilitate high-stakes quantitative analysis in several key areas:
-
Pharmacokinetic (PK) Studies: Essential for determining the absorption, distribution, metabolism, and excretion (ADME) profile of Formoterol. Accurate quantification allows for the calculation of critical PK parameters like Cmax, Tmax, and AUC.[5][14]
-
Bioequivalence (BE) Studies: Used to compare the bioavailability of a generic formulation of Formoterol to the innovator product, a requirement for regulatory approval.[13]
-
Anti-Doping Control: Formoterol is on the World Anti-Doping Agency (WADA) prohibited list above a certain urinary threshold.[22] Sensitive and accurate methods using Formoterol-D6 are required to quantify urinary Formoterol concentrations for doping control purposes.[21][22][23]
-
Drug-Drug Interaction Studies: To precisely measure how co-administered drugs may affect the concentration and clearance of Formoterol.
Conclusion
Formoterol-D6 (Major), CAS 1020719-45-2, is more than just a chemical reagent; it is a critical enabling tool for generating high-fidelity data in pharmaceutical science. Its role as a stable isotope-labeled internal standard allows researchers to overcome the inherent challenges of variability and matrix effects in LC-MS/MS bioanalysis. By providing a self-validating system for quantification, Formoterol-D6 ensures that data from pharmacokinetic studies, clinical trials, and regulatory submissions are accurate, reproducible, and trustworthy. A thorough understanding of its properties, the rationale for its use, and the authoritative methodologies it supports is essential for any scientist working in the fields of drug metabolism, pharmacokinetics, and clinical drug development.
References
-
Formoterol Monograph for Professionals. (2025). Drugs.com. [Link]
-
Yuan, H., et al. (2014). An improved liquid chromatography-tandem mass spectrometric method to quantify formoterol in human urine. Journal of Chromatographic Science, 52(8), 848-51. [Link]
-
Yuan, H., et al. (2013). An Improved Liquid Chromatography–Tandem Mass Spectrometric Method to Quantify Formoterol in Human Urine. Journal of Chromatographic Science. [Link]
-
What is the mechanism of Formoterol Fumarate? (2024). Patsnap Synapse. [Link]
-
Pharmacology of Formoterol (Foradil). (2024). YouTube. [Link]
-
Certificate of Analysis: Formoterol-D6 (mixture of diastereomers). (2022). ESS. [Link]
-
Formoterol. (n.d.). Wikipedia. [Link]
-
Yuan, H., et al. (2013). An Improved Liquid Chromatography-Tandem Mass Spectrometric Method to Quantify Formoterol in Human Urine. ResearchGate. [Link]
-
Formoterol-D6 (major) (mixture of diastereomers) [1020719-45-2]. (n.d.). ESS. [Link]
-
Formoterol. (n.d.). PubChem. [Link]
-
Deuterated Standards for LC-MS Analysis. (2025). ResolveMass Laboratories Inc.[Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc.[Link]
-
CERTIFICATE OF ANALYSIS: Formoterol-D6 Fumarate. (2025). SynZeal. [Link]
-
Kumar, A., et al. (2018). Excretion profile of inhaled formoterol: distinguishing between therapeutic use and abuse in sports. Steroids, 140, 103-107. [Link]
-
Formoterol-D6 (major) Fumarate [CAS 43229-80-7]. (n.d.). ESS. [Link]
-
SAFETY DATA SHEET: Formoterol-D6 Fumarate. (2018). Expert Synthesis Solutions. [Link]
-
Zimmer, D., et al. (2007). Ultra-sensitive determination of Formoterol in human serum by high performance liquid chromatography and electrospray tandem mass spectrometry. Journal of Chromatography B, 852(1-2), 147-154. [Link]
-
Mirowska-Guzel, D., et al. (2017). Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma?. Journal of Pharmaceutical and Biomedical Analysis, 132, 124-129. [Link]
-
Formoterol-D6 Fumarate. (n.d.). SynZeal. [Link]
-
Formoterol-D6 (Major) (Mixture of Diastereomers). (n.d.). Pharmaffiliates. [Link]
-
Deuterated internal standards and bioanalysis. (n.d.). AptoChem. [Link]
-
Deuterated Internal Standard: Significance and symbolism. (2025). Lateral. [Link]
-
Walash, M. I., et al. (2019). Multiple analytical methods for determination of formoterol and glycopyrronium simultaneously in their novel combined metered dose inhaler. Scientific Reports, 9(1), 8443. [Link]
-
The chemical structure of formoterol. (n.d.). ResearchGate. [Link]
-
Formoterol-D6 Fumarate. (n.d.). Acanthus Research. [Link]
-
Harris, R. K., et al. (2005). NMR characterisation of structure in solvates and polymorphs of formoterol fumarate. Magnetic Resonance in Chemistry, 43(10), 825-835. [Link]
-
Analytical Method Development and Validation of Formoterol Fumarate Dihydrate By Chromatographic and Spectrophotometric Technique. (2016). Impactfactor.org. [Link]
- High storage stability inhalable compositions. (n.d.).
-
Walash, M. I., et al. (2019). Multiple analytical methods for determination of formoterol and glycopyrronium simultaneously in their novel combined metered dose inhaler. PubMed. [Link]
-
SUPPORTING MATERIALS. (n.d.). MDPI. [Link]
-
Markwell, A. F. (2009). A Solid-state NMR Study of Formoterol Fumarate. Durham e-Theses. [Link]
-
Formoterol-D6. (n.d.). PubChem. [Link]
-
Chemistry Review(s). (2007). accessdata.fda.gov. [Link]
-
Apperley, D. C., et al. (2006). NMR characterisation of dynamics in solvates and desolvates of formoterol fumarate. ResearchGate. [Link]
-
Design, Development, Physicochemical Characterization, and In Vitro Drug Release of Formoterol PEGylated PLGA Polymeric Nanoparticles. (2022). PMC - PubMed Central. [Link]
-
Quantitative Nuclear Magnetic Resonance Analysis of Solid Formoterol Fumarate and Its Dihydrate. (2004). ResearchGate. [Link]
-
Additive Anti-Inflammatory Effect of Formoterol and Budesonide on Human Lung Fibroblasts. (2002). American Journal of Respiratory and Critical Care Medicine. [Link]
-
Cazzola, M., et al. (2005). Formoterol for the Treatment of Chronic Obstructive Pulmonary Disease. PubMed Central. [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. Formoterol-D6 (Major) (Mixture of Diastereomers) [lgcstandards.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. scbt.com [scbt.com]
- 7. esschemco.com [esschemco.com]
- 8. esschemco.com [esschemco.com]
- 9. Formoterol-d6 Fumarate | CAS | LGC Standards [lgcstandards.com]
- 10. esschemco.com [esschemco.com]
- 11. cleanchemlab.com [cleanchemlab.com]
- 12. esschemco.com [esschemco.com]
- 13. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Formoterol Monograph for Professionals - Drugs.com [drugs.com]
- 16. Formoterol - Wikipedia [en.wikipedia.org]
- 17. Formoterol for the Treatment of Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What is the mechanism of Formoterol Fumarate? [synapse.patsnap.com]
- 19. Formoterol | C19H24N2O4 | CID 3410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Ultra-sensitive determination of Formoterol in human serum by high performance liquid chromatography and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. An improved liquid chromatography-tandem mass spectrometric method to quantify formoterol in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. researchgate.net [researchgate.net]
- 24. dshs-koeln.de [dshs-koeln.de]
- 25. cdn.caymanchem.com [cdn.caymanchem.com]
- 26. US7354913B2 - High storage stability inhalable compositions - Google Patents [patents.google.com]
The Strategic Placement of Deuterium in Formoterol-D6: An In-depth Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the deuterium labeling strategy for Formoterol-D6, a critical internal standard for bioanalytical and pharmacokinetic (PK) studies. We will delve into the scientific rationale behind the selection of the labeling position, grounded in the metabolic pathways of Formoterol. A detailed, plausible synthetic methodology for Formoterol-D6 is presented, followed by a robust analytical framework for its characterization and quality control. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply the principles of stable isotope labeling in pharmaceutical analysis.
Introduction: The Imperative for a High-Fidelity Internal Standard
Formoterol is a potent, long-acting beta2-adrenergic agonist pivotal in the management of asthma and chronic obstructive pulmonary disease (COPD).[1] Accurate quantification of Formoterol in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. The gold standard for such quantitative analyses is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique that relies on the use of a stable isotope-labeled internal standard (SIL-IS).
A SIL-IS, such as Formoterol-D6, is chemically identical to the analyte but has a greater mass due to the incorporation of heavy isotopes. This mass difference allows for its distinction from the unlabeled drug in the mass spectrometer, enabling precise and accurate quantification by correcting for variations in sample preparation and instrument response.[][3] The choice of the labeling position and the number of deuterium atoms is a critical decision that directly impacts the reliability and robustness of the analytical method.[3] This guide will specifically explore the strategic labeling in Formoterol-D6.
Rationale for the Deuterium Labeling Position in Formoterol-D6
The primary consideration for the placement of deuterium atoms is metabolic stability. The labels must be positioned on a part of the molecule that is not susceptible to enzymatic cleavage or in vivo hydrogen-deuterium (H-D) exchange.[4] Any loss of the deuterium label would result in the formation of the unlabeled analyte, leading to an overestimation of the drug concentration.
Metabolic Pathways of Formoterol
The major metabolic pathways for Formoterol are direct glucuronidation at its phenolic hydroxyl group and O-demethylation of the methoxy group, followed by glucuronidation.[1][5] Cytochrome P450 enzymes, specifically CYP2D6, CYP2C19, CYP2C9, and CYP2A6, are involved in the O-demethylation process.[1][6]
Strategic Labeling on the N-isopropyl Group
Commercially available Formoterol-D6 is labeled on the N-isopropyl group, specifically on the two methyl groups. The chemical name is N-(2-Hydroxy-5-(1-hydroxy-2-((1-(4-methoxyphenyl)propan-2-yl-1,1,2,3,3,3-d6)amino)ethyl)phenyl)formamide.[7]
This labeling strategy is scientifically sound for the following reasons:
-
Metabolic Stability: The N-isopropyl group is not a primary site of metabolism for Formoterol. The C-D bonds on the terminal methyl groups are significantly stronger than C-H bonds and are not involved in the primary metabolic transformations of glucuronidation or O-demethylation. This ensures the isotopic integrity of the internal standard in a biological system.[5][8]
-
Prevention of H-D Exchange: The deuterium atoms are placed on sp3 hybridized carbon atoms, which are not prone to chemical H-D exchange under physiological or typical analytical conditions.[4]
-
Sufficient Mass Shift: The incorporation of six deuterium atoms provides a significant mass shift of +6 Da. This clear mass difference between the analyte and the internal standard is ideal for preventing cross-talk in mass spectrometric detection.
The following diagram illustrates the rationale for selecting the labeling position based on metabolic stability.
Caption: Metabolic pathways of Formoterol and the rationale for labeling.
Synthesis of Formoterol-D6: A Plausible Approach
While the precise proprietary synthesis methods for commercially available Formoterol-D6 are not publicly disclosed, a chemically sound and plausible synthetic route can be proposed based on established organic chemistry principles. The key step is the introduction of the deuterated N-isopropyl group.
A common strategy would involve the reductive amination of a suitable aldehyde or ketone precursor with a deuterated amine, or the reaction of an amine with a deuterated alkyl halide. For Formoterol-D6, the synthesis would likely involve the reaction of the primary amine precursor of Formoterol with deuterated acetone (acetone-d6) under reductive amination conditions.
Proposed Synthetic Workflow
The following diagram outlines a plausible synthetic workflow for Formoterol-D6.
Caption: Plausible synthetic workflow for Formoterol-D6.
Step-by-Step Methodology
-
Condensation: The primary amine precursor of Formoterol is reacted with acetone-d6 in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane). This reaction forms a deuterated imine intermediate.
-
Reduction: A reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, is added to the reaction mixture. To maintain high isotopic enrichment, a deuterated reducing agent like sodium triacetoxyborodeuteride could be used. The reducing agent selectively reduces the imine to the corresponding secondary amine, thus forming Formoterol-D6.
-
Purification: The crude Formoterol-D6 is purified using standard techniques such as column chromatography to remove any unreacted starting materials and byproducts.
-
Salt Formation: For improved stability and handling, the purified Formoterol-D6 free base is converted to its fumarate salt by reacting it with fumaric acid.
Analytical Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized Formoterol-D6.[9]
Mass Spectrometry (MS)
Mass spectrometry is the primary technique for confirming the mass of the labeled compound and determining its isotopic purity.
-
High-Resolution Mass Spectrometry (HRMS): ESI-HRMS is used to determine the accurate mass of the protonated molecule [M+H]+.[10][11] For Formoterol-D6, the expected monoisotopic mass of the free base is 350.2559, and the protonated molecule [M+H]+ would be observed at m/z 351.2632.
-
Tandem Mass Spectrometry (MS/MS): MS/MS is used to confirm the location of the deuterium labels. The fragmentation pattern of Formoterol-D6 will differ from that of unlabeled Formoterol. A key diagnostic fragment would be the one containing the deuterated N-isopropyl group. The quantitative transition for Formoterol-D6 has been reported as m/z 350.8 -> 154.8.
| Compound | Parent Ion (m/z) | Product Ion (m/z) |
| Formoterol | 345.2 | 149.1 |
| Formoterol-D6 | 350.8 | 154.8 |
Table 1: Comparison of MS/MS transitions for Formoterol and Formoterol-D6.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the precise location of the deuterium labels.
-
¹H NMR: In the ¹H NMR spectrum of Formoterol-D6, the signals corresponding to the protons on the two methyl groups of the N-isopropyl moiety will be absent. The signal for the methine proton of the isopropyl group will appear as a singlet instead of a multiplet.
-
²H NMR: The ²H NMR spectrum will show a signal corresponding to the deuterium atoms on the N-isopropyl group, providing direct evidence of the labeling.
-
¹³C NMR: In the ¹³C NMR spectrum, the signals for the deuterated methyl carbons will be observed as triplets due to C-D coupling and will be shifted slightly upfield compared to the corresponding signals in the unlabeled compound.
Conclusion
The strategic placement of deuterium atoms on the N-isopropyl group of Formoterol-D6 results in a highly stable and reliable internal standard for quantitative bioanalysis. This labeling position is resistant to metabolic degradation and chemical exchange, ensuring the integrity of the standard throughout the analytical process. The synthesis of Formoterol-D6 can be achieved through a plausible reductive amination pathway, and its identity and purity must be rigorously confirmed using a combination of mass spectrometry and NMR spectroscopy. This in-depth understanding of the design, synthesis, and characterization of Formoterol-D6 is crucial for the development of robust and accurate bioanalytical methods in pharmaceutical research.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3410, Formoterol. Retrieved from [Link]
- Zhang, Y., et al. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 37(Suppl 1), e9453.
- Pharmacology of Formoterol (Foradil); Overview, Mechanism of action, Pharmacokinetics, Uses, Effect. (2024, December 15). [Video]. YouTube.
- ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
- Drugs.com. (2025, November 24). Formoterol Monograph for Professionals.
- Zhang, Y., et al. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry.
- Singh, S., et al. (2025, May 20). Formoterol, the Most Effective Bronchodilator, Has No Anti-Inflammatory nor Metabolic Modulatory Effects in Severe Asthma Induced by Aspergillus fumigatus.
- Human Metabolome Database. (2012, September 6). Showing metabocard for Formoterol (HMDB0015118).
- Yuan, H., et al. (2014). An improved liquid chromatography-tandem mass spectrometric method to quantify formoterol in human urine.
- PubMed. (2020, July 15).
- Gant, T. G. (2014). Using deuterium in drug discovery: leaving the label in the drug. Journal of medicinal chemistry, 57(9), 3595–3611.
- Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. 2nd International Conference and Exhibition on Metabolomics & Systems Biology.
- BOC Sciences. (n.d.). Deuterium-Labeled Compounds.
- Isotope Science / Alfa Chemistry. (n.d.).
- ResearchGate. (n.d.).
- MedChemExpress. (n.d.). Formoterol-d6 ((±)Formoterol-d6).
- Tobin, J. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. Acanthus Research.
- PubMed. (n.d.). Pharmacokinetics and effects of formoterol fumarate in healthy human subjects after oral dosing.
- PubMed. (n.d.).
- BOC Sciences. (n.d.).
- ESS. (n.d.). Formoterol-D6 (major)
- PubMed. (1982). Synthesis of deuterium labeled cholesterol and steroids and their use for metabolic studies.
- PubMed. (n.d.). Single-dose pharmacokinetics and safety pharmacodynamics of formoterol delivered by two different dry powder inhalers.
- Cazzola, M., et al. (2020). Formoterol for the Treatment of Chronic Obstructive Pulmonary Disease. COPD, 17(6), 725–734.
- Acanthus Research. (n.d.).
- SynZeal. (n.d.).
- U.S. Food and Drug Administration. (2002, December 17).
- University of California, Santa Barbara. (2018, October 18). Applications of Deuterium-Labelled Compounds in Total Synthesis and Drug Development.
- Prier, C. (2014, February 27). Applications and Synthesis of Deuterium-Labeled Compounds. Macmillan Group.
Sources
- 1. esschemco.com [esschemco.com]
- 3. [Exhaustive Syntheses of Deuterium-labelled Compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thno.org [thno.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Navigating the Stability Landscape of Formoterol-D6: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the stability and optimal storage conditions for Formoterol-D6, a deuterated isotopologue of the long-acting β2-adrenergic agonist, Formoterol. As a critical tool in pharmacokinetic studies and as an internal standard in bioanalytical assays, ensuring the chemical and isotopic integrity of Formoterol-D6 is paramount for generating reliable and reproducible data. This document synthesizes chemical principles, empirical data, and field-proven insights to provide a self-validating framework for the handling and storage of this important compound.
Chemical Profile and the Significance of Deuteration
Formoterol-D6 is a synthetic derivative of Formoterol where six hydrogen atoms have been replaced with deuterium.[1] This isotopic substitution is typically at positions that are susceptible to metabolic modification. The core chemical structure remains the same, and therefore, its pharmacological properties are expected to be similar to that of Formoterol.[2]
The primary rationale for deuteration is to leverage the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond due to the greater mass of deuterium.[3][4] This increased bond strength can slow down the rate of chemical reactions that involve the cleavage of these bonds, which are often rate-limiting steps in metabolic pathways and chemical degradation.[5][6] Consequently, deuterated compounds like Formoterol-D6 are anticipated to exhibit enhanced metabolic stability and a longer half-life compared to their non-deuterated counterparts.[][8][9]
Factors Influencing the Stability of Formoterol-D6
The stability of Formoterol-D6, like its parent compound, is primarily influenced by temperature, light, humidity, and pH. Understanding these factors is crucial for mitigating degradation and preserving the integrity of the compound.
Temperature
Temperature is a critical factor accelerating chemical degradation. For Formoterol-D6, various suppliers recommend specific storage temperatures to ensure long-term stability.
| Storage Condition | Recommendation | Source |
| Long-term Storage | -20°C | [10][11][12] |
| Short-term Storage | 2-8°C or Refrigerated | [13][14] |
| Shipping/Transit | Ambient temperature in a well-closed container | [13] |
These recommendations are based on the general principle that lower temperatures slow down the rate of chemical reactions, thereby minimizing degradation. The -20°C condition is often recommended for long-term storage to provide maximal protection against thermal decomposition.[12]
Light
Exposure to light, particularly UV light, can provide the energy to initiate photochemical degradation. Formoterol and its derivatives are known to be light-sensitive. Therefore, it is imperative to protect Formoterol-D6 from light.
Protocol for Light Protection:
-
Store the compound in amber or opaque vials.
-
When handling, work in a dimly lit area or use light-protective coverings for glassware.
-
For long-term storage, placing the container inside a secondary light-proof box is recommended.
Humidity and Moisture
Formoterol fumarate dihydrate, the common salt form of the parent drug, indicates that the molecule can interact with water. The presence of moisture can facilitate hydrolytic degradation. Therefore, it is crucial to store Formoterol-D6 in a dry environment.
Protocol for Moisture Protection:
-
Store in a tightly sealed container to prevent moisture ingress.
-
For highly sensitive applications, storage in a desiccator with a suitable desiccant is advised.
-
When removing from cold storage, allow the container to equilibrate to room temperature before opening to prevent condensation.[15]
pH
Potential Degradation Pathways
Forced degradation studies on the non-deuterated Formoterol provide valuable insights into the potential degradation pathways for Formoterol-D6.[16] The primary degradation products are formed through oxidation, hydrolysis, and thermal stress.[8]
A known degradation pathway for formoterol involves the formation of a primary amine through the loss of the formyl group, and in the presence of reducing sugars like lactose, a Maillard reaction can occur.
Below is a conceptual diagram illustrating the potential degradation of Formoterol-D6.
Caption: Conceptual overview of Formoterol-D6 degradation.
The deuteration in Formoterol-D6 is expected to slow the kinetics of these degradation pathways, particularly if the cleavage of a C-H bond at a deuterated position is the rate-determining step.
Recommended Storage and Handling Protocols
To ensure the long-term stability and integrity of Formoterol-D6, the following integrated protocols are recommended:
Solid Form (Neat Compound)
-
Long-Term Storage: Store at -20°C in a tightly sealed, light-resistant container.[12] A re-test date of 5 years has been noted on a certificate of analysis, suggesting good long-term stability under these conditions.[17]
-
Short-Term Storage: For frequent use, storage at 2-8°C is acceptable.[13]
-
Handling:
-
Before opening, allow the container to warm to room temperature to prevent moisture condensation.
-
Handle in an environment with controlled humidity.
-
Use appropriate personal protective equipment (PPE), including gloves and safety glasses, as the toxicological properties of Formoterol-D6 have not been fully investigated.[12]
-
In Solution
-
Solvent Selection: Methanol is a commonly used solvent for preparing stock solutions of Formoterol-D6.[10][15]
-
Storage of Stock Solutions:
-
Prepare stock solutions in a suitable solvent at a known concentration.
-
Store stock solutions at -20°C in tightly sealed, light-resistant containers.
-
It is advisable to prepare fresh working solutions from the stock solution for each experiment to minimize the risk of degradation and solvent evaporation.
-
Experimental Workflow for Stability Assessment
A stability-indicating analytical method is essential to monitor the purity of Formoterol-D6 and to detect any potential degradation products. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) are the methods of choice.
Stability-Indicating HPLC/UPLC-MS/MS Method
The following is a general workflow for developing and validating a stability-indicating method for Formoterol-D6.
Caption: Workflow for stability-indicating method development.
Key Parameters for LC-MS/MS Analysis
Several published methods for the analysis of formoterol use Formoterol-D6 as an internal standard, providing valuable information on mass spectrometric conditions.
| Parameter | Condition | Source |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [18][19] |
| MRM Transitions | ||
| Formoterol-D6 | 350.8 → 154.8 | [18] |
| Formoterol | 345.2 → 149.1 (Quantifier) | [18] |
| 345.2 → 121.1 (Qualifier) | [18] |
Conclusion
The stability of Formoterol-D6 is a critical consideration for its effective use in research and drug development. By understanding the chemical principles of the kinetic isotope effect, being aware of the potential degradation pathways, and adhering to strict storage and handling protocols, the chemical and isotopic integrity of this valuable compound can be maintained. The implementation of robust, stability-indicating analytical methods is the final and essential component in a comprehensive strategy to ensure the reliability of data generated using Formoterol-D6.
References
- BOC Sciences. (2025, August 30).
- Gupta, M. (2017, March 27). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Semantic Scholar.
- Juniper Publishers. (2017, March 27). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs.
- BenchChem.
- Gupta, M. (2025, August 7). (PDF) Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs.
- Expert Synthesis Solutions. (2018, March 22).
- Certific
- ResolveMass Laboratories Inc. (2025, November 1). Deuterated Reagents for Pharmaceutical Synthesis: Enhancing Drug Stability and Analytical Precision.
- BenchChem. Safeguarding Deuterated Compounds: An In-depth Technical Guide to Storage and Stability.
- Harbeson, S. L., et al. (2023, June 5). Deuterium in drug discovery: progress, opportunities and challenges. PMC.
- Zimmer, D., et al. (n.d.). Ultra-sensitive determination of Formoterol in human serum by high performance liquid chromatography and electrospray tandem mass spectrometry. PubMed.
- ResearchGate. (2025, August 8). (PDF) An Improved Liquid Chromatography-Tandem Mass Spectrometric Method to Quantify Formoterol in Human Urine.
- IJRAR.org. Development of Highly-sensitive method and its validation for the determination of Formoterol in human Plasma by UPLC-MS/MS.
- Taylor & Francis Online. (n.d.).
- Simson Pharma Limited.
- Guengerich, F. P. (n.d.). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. PMC.
- LGC Standards.
- Acanthus Research. Formoterol-D6 (major) (mixture of diastereomers).
- Wikipedia. (n.d.). Kinetic isotope effect.
- Bioscientia. (2023, March 8).
- Srivastava, N., et al. (2025, June 30).
- PubMed. (2016, October 1). Increasing metabolic stability via the deuterium kinetic isotope effect: An example from a proline-amide-urea aminothiazole series of phosphatidylinositol-3 kinase alpha inhibitors.
- CERTIFIC
- Cleanchem Laboratories.
- Expert Synthesis Solutions. (2018, March 22).
- MedChemExpress. Formoterol-d6 ((±)Formoterol-d6) | Stable Isotope.
- Fermion. (2025, January 22).
- Organon. (2023, September 30).
- ESS. Formoterol-D6 (major)
- LGC Standards. Formoterol-D6 (Major) (Mixture of Diastereomers).
- Shimadzu. Highly Sensitive and Selective Method for Estimation of Formoterol at Sub-pg/mL in Human Plasma Using Shimadzu LCMS-8060NX.
- Waters. A Rapid Method for the Ultra-sensitive Quantification of Budesonide and Formoterol in Human Plasma.
- Acanthus Research.
- PubMed. (n.d.).
- PubMed. (2018, December 27).
- PubMed. (n.d.).
- PubMed. (n.d.). Comparable long-term safety and efficacy of a novel budesonide/formoterol pressurized metered-dose inhaler versus budesonide/formoterol Turbuhaler in adolescents and adults with asthma.
- PubMed. (n.d.).
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 4. jscimedcentral.com [jscimedcentral.com]
- 5. Portico [access.portico.org]
- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Formoterol-d6 Fumarate | CAS | LGC Standards [lgcstandards.com]
- 12. esschemco.com [esschemco.com]
- 13. cleanchemlab.com [cleanchemlab.com]
- 14. cleanchemlab.com [cleanchemlab.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. [PDF] Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs | Semantic Scholar [semanticscholar.org]
- 17. esschemco.com [esschemco.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Ultra-sensitive determination of Formoterol in human serum by high performance liquid chromatography and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Imperative for Precision in Formoterol Bioanalysis
An In-Depth Technical Guide to Commercial Suppliers of Formoterol-D6 (Major) Reference Standard
Formoterol is a potent, long-acting β2-adrenergic receptor agonist widely prescribed for the management of asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic efficacy is well-established, but its low systemic concentrations following inhalation present a significant challenge for pharmacokinetic and bioequivalence studies.[3] Accurate quantification in biological matrices like plasma and urine is paramount for drug development and regulatory submission. This necessitates a bioanalytical method with exceptional sensitivity, precision, and accuracy.
The gold standard for such quantitative analysis is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) coupled with the use of a stable isotope-labeled (SIL) internal standard.[4][5] Formoterol-D6, a deuterated analog of the parent drug, serves as the ideal internal standard. Because it is chemically almost identical to formoterol, it co-elutes chromatographically and experiences similar extraction recovery and matrix effects during sample processing and analysis.[4][5][6] However, its increased mass allows it to be distinguished by the mass spectrometer, enabling it to act as a perfect control to normalize for variations in sample preparation and instrument response.[6][7][8] The use of a high-purity, well-characterized Formoterol-D6 reference standard is not merely a best practice; it is a foundational requirement for developing a robust and defensible bioanalytical method that meets stringent global regulatory guidelines.[9][10][11]
This guide provides an in-depth overview of major commercial suppliers of Formoterol-D6, offers critical insights into its selection and implementation, and presents a practical workflow for its use in a regulated bioanalytical environment.
Part 1: A Comparative Analysis of Major Commercial Suppliers
The selection of a reference standard supplier is a critical decision that impacts data quality and regulatory compliance. A reputable supplier must provide a comprehensive Certificate of Analysis (CoA) that details the material's identity, purity, isotopic enrichment, and storage conditions.[10][11] The following suppliers are prominent sources for Formoterol-D6 reference standards.
| Supplier | Product Name | CAS Number | Chemical Formula | Purity Specification | Isotopic Purity | Available Formats |
| LGC Standards | Formoterol-d6 Fumarate | Unlabeled: 43229-80-7 | C₄₂H₄₀D₁₂N₄O₁₂ | Not specified on product page | Not specified on product page | Neat Solid |
| LGC Standards | Formoterol-D6 (Major) (Mixture of Diastereomers) | 1020719-45-2 | C₁₉H₁₈D₆N₂O₄ | >95% (HPLC) | Representative lot: 80% d6, 18% d5, 2% d4 | Neat Solid |
| Simson Pharma Ltd. | Formoterol -D6 Fumarate | Unlabeled: 43229-80-7 | Not specified | Accompanied by CoA | Not specified | Neat Solid |
| ESS | Formoterol-D6 (major) Fumarate | Unlabeled: 43229-80-7 | C₄₂H₄₀D₁₂N₄O₁₂ | 95.9% by HPLC | >98% atom D | Beige Solid |
| VIVAN Life Sciences | Formoterol-d6 | Not Available | C₁₉H₁₈D₆N₂O₄ | Accompanied by CoA | Accompanied by CoA | Neat Solid |
| MedChemExpress | Formoterol-d6 | Not Available | C₁₉H₁₈D₆N₂O₄ | >98% | Not specified | Solid |
Note: This table is compiled from publicly available information on supplier websites as of early 2026. Specifications and availability are subject to change. Researchers should always request the most current Certificate of Analysis for a specific lot number.
Part 2: Technical Implementation and Workflow
Qualification and Handling of the Reference Standard
Upon receipt, the Formoterol-D6 reference standard must be handled with care. All reference materials should be accompanied by a CoA, which must be reviewed for completeness, including batch number, purity, identity, and an expiration or retest date.[11]
Protocol for Stock Solution Preparation:
-
Equilibration: Allow the sealed vial of the reference standard to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture.
-
Weighing: Using a calibrated analytical balance, accurately weigh a suitable amount of the neat material (e.g., 1 mg).
-
Dissolution: Dissolve the material in a Class A volumetric flask using an appropriate high-purity solvent (e.g., Methanol or DMSO) to create a primary stock solution of known concentration (e.g., 1 mg/mL).
-
Storage: Store the stock solution in an amber vial at the recommended temperature (typically -20°C or -80°C) to prevent degradation.[8]
-
Stability Verification: The stability of the stock solution must be demonstrated under the intended storage conditions.[11] This is often done by comparing a freshly prepared solution to an aged one.
The Analyte-Internal Standard Relationship
The efficacy of Formoterol-D6 as an internal standard is rooted in its structural similarity to Formoterol. The deuterium atoms replace hydrogen atoms at stable, non-exchangeable positions on the molecule. This substitution results in a mass shift that is easily detectable by a mass spectrometer without significantly altering the compound's physicochemical properties.
Caption: Structural relationship between Formoterol and Formoterol-D6.
Bioanalytical Workflow for Quantification in Plasma
The following protocol outlines a standard workflow for the quantification of Formoterol in human plasma using Formoterol-D6 as an internal standard. This method is designed to be validated according to regulatory guidelines from agencies like the FDA and EMA.[10]
Experimental Protocol:
-
Sample Thawing: Thaw plasma samples, calibration standards (CS), and quality control (QC) samples at room temperature.
-
Internal Standard Spiking: To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the Formoterol-D6 working solution (prepared by diluting the stock solution to an appropriate concentration, e.g., 5 ng/mL). Vortex briefly. This step is critical and should be done early to ensure the internal standard undergoes all subsequent steps alongside the analyte.[8]
-
Protein Precipitation: Add 300 µL of cold acetonitrile to each tube. Vortex vigorously for 1 minute to precipitate plasma proteins.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean 96-well plate or autosampler vial.
-
Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
LC-MS/MS Analysis: Inject an aliquot (e.g., 5-10 µL) onto the LC-MS/MS system. Monitor the specific mass transitions for both Formoterol and Formoterol-D6.
-
Data Processing: Construct a calibration curve by plotting the peak area ratio (Formoterol / Formoterol-D6) versus the nominal concentration of the calibration standards. Determine the concentration of Formoterol in the QC and unknown samples from this curve.
Sources
- 1. dshs-koeln.de [dshs-koeln.de]
- 2. researchgate.net [researchgate.net]
- 3. panexcell.com [panexcell.com]
- 4. texilajournal.com [texilajournal.com]
- 5. waters.com [waters.com]
- 6. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. youtube.com [youtube.com]
- 9. Reference Standards | CDMO | Cambrex [cambrex.com]
- 10. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 11. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Formoterol in Human Plasma Using Formoterol-D6
Abstract
This application note describes a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of formoterol in human plasma. Formoterol, a potent long-acting beta-2-adrenergic receptor agonist, requires a robust bioanalytical method capable of achieving very low limits of quantification due to its low systemic concentrations following therapeutic inhalation.[1] This protocol utilizes a stable isotope-labeled internal standard, Formoterol-D6, to ensure the highest degree of accuracy and precision by compensating for variability during sample processing and analysis.[2] The method involves a straightforward liquid-liquid extraction (LLE) procedure followed by rapid chromatographic separation on a C18 column. This validated method demonstrates excellent linearity, precision, and accuracy over a calibration range suitable for pharmacokinetic studies, adhering to the principles outlined in regulatory guidelines.[3][4]
Introduction: The Rationale for a High-Sensitivity Approach
Formoterol is a cornerstone therapy for managing respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] Its mechanism of action involves the relaxation of bronchial smooth muscle, mediated by its agonistic activity at beta-2-adrenergic receptors.[5] Following administration via inhalation, systemic bioavailability is low, resulting in plasma concentrations in the sub to low pg/mL range.[1] Consequently, the development of bioanalytical methods with exceptional sensitivity and selectivity is paramount for accurately characterizing its pharmacokinetic profile.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application, offering unparalleled specificity and sensitivity. The core of a robust quantitative bioanalytical method is the use of an appropriate internal standard (IS). A stable isotope-labeled (SIL) internal standard, such as Formoterol-D6, is the ideal choice. It shares near-identical physicochemical properties with the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization, thereby effectively correcting for matrix effects and procedural losses.[2] This document provides a comprehensive, field-proven protocol for method development, from sample preparation to final data analysis.
Analyte Physicochemical Properties
Understanding the properties of formoterol is key to developing an effective extraction and detection strategy. Its structure contains secondary amine groups, which are readily protonated, making it highly suitable for positive mode electrospray ionization (ESI+).[6]
| Property | Formoterol | Formoterol-D6 | Source |
| Molecular Formula | C₁₉H₂₄N₂O₄ | C₁₉H₁₈D₆N₂O₄ | [7] |
| Molar Mass | 344.4 g/mol | 350.5 g/mol (approx.) | [7] |
| pKa | 8.95 ± 0.50 (Predicted) | ~8.95 | [7] |
| Appearance | Off-white solid | Solid | [7] |
Comprehensive Experimental Protocol
This protocol is designed to be a self-validating system, where the rationale behind each step supports the overall integrity of the method.
Materials and Reagents
-
Formoterol Fumarate reference standard
-
Formoterol-D6 (Internal Standard, IS)
-
Human Plasma (K₂EDTA)
-
LC-MS Grade Methanol
-
LC-MS Grade Acetonitrile
-
LC-MS Grade Water
-
Ammonium Acetate
-
Ammonium Hydroxide solution
-
tert-Butyl Methyl Ether (t-BME)
-
Acetic Acid (Glacial)
Preparation of Standards and Quality Control (QC) Samples
Causality: Accurate preparation of stock, calibration, and QC samples is the foundation of quantitative analysis. Using a certified reference standard and a precise weighing technique is critical. Serial dilutions in the same biological matrix as the unknown samples are necessary to mimic the sample environment and account for matrix effects.
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Formoterol Fumarate and Formoterol-D6 in separate volumetric flasks with methanol to achieve a final concentration of 1 mg/mL. Store at -20°C or below.
-
-
Working Standard & IS Solutions:
-
Prepare intermediate and working standard solutions of Formoterol by serially diluting the primary stock solution with a 50:50 methanol/water mixture to create solutions for spiking into plasma.
-
Prepare a working IS solution (e.g., 500 pg/mL) by diluting the Formoterol-D6 primary stock. The optimal concentration should be determined during method development to yield a consistent and strong signal.
-
-
Calibration Standards (CS) and Quality Control (QC) Samples:
-
Prepare a series of calibration standards by spiking blank human plasma with the Formoterol working solutions to achieve a concentration range of 0.05 pg/mL to 100 pg/mL.[8]
-
Prepare QC samples in blank human plasma at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC). For example, 0.15 pg/mL (LQC), 5 pg/mL (MQC), and 75 pg/mL (HQC).
-
Sample Preparation: Liquid-Liquid Extraction (LLE)
Causality: The goal of sample preparation is to isolate the analyte from complex biological matrix components (proteins, salts, phospholipids) that can interfere with analysis and suppress the MS signal. LLE is a simple and effective technique for this purpose. The choice of an alkaline pH (using ammonium hydroxide) ensures that formoterol, a weak base, is in its neutral, more organic-soluble form, facilitating its extraction into an immiscible organic solvent like t-BME.[8]
Protocol:
-
Aliquot & Spike: To a 300 µL aliquot of plasma sample (blank, CS, QC, or unknown) in a polypropylene tube, add 50 µL of the Formoterol-D6 working IS solution.
-
Alkalinize & Extract: Add 200 µL of 0.1% (v/v) ammonium hydroxide solution, followed by 2.5 mL of tert-butyl methyl ether.[8]
-
Mix: Vortex the tubes vigorously for 3 minutes to ensure thorough mixing and efficient partitioning of the analyte into the organic phase.
-
Centrifuge: Centrifuge the samples at 4000 RCF for 5 minutes to achieve complete phase separation.[8]
-
Isolate: Carefully transfer the upper organic layer (supernatant) to a new clean tube, avoiding the aqueous layer and any precipitated proteins at the interface.
-
Evaporate: Dry the extracted organic solvent under a gentle stream of nitrogen at 40°C. Complete dryness is crucial to remove the extraction solvent, which is often incompatible with the LC mobile phase.
-
Reconstitute: Reconstitute the dried residue in 150 µL of the reconstitution solution (e.g., 80:20 v/v, methanol/10mM ammonium acetate in water).[8] This step redissolves the analyte in a solvent that is compatible with the initial mobile phase conditions, ensuring good peak shape.
-
Analyze: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Workflow Diagram: Formoterol Bioanalysis
Caption: LC-MS/MS experimental workflow for Formoterol quantification.
LC-MS/MS Instrumentation and Optimized Conditions
Causality: The chromatographic method is designed to separate formoterol from endogenous matrix components to minimize ion suppression and ensure accurate quantification. A reverse-phase C18 column is effective for retaining and separating moderately polar compounds like formoterol. A gradient elution allows for efficient separation and a shorter run time. The mass spectrometer is set to Multiple Reaction Monitoring (MRM) mode for its superior selectivity and sensitivity, where specific precursor-to-product ion transitions are monitored for the analyte and its IS.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| UPLC System | Waters ACQUITY, Shimadzu Nexera, or equivalent |
| Column | Phenomenex Luna Omega Polar C18 (2.1 x 100 mm, 3 µm) or equivalent[8] |
| Mobile Phase A | 0.1% (v/v) Acetic Acid in Water[8] |
| Mobile Phase B | Methanol[8] |
| Flow Rate | 0.6 mL/min[8] |
| Column Temperature | 40°C[8] |
| Injection Volume | 10 - 20 µL |
| LC Gradient | Time (min) |
| 0.0 | |
| 1.0 | |
| 4.0 | |
| 6.0 | |
| 6.1 | |
| 8.0 |
Table 2: Mass Spectrometric Conditions
| Parameter | Condition |
| Mass Spectrometer | SCIEX 7500, Shimadzu LCMS-8060NX, or equivalent triple quadrupole[8][9] |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Compound |
| Formoterol | |
| Formoterol | |
| Formoterol-D6 | |
| Nebulizing Gas Flow | ~3 L/min[9] |
| Drying Gas Flow | ~10 L/min[9] |
| Interface Temperature | ~300 °C[9] |
| Desolvation Line Temp. | ~200 °C[9] |
Method Validation: Ensuring Trustworthiness and Reliability
A bioanalytical method must be rigorously validated to ensure its reliability for its intended purpose. The validation process demonstrates that the method is accurate, precise, and reproducible. The parameters below are based on the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[3][4][10]
Validation Workflow Diagram
Caption: Key parameters for comprehensive bioanalytical method validation.
Table 3: Summary of Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Selectivity | To ensure no interference from endogenous matrix components at the retention time of the analyte and IS. | Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS. |
| Linearity & Range | To demonstrate a proportional relationship between concentration and response across the defined range. | Correlation coefficient (r²) ≥ 0.99. Calibration curve must be fitted with a suitable regression model (e.g., linear, 1/x² weighting).[9] |
| Accuracy & Precision | To determine the closeness of measured concentrations to the nominal value (accuracy) and the degree of scatter (precision). | For QC samples, the mean concentration should be within ±15% of the nominal value (±20% at LLOQ). The coefficient of variation (%CV) should not exceed 15% (20% at LLOQ).[11] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Analyte response should be at least 5 times the response of a blank sample. Accuracy within ±20% and precision ≤20%.[12] |
| Extraction Recovery | To measure the efficiency of the extraction process. | Should be consistent, precise, and reproducible across QC levels.[9] |
| Matrix Effect | To assess the ion suppression or enhancement from co-eluting matrix components. | The IS-normalized matrix factor should be consistent, with a %CV ≤ 15% across different lots of matrix.[9] |
| Stability | To ensure the analyte is stable in the biological matrix under various storage and handling conditions. | Mean concentrations of stability samples should be within ±15% of the nominal concentration. |
Conclusion
The LC-MS/MS method detailed in this application note provides a robust, sensitive, and reliable tool for the quantification of formoterol in human plasma. By employing a simple yet effective liquid-liquid extraction protocol and a stable isotope-labeled internal standard (Formoterol-D6), this method achieves the low limit of quantification (0.05 pg/mL) required for pharmacokinetic assessments following therapeutic inhaled doses.[8] The methodology is grounded in established scientific principles and adheres to regulatory expectations for bioanalytical method validation, making it highly suitable for supporting drug development and clinical research studies.
References
-
A sensitive method for the quantification of formoterol in human plasma - SCIEX. (n.d.). SCIEX. Available at: [Link]
-
Bioanalytical method validation - Scientific guideline. (2022, July 22). European Medicines Agency. Available at: [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, January 21). KCAS Bio. Available at: [Link]
-
Formoterol - Physico-chemical Properties. (n.d.). ChemBK. Available at: [Link]
-
USFDA guidelines for bioanalytical method validation. (2014, September 18). SlideShare. Available at: [Link]
-
Bioanalytical Method Validation Guidance for Industry. (2018, May). U.S. Food and Drug Administration. Available at: [Link]
-
FDA Finalizes Guidance on Bioanalytical Method Validation. (2018, June 12). The Center for Biosimilars. Available at: [Link]
-
Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency. Available at: [Link]
-
Enantioselective Separation and Determination of Formoterol in Bulk Drugs and Formulations by High Performance Liquid Chromatography. (n.d.). ResearchGate. Available at: [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, March 8). European Bioanalysis Forum. Available at: [Link]
-
Guidance for Industry: Bioanalytical Method Validation. (2001, May). U.S. Food and Drug Administration. Available at: [Link]
-
Highly Sensitive and Selective Method for Estimation of Formoterol at Sub-pg/mL in Human Plasma Using Shimadzu LCMS-8060NX. (n.d.). Shimadzu. Available at: [Link]
-
Ultra-sensitive determination of Formoterol in human serum by high performance liquid chromatography and electrospray tandem mass spectrometry. (2008). PubMed. Available at: [Link]
-
An Improved Liquid Chromatography–Tandem Mass Spectrometric Method to Quantify Formoterol in Human Urine. (2013, September 12). Oxford Academic. Available at: [Link]
-
Bioanalytical method validation emea. (2014, October 2). SlideShare. Available at: [Link]
-
Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. (2019, February 20). PubMed. Available at: [Link]
-
Quantitative Determination of Related Substances in Formoterol Fumarate and Tiotropium in Tiomate Transcaps® Dry Powder Inhaler. (2018, July-August). PMC - NIH. Available at: [Link]
-
Multiple analytical methods for determination of formoterol and glycopyrronium simultaneously in their novel combined metered dose inhaler. (2022, November 23). NIH. Available at: [Link]
-
A novel stability-indicating method development and validation using reverse-phase ultra–high-performance liquid chromatography (RP- UPLC-PDA) technique for quantification of related substances and assay of Formoterol fumarate in its inhalation solution (20 μg mL−2) in. (2025, June 6). AKJournals. Available at: [Link]
-
LC-MS/MS Bioanalytical Method for Formoterol improved. (n.d.). Anapharm Bioanalytics. Available at: [Link]
-
A Rapid Method for the Ultra-sensitive Quantification of Budesonide and Formoterol in Human Plasma. (n.d.). Waters. Available at: [Link]
-
A simplified procedure for the analysis of formoterol in human urine by liquid chromatography-electrospray tandem mass spectrometry: application to the characterization of the metabolic profile and stability of formoterol in urine. (2013, July 15). PubMed. Available at: [Link]
-
The chemical structure of formoterol. (n.d.). ResearchGate. Available at: [Link]
-
Determination of formoterol in rat plasma by liquid chromatography-electrospray ionisation mass spectrometry. (2001, April 13). PubMed. Available at: [Link]
-
Design, Development, Physicochemical Characterization, and In Vitro Drug Release of Formoterol PEGylated PLGA Polymeric Nanoparticles. (2020, December 2). PMC - PubMed Central. Available at: [Link]
-
Development of Highly-sensitive method and its validation for the determination of Formoterol in human Plasma by UPLC-MS/MS. (n.d.). IJRAR.org. Available at: [Link]
-
(PDF) An Improved Liquid Chromatography-Tandem Mass Spectrometric Method to Quantify Formoterol in Human Urine. (2025, August 8). ResearchGate. Available at: [Link]
-
A Rapid Method for the Ultra-sensitive Quantification of Budesonide and Formoterol in Human Plasma. (n.d.). Waters Corporation. Available at: [Link]
-
Spray drying of budesonide, formoterol fumarate and their composites-I. Physicochemical characterisation. (2025, August 6). ResearchGate. Available at: [Link]
-
Formoterol fumarate dihydrate. (n.d.). PubChem. Available at: [Link]
-
Formoterol Fumarate. (n.d.). PubChem. Available at: [Link]
-
Streamlined Method Validation for Analysis of Formoterol Fumarate and Budesonide in Metered Dose Inhaler with Empower Method. (n.d.). Waters. Available at: [Link]
-
Quantitation of Formoterol, Salbutamol, and Salbutamol-4′-O-Sulfate in Human Urine and Serum via UHPLC-MS/MS. (2023, June 22). MDPI. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 5. Formoterol Fumarate | C42H52N4O12 | CID 53477580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chembk.com [chembk.com]
- 8. sciex.com [sciex.com]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 12. Ultra-sensitive determination of Formoterol in human serum by high performance liquid chromatography and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of Formoterol in Human Plasma Using a Stable Isotope-Labeled Internal Standard by LC-MS/MS
An Application Note for Drug Development Professionals
Abstract
This application note presents a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Formoterol in human plasma. Formoterol is a potent, long-acting β2-adrenergic agonist used for the management of asthma and COPD.[1] Due to its high potency, therapeutic doses result in very low systemic concentrations, often in the low pg/mL range, necessitating a bioanalytical method with exceptional sensitivity and selectivity.[1][2] This protocol utilizes Formoterol-D6, a stable isotope-labeled internal standard (SIL-IS), to ensure the highest degree of accuracy and precision by compensating for matrix effects and variability during sample processing.[3][4] The method is validated over a linear dynamic range suitable for pharmacokinetic (PK) studies, with a lower limit of quantification (LLOQ) reaching sub-pg/mL levels.[1][5][6] We describe two effective sample preparation strategies—Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)—and provide a comprehensive guide to method validation according to international regulatory standards.[7][8][9]
Introduction: The Rationale for a High-Sensitivity Assay
Formoterol is a cornerstone therapy for respiratory diseases, acting as a bronchodilator by relaxing the smooth muscle in the airways.[10] Its clinical efficacy is achieved at very low inhaled doses, which leads to plasma concentrations that are challenging to measure.[5] Accurate quantification is critical for pharmacokinetic profiling, bioequivalence studies, and understanding the drug's absorption, distribution, metabolism, and excretion (ADME) properties.[11][12]
The "gold standard" for quantifying small molecules in complex biological matrices is LC-MS/MS, prized for its specificity, sensitivity, and speed. The core of a reliable LC-MS/MS assay is the use of an appropriate internal standard (IS). A stable isotope-labeled internal standard, such as Formoterol-D6, is the ideal choice. It is chemically identical to the analyte (Formoterol) but has a different mass due to the incorporation of deuterium atoms.
Causality: Why Formoterol-D6 is Essential The fundamental principle is that a SIL-IS behaves virtually identically to the analyte during every step of the analytical process—extraction, chromatographic separation, and ionization.[4] Any loss of analyte during sample preparation will be matched by a proportional loss of the SIL-IS. Similarly, any enhancement or suppression of the analyte's signal during ionization (a phenomenon known as the "matrix effect") will be mirrored by the SIL-IS.[4] By calculating the ratio of the analyte peak area to the IS peak area, these sources of error are effectively normalized, leading to highly accurate and precise quantification.
Materials and Methodologies
Reagents and Materials
-
Analytes: Formoterol Fumarate reference standard, Formoterol-D6 internal standard.
-
Solvents: LC-MS grade Methanol, Acetonitrile, and Water.
-
Reagents: Ammonium Formate, Formic Acid, Ammonium Hydroxide, tert-Butyl Methyl Ether (for LLE).
-
Biological Matrix: Human Plasma (K2 EDTA).
-
SPE Cartridges: Weak Cation Exchange (e.g., Oasis WCX) cartridges are recommended.
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare primary stock solutions of Formoterol and Formoterol-D6 in methanol. Store at -20°C or below.[13]
-
Working Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with a suitable solvent mixture (e.g., 50:50 Methanol:Water).
-
Internal Standard (IS) Working Solution: Dilute the Formoterol-D6 stock to a final concentration appropriate for spiking into all samples (e.g., 50 pg/mL).[5]
-
Calibration Standards (CS) and Quality Controls (QC): Spike blank human plasma with the appropriate working standard solutions to prepare a calibration curve (typically 8-10 non-zero points) and at least three levels of QC samples (Low, Medium, High). A typical calibration range is 0.2 pg/mL to 100 pg/mL.[1][2]
Sample Preparation: Isolating the Analyte
Effective sample preparation is crucial for removing interferences like proteins and phospholipids that can compromise the assay.[14][15] Two validated methods are presented below.
Protocol 1: Solid-Phase Extraction (SPE)
SPE offers excellent cleanup and the ability to concentrate the analyte, leading to high sensitivity.[14] A weak cation exchange (WCX) mechanism is ideal for Formoterol, which contains a secondary amine group that is protonated at acidic pH.
Step-by-Step SPE Protocol:
-
Pre-treatment: To 200 µL of plasma sample (CS, QC, or unknown), add the Formoterol-D6 IS working solution. Vortex briefly. Add 200 µL of 4% phosphoric acid in water to acidify the sample, ensuring the analyte is charged for binding to the sorbent.
-
Conditioning: Condition the Oasis WCX SPE cartridge with 1 mL of Methanol.[14]
-
Equilibration: Equilibrate the cartridge with 1 mL of Water.[14]
-
Loading: Load the pre-treated plasma sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.05% ammonia in water, followed by 1 mL of water to remove interferences.[2]
-
Elution: Elute the Formoterol and Formoterol-D6 from the cartridge with 0.2 mL of 10% Acetonitrile in water.[2]
-
Injection: Transfer the eluate to an HPLC vial for injection into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE is a classic, cost-effective technique that separates compounds based on their differential solubility in two immiscible liquids.[14]
Step-by-Step LLE Protocol:
-
Spiking: To 300 µL of plasma sample, add the Formoterol-D6 IS working solution.
-
Basification: Add 200 µL of 0.1% (v/v) ammonium hydroxide solution to make the sample basic. This deprotonates the amine group on Formoterol, making it more soluble in an organic solvent.[5]
-
Extraction: Add 2.5 mL of tert-butyl methyl ether. Vortex vigorously for 3 minutes and then centrifuge at ~4000 rpm for 5 minutes to separate the layers.[5]
-
Evaporation: Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 150 µL of the mobile phase starting condition (e.g., 80:20 Methanol/10mM Ammonium Acetate) and transfer to an HPLC vial.[5]
LC-MS/MS Instrumental Analysis
The following parameters provide a robust starting point and should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) Parameters
| Parameter | Recommended Condition | Rationale |
| UPLC System | Waters ACQUITY UPLC, Shimadzu Nexera, or equivalent[1] | Provides high resolution and rapid analysis times. |
| Column | Reversed-Phase C18 (e.g., Zorbax sb-Aq, 100 x 4.6 mm, 3.5 µm)[1][13] | Offers good retention and peak shape for Formoterol. |
| Mobile Phase A | 10 mM Ammonium Formate in Water[1][13] | Volatile buffer compatible with MS, aids in protonation. |
| Mobile Phase B | Acetonitrile or Methanol[1] | Common organic solvents for reversed-phase chromatography. |
| Flow Rate | 0.5 - 0.8 mL/min[1] | Typical flow rate for analytical scale columns. |
| Gradient | A suitable gradient from low to high organic phase | Ensures elution of the analyte with good peak shape and separation from matrix components. |
| Column Temp. | 30 - 40 °C[1] | Ensures reproducible retention times. |
| Injection Vol. | 5 - 20 µL[1] | Dependent on system sensitivity and sample concentration. |
Mass Spectrometry (MS) Parameters
| Parameter | Recommended Condition | Rationale |
| Mass Spectrometer | SCIEX 7500, Shimadzu LCMS-8060NX, or equivalent triple quadrupole[1][2] | Required for high sensitivity and specificity in MRM mode. |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] | Formoterol's amine groups are readily protonated. |
| MRM Transitions | See table below | Specific precursor-to-product ion transitions for quantification and confirmation. |
| Gas Temps. | ~200 - 300 °C (Desolvation/Interface)[1] | Optimized for efficient solvent evaporation and ion generation. |
| Gas Flows | ~3 L/min (Nebulizing), ~10 L/min (Drying)[1] | Optimized for stable spray and desolvation. |
Table of Optimized Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Function |
| Formoterol | 345.2 | 149.1 | Quantifier[1][16][17] |
| Formoterol | 345.2 | 121.1 | Qualifier[1][16] |
| Formoterol-D6 (IS) | 350.8 | 154.8 | Quantifier[1][18] |
Visualization of the Analytical Workflow
The diagram below illustrates the complete workflow from sample receipt to final data analysis.
Caption: LC-MS/MS experimental workflow for Formoterol quantification.
Method Validation: Ensuring Trustworthy Data
A bioanalytical method must be rigorously validated to ensure its reliability for its intended purpose.[19] Validation should be performed according to the latest guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[8][9][20]
Summary of Bioanalytical Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Selectivity | To ensure no significant interference from endogenous matrix components at the retention time of the analyte and IS. | Response in blank samples should be < 20% of the LLOQ response for the analyte and < 5% for the IS.[2] |
| Linearity & Range | To define the concentration range over which the assay is accurate and precise. | A linear regression model (often weighted 1/x² or 1/x) with a correlation coefficient (r²) > 0.99 is required.[1][2] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Accuracy within ±20% of nominal; Precision (CV%) ≤ 20%.[5] |
| Accuracy & Precision | To determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision). | For QC samples, accuracy should be within ±15% of nominal (except LLOQ), and precision (CV%) ≤ 15%.[5][21] |
| Matrix Effect | To assess the ion suppression or enhancement from the biological matrix. | The IS-normalized matrix factor should have a CV% ≤ 15% across different lots of matrix.[2] |
| Recovery | To measure the efficiency of the extraction process. | Recovery should be consistent and reproducible across QC levels, although 100% recovery is not required.[2] |
| Stability | To ensure the analyte is stable under various handling and storage conditions (e.g., freeze-thaw, bench-top, long-term). | Mean concentration at each stability condition should be within ±15% of the nominal concentration.[21] |
Conclusion
This application note provides a comprehensive framework for the quantitative analysis of Formoterol in human plasma using Formoterol-D6 as an internal standard. The described LC-MS/MS method, coupled with a robust sample preparation technique like SPE or LLE, achieves the very low limits of quantification (≤0.2 pg/mL) required for clinical and preclinical pharmacokinetic studies.[1][6] By adhering to the detailed protocols and rigorous validation criteria outlined, researchers and drug development professionals can generate high-quality, reliable, and defensible bioanalytical data to support their regulatory submissions.
References
-
Drugs.com. (2025). Formoterol Monograph for Professionals. [Link]
-
Dr. Najeeb Lectures. (2024). Pharmacology of Formoterol (Foradil). YouTube. [Link]
-
Nowak, E., et al. (2019). Bioanalytical Method Validation: New FDA Guidance vs. EMA Guideline. Better or Worse?. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Shimadzu. (n.d.). Highly Sensitive and Selective Method for Estimation of Formoterol at Sub-pg/mL in Human Plasma Using Shimadzu LCMS-8060NX. [Link]
-
SCIEX. (n.d.). A sensitive method for the quantification of formoterol in human plasma. [Link]
-
Li, F., et al. (2013). An Improved Liquid Chromatography-Tandem Mass Spectrometric Method to Quantify Formoterol in Human Urine. ResearchGate. [Link]
-
Li, F., et al. (2013). An Improved Liquid Chromatography–Tandem Mass Spectrometric Method to Quantify Formoterol in Human Urine. Journal of Analytical Toxicology, Oxford Academic. [Link]
-
Dr. Najeeb Lectures. (2024). Pharmacology of Budesonide-Formoterol (Symbicort) Inhaler. YouTube. [Link]
-
Patel, P. N., et al. (2019). Development of Highly-sensitive method and its validation for the determination of Formoterol in human Plasma by UPLC-MS/MS. International Journal of Research and Analytical Reviews. [Link]
-
Waters Corporation. (n.d.). A Rapid Method for the Ultra-sensitive Quantification of Budesonide and Formoterol in Human Plasma. [Link]
-
Jonkers, R. E., et al. (2001). Pharmacokinetics and effects of formoterol fumarate in healthy human subjects after oral dosing. International Journal of Clinical Pharmacology and Therapeutics. [Link]
-
Wikipedia. (n.d.). Formoterol. [Link]
-
Anapharm. (n.d.). LC-MS/MS Bioanalytical Method for Formoterol improved. [Link]
-
U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Zimmer, D., et al. (2007). Ultra-sensitive determination of Formoterol in human serum by high performance liquid chromatography and electrospray tandem mass spectrometry. Journal of Chromatography B. [Link]
-
Waters Corporation. (n.d.). A Rapid Method for the Ultra-sensitive Quantification of Budesonide and Formoterol in Human Plasma. [Link]
-
Khedr, A., et al. (2004). Determination of formoterol in rat plasma by liquid chromatography-electrospray ionisation mass spectrometry. Journal of Chromatography B. [Link]
-
Deventer, K., et al. (2013). A simplified procedure for the analysis of formoterol in human urine by liquid chromatography-electrospray tandem mass spectrometry. ResearchGate. [Link]
-
European Medicines Agency (EMA). (2022). ICH M10 on bioanalytical method validation. [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]
-
International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
ResearchGate. (n.d.). The chemical structure of formoterol. [Link]
-
Khedr, A., et al. (2004). Determination of formoterol in rat plasma by liquid chromatography-electrospray ionisation mass spectrometry. ResearchGate. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2024). Extraction of Drugs and Metabolites from Biological Matrices. [Link]
-
Waters Corporation. (n.d.). A Rapid Method for the Ultra-sensitive Quantification of Budesonide and Formoterol in Human Plasma. [Link]
-
Ashri, N. Y., & Abdel-Rehim, M. (2011). Sample Treatment Based on Extraction Techniques in Biological Matrices. Bioanalysis. [Link]
-
Panexcell Clinical Lab. (n.d.). Panexcell Clinical Lab Private Limited develops a Bio-analytical method for a sensitive molecule – Formoterol and Glycopyrrolate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ssi.shimadzu.com [ssi.shimadzu.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sciex.com [sciex.com]
- 6. LC-MS/MS Bioanalytical Method for Formoterol improved - Anapharm [anapharmbioanalytics.com]
- 7. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 9. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. Formoterol - Wikipedia [en.wikipedia.org]
- 11. Formoterol Monograph for Professionals - Drugs.com [drugs.com]
- 12. Pharmacokinetics and effects of formoterol fumarate in healthy human subjects after oral dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijrar.org [ijrar.org]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. Sample treatment based on extraction techniques in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. panexcell.com [panexcell.com]
- 18. researchgate.net [researchgate.net]
- 19. database.ich.org [database.ich.org]
- 20. ema.europa.eu [ema.europa.eu]
- 21. Ultra-sensitive determination of Formoterol in human serum by high performance liquid chromatography and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Bioanalysis of Formoterol in Human Plasma Using Formoterol-D6 as an Internal Standard by LC-MS/MS
Abstract
This application note presents a detailed, validated protocol for the highly sensitive and selective quantification of formoterol in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Due to the high potency and consequently low systemic concentrations of formoterol following therapeutic inhalation, a robust bioanalytical method with a very low limit of quantification is essential for pharmacokinetic (PK) studies.[1] This method employs Formoterol-D6, a stable isotope-labeled internal standard (SIL-IS), to ensure the highest degree of accuracy and precision by compensating for matrix effects and variability during sample preparation and analysis.[2][3][4] The protocol outlines a straightforward solid-phase extraction (SPE) procedure for sample clean-up, followed by rapid ultra-high-performance liquid chromatography (UHPLC) separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method is validated over a linear range of 0.2 pg/mL to 100 pg/mL in human plasma, demonstrating excellent performance characteristics suitable for high-throughput clinical and preclinical sample analysis.[1][5]
Introduction: The Rationale for a Stable Isotope-Labeled Internal Standard
Formoterol is a long-acting beta-2-adrenergic receptor agonist used as a bronchodilator in the management of asthma and Chronic Obstructive Pulmonary Disease (COPD).[1][6] Its therapeutic efficacy is achieved at very low doses, resulting in systemic plasma concentrations in the sub-pg/mL to low pg/mL range.[1][7] Accurate measurement at these levels is a significant bioanalytical challenge.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the technology of choice for this application due to its inherent sensitivity and selectivity.[8] However, a major hurdle in LC-MS/MS-based bioanalysis is the phenomenon of "matrix effects," where co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts, proteins) interfere with the ionization of the target analyte.[9][10][11] This interference can lead to ion suppression or enhancement, compromising the accuracy, precision, and reproducibility of the quantitative results.[8][12]
To mitigate these challenges, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative mass spectrometry.[13] Formoterol-D6, in which six hydrogen atoms are replaced by deuterium, is the ideal internal standard for formoterol analysis.
Why Formoterol-D6 is the Optimal Choice:
-
Chemical and Physical Similarity: Formoterol-D6 is chemically almost identical to formoterol. This ensures that it co-elutes chromatographically and exhibits nearly identical behavior during sample extraction, and ionization in the mass spectrometer source.[2][3]
-
Compensation for Variability: By mimicking the analyte throughout the analytical process, Formoterol-D6 effectively compensates for variations in sample recovery during extraction and for matrix-induced ion suppression or enhancement.[2][4]
-
Mass-Based Distinction: Despite its chemical similarity, the mass difference of 6 Daltons allows the mass spectrometer to easily distinguish Formoterol-D6 from the unlabeled analyte, enabling precise quantification based on the ratio of their respective signal intensities.[3]
This protocol is designed in accordance with international regulatory standards for bioanalytical method validation, such as those issued by the U.S. Food and Drug Administration (FDA).[14][15][16]
Experimental Protocol
Materials and Reagents
| Material | Supplier/Grade |
| Formoterol Fumarate Reference Standard | USP or equivalent |
| Formoterol-D6 | Certified Reference Material |
| Human Plasma (K2 EDTA) | Sourced from an accredited biobank |
| LC-MS Grade Methanol | Fisher Scientific or equivalent |
| LC-MS Grade Acetonitrile | Fisher Scientific or equivalent |
| LC-MS Grade Water | Fisher Scientific or equivalent |
| Ammonium Formate | Sigma-Aldrich, ≥99.0% |
| Formic Acid | Sigma-Aldrich, LC-MS grade |
| Ammonia Solution (0.05% in water) | Prepared in-house |
| Solid Phase Extraction (SPE) Cartridges | Oasis WCX (Waters) or equivalent cation-exchange |
Preparation of Standards and Quality Control (QC) Samples
-
Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of Formoterol and Formoterol-D6 in methanol.
-
Working Standard Solutions: Create serial dilutions of the Formoterol stock solution in a 50:50 methanol/water mixture to prepare working standards for spiking.
-
Internal Standard (IS) Working Solution (0.5 µg/mL): Dilute the Formoterol-D6 stock solution in methanol.[17]
-
Calibration Standards (CS) and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to prepare a calibration curve (e.g., 0.2, 0.5, 1, 5, 10, 25, 50, 100 pg/mL) and QC samples at low, medium, and high concentrations (e.g., 0.6, 40, 80 pg/mL).[1][5]
Sample Preparation: Solid-Phase Extraction (SPE)
The following workflow illustrates the optimized SPE procedure for extracting formoterol from plasma.
Detailed Steps:
-
Pre-treatment: To a 200 µL aliquot of plasma, add 20 µL of the Formoterol-D6 internal standard working solution and 200 µL of extraction buffer to enhance binding.[5] Vortex briefly.
-
SPE Cartridge Conditioning: Condition a cation-exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.[5][18]
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge and allow it to pass through under gravity.[5]
-
Washing: Wash the cartridge sequentially with 1 mL of 0.05% ammonia in water, followed by 1 mL of water to remove interferences.[5]
-
Elution: Elute the formoterol and Formoterol-D6 from the cartridge with 0.2 mL of 10% acetonitrile in water into a clean collection tube.[5]
-
Injection: Transfer the eluate to an HPLC vial for analysis.
LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| UHPLC System | Shimadzu Nexera X2, Waters Acquity, or equivalent |
| Analytical Column | Zorbax sb-Aq (100 x 4.6 mm, 3.5 µm) or equivalent |
| Column Temperature | 40 °C |
| Mobile Phase A | 10 mM Ammonium Formate with 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.400 mL/min[19] |
| Injection Volume | 20 µL |
| Gradient Elution | Optimized for separation (e.g., start at 5% B, ramp to 95% B) |
| Total Run Time | ~8-9 minutes[19][20] |
| Mass Spectrometer | SCIEX 7500, Shimadzu LCMS-8060NX, or equivalent triple quadrupole |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Temperature | 450 °C[19] |
| Sheath Gas Flow | 50 units[19] |
Mass Spectrometry - Multiple Reaction Monitoring (MRM)
The mass spectrometer is operated in MRM mode to ensure maximum selectivity and sensitivity. The protonated molecular ions [M+H]⁺ for both formoterol and Formoterol-D6 are selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3).
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (V) |
| Formoterol | 345.2 | 149.1 | 15[17] |
| Formoterol-D6 (IS) | 351.2 | 155.3 | Optimized (typically similar to analyte)[21] |
Note: Collision energy and other source parameters should be optimized for the specific instrument in use.
Method Validation and Performance
The bioanalytical method must be validated according to regulatory guidelines to ensure its reliability.[14][15][22]
Key Validation Parameters
-
Selectivity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample. Assessed by analyzing at least six different lots of blank plasma.[5]
-
Linearity and Range: The calibration curve should demonstrate a linear relationship between the analyte concentration and the instrument response. A correlation coefficient (r²) > 0.99 is expected over the range of 0.2 to 100.00 pg/mL.[5]
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision (typically within ±20%). This method achieves an LLOQ of 0.2 pg/mL or lower.[1][5][18]
-
Accuracy and Precision: Intra- and inter-batch accuracy (% bias) and precision (% RSD) are evaluated at multiple QC levels. Acceptance criteria are typically within ±15% (±20% at the LLOQ).[18]
-
Matrix Effect: Quantitatively assessed by comparing the response of the analyte in post-extraction spiked blank matrix to its response in a neat solution. The use of Formoterol-D6 should result in an IS-normalized matrix factor close to 1.0, indicating effective compensation.[5][9]
-
Extraction Recovery: The efficiency of the extraction process, determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples. Recovery for formoterol is typically in the range of 58-65%.[5]
-
Stability: The stability of formoterol in plasma must be demonstrated under various conditions, including freeze-thaw cycles, bench-top storage at room temperature, and long-term storage at -20°C or below.[18][23][24]
Conclusion
This application note provides a robust and highly sensitive LC-MS/MS method for the quantification of formoterol in human plasma. The strategic use of Formoterol-D6 as a stable isotope-labeled internal standard is critical for achieving the accuracy and precision required for pharmacokinetic studies, effectively correcting for matrix effects and procedural variability.[2][4] The detailed SPE sample preparation and optimized LC-MS/MS conditions enable a low limit of quantification (0.2 pg/mL), which is essential for capturing the low systemic concentrations of formoterol after therapeutic administration.[1][5] This validated method is well-suited for high-throughput bioanalysis in drug development and clinical research settings.
References
- Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. (2024).
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. World Journal of Pharmaceutical and Life Sciences.
- Bioanalytical Method Validation Guidance for Industry. (2018). U.S.
- Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone.
- M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S.
- Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Bio-protocol.
- Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services (HHS.gov).
- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Bioanalysis Zone.
- FDA announces final guidance for 'Bioanalytical Method validation,' now available. (2018). Bioanalysis Zone.
- Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - NIH.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025).
- Pharmacokinetics and tolerability of formoterol in healthy volunteers after a single high dose of Foradil dry powder inhal
- Highly Sensitive and Selective Method for Estimation of Formoterol at Sub-pg/mL in Human Plasma Using Shimadzu LCMS-8060NX.
- Application Note: A Sensitive and Robust LC-MS/MS Method for the Quantification of Formoterol in Human Plasma. Benchchem.
- Ultra-sensitive determination of Formoterol in human serum by high performance liquid chromatography and electrospray tandem mass spectrometry. PubMed.
- An Improved Liquid Chromatography–Tandem Mass Spectrometric Method to Quantify Formoterol in Human Urine. (2013). Oxford Academic.
- Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research.
- Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
- Formoterol fumarate - accessdata.fda.gov. (2002). U.S.
- Development of Highly-sensitive method and its validation for the determination of Formoterol in human Plasma by UPLC-MS/MS. (2019). International Journal of Research and Analytical Reviews (IJRAR).
- An Improved Liquid Chromatography-Tandem Mass Spectrometric Method to Quantify Formoterol in Human Urine. (2025).
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). YouTube.
- Formoterol for the Treatment of Chronic Obstructive Pulmonary Disease. (2020). PubMed Central.
- A sensitive method for the quantification of formoterol in human plasma. SCIEX.
- Pharmacokinetics of budesonide and formoterol administered via 1 pressurized metered-dose inhaler in patients with asthma and COPD. Lund University Research Portal.
- Excretion profile of inhaled formoterol: distinguishing between therapeutic use and abuse in sports. Manfred Donike Workshop.
- beclometasone dipropionate/formoterol fumarate dihydrate pressurised inhal
- Stability of formoterol concentration in scalp hair of patients using maintenance formoterol therapy for asthma or COPD (INCTFISH). (2025). PubMed Central.
- Stability of formoterol concentration in scalp hair of patients using maintenance formoterol therapy for asthma or COPD (INCTFISH). OUCI.
- Stability of formoterol concentration in scalp hair of patients using maintenance formoterol therapy for asthma or COPD (INCTFISH). (2025). PubMed.
- Validation of a RP-HPLC method for the assay of formoterol and its related substances in formoterol fumarate dihydrate drug substance. (2025).
- Factors affecting the stability of drugs and drug metabolites in biological m
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. texilajournal.com [texilajournal.com]
- 3. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. Formoterol for the Treatment of Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. eijppr.com [eijppr.com]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. waters.com [waters.com]
- 14. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 15. fda.gov [fda.gov]
- 16. bioanalysis-zone.com [bioanalysis-zone.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Ultra-sensitive determination of Formoterol in human serum by high performance liquid chromatography and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ijrar.org [ijrar.org]
- 20. sciex.com [sciex.com]
- 21. dshs-koeln.de [dshs-koeln.de]
- 22. hhs.gov [hhs.gov]
- 23. Stability of formoterol concentration in scalp hair of patients using maintenance formoterol therapy for asthma or COPD (INCTFISH) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Factors affecting the stability of drugs and drug metabolites in biological matrices. | Semantic Scholar [semanticscholar.org]
Application Note: Advanced Sample Preparation Techniques for the Ultrasensitive Quantification of Formoterol in Biological Matrices Using Formoterol-D6 Internal Standard
Abstract
This application note provides a comprehensive guide to the most effective sample preparation techniques for the quantitative analysis of Formoterol in biological matrices, primarily human plasma and urine. Formoterol, a potent long-acting β2-adrenergic agonist, is administered in low doses, resulting in systemic concentrations in the picogram-per-milliliter (pg/mL) range.[1][2][3] Achieving accurate and reproducible quantification at these levels necessitates a highly sensitive analytical method, typically ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), and a robust, efficient sample preparation strategy.[4][5] This document details three prevalent extraction methodologies: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). We will explore the fundamental principles, provide detailed step-by-step protocols, and discuss the rationale behind experimental choices. The critical role of a stable isotope-labeled internal standard, Formoterol-D6, is emphasized throughout as the cornerstone of a self-validating and reliable bioanalytical workflow.[4][6]
Introduction: The Challenge of Formoterol Bioanalysis
Formoterol is a cornerstone therapy for managing asthma and chronic obstructive pulmonary disease (COPD).[7] Its high potency allows for therapeutic efficacy at very low inhaled doses (e.g., 12-24 µg).[2] Consequently, the circulating concentrations in plasma are exceedingly low, often requiring analytical methods with a lower limit of quantification (LLOQ) in the sub-pg/mL to low pg/mL range.[1][3][8]
The primary challenge in bioanalysis is to isolate and concentrate this minute amount of Formoterol from a complex biological matrix, which is replete with interfering substances like proteins, salts, lipids, and metabolites. A robust sample preparation protocol is therefore not merely a preliminary step but a critical determinant of method success, directly impacting sensitivity, accuracy, and precision.
The Imperative Role of Formoterol-D6 as an Internal Standard
To control for variability during sample processing and analysis, the use of a stable isotope-labeled (SIL) internal standard (IS) is the industry gold standard. Formoterol-D6 is the deuterium-labeled analogue of Formoterol and is the ideal IS for this application.[4][6][9]
Causality: Because Formoterol-D6 is chemically identical to Formoterol, differing only in isotopic mass, it exhibits virtually the same physicochemical behavior. This includes its extraction recovery, ionization efficiency in the mass spectrometer source, and chromatographic retention time. By adding a known quantity of Formoterol-D6 to the sample at the very beginning of the workflow, it experiences the same potential losses and matrix effects as the native analyte. The final analyte/IS peak area ratio is used for quantification, effectively nullifying any variations and ensuring the integrity of the result.[4]
Strategic Selection of Sample Preparation Techniques
The choice of sample preparation technique is a balance between the desired level of sample cleanliness, recovery, throughput, and the specific requirements of the analytical endpoint. We will discuss three widely adopted methods for Formoterol analysis.
Method 1: Solid-Phase Extraction (SPE)
Principle of Expertise: SPE is a highly selective and efficient technique that separates components of a mixture based on their physical and chemical properties. It involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while impurities are washed away. A final elution step with a different solvent recovers the purified and concentrated analyte. For Formoterol, which has both hydrophobic and ionizable functional groups, mixed-mode or polymeric sorbents are often most effective.[5][10]
Authoritative Grounding: Weak Cation Exchange (WCX) sorbents are particularly effective for Formoterol. At an acidic pH, the sorbent is neutral, and Formoterol is retained by reversed-phase interactions. After washing away neutral and acidic interferences, the pH can be raised, imparting a negative charge on the sorbent and allowing for a strong ionic interaction with the protonated Formoterol, enabling further washes. A final elution with a basic organic solvent disrupts both interactions, releasing the purified analyte.
Experimental Protocol: Oasis WCX µElution Plate
-
Sample Pre-treatment: To 500 µL of plasma sample (calibration standard, QC, or unknown), add 50 µL of Formoterol-D6 working solution. Vortex briefly. Add 500 µL of 4% phosphoric acid in water and vortex to mix. This step disrupts protein binding and adjusts the pH for optimal sorbent interaction.
-
Sorbent Conditioning: Condition the wells of an Oasis WCX µElution plate with 200 µL of methanol followed by 200 µL of water. Do not allow the sorbent to dry. Conditioning wets the polymeric sorbent and activates it for sample interaction.[11]
-
Sample Loading: Load the entire pre-treated sample into the conditioned wells. Apply a gentle vacuum or positive pressure to draw the sample through the sorbent at a slow, steady rate (approx. 1 drop/second).
-
Wash Step 1 (Organic Interferences): Wash the sorbent with 200 µL of 5% methanol in water. This removes highly polar, water-soluble impurities.
-
Wash Step 2 (Basic/Neutral Interferences): Wash the sorbent with 200 µL of methanol. This removes more hydrophobic and neutral interferences while Formoterol remains retained.
-
Elution: Elute the analyte and internal standard with 2 x 50 µL of 5% ammonium hydroxide in methanol into a clean collection plate. The basic pH neutralizes the Formoterol, disrupting the ionic bond, and the high organic content disrupts the reversed-phase interaction, leading to efficient elution in a small volume.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100-150 µL of the mobile phase starting condition (e.g., 80:20 v/v, methanol/10mM ammonium acetate).[1][2] This step concentrates the sample and ensures compatibility with the LC system.
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; start [label="Plasma Sample (500 µL)\n+ Formoterol-D6 IS", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; pretreat [label="Pre-treat:\nAdd 500 µL 4% Phosphoric Acid"]; condition [label="Condition SPE Plate:\n1. Methanol\n2. Water", fillcolor="#FBBC05"]; load [label="Load Sample onto SPE Plate"]; wash1 [label="Wash 1:\n5% Methanol in Water"]; wash2 [label="Wash 2:\nMethanol"]; elute [label="Elute:\n2x 50 µL 5% NH4OH in Methanol"]; dry [label="Evaporate to Dryness (N2, 40°C)"]; reconstitute [label="Reconstitute in Mobile Phase"]; end [label="Inject for LC-MS/MS Analysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> pretreat; condition -> load; pretreat -> load; load -> wash1; wash1 -> wash2; wash2 -> elute; elute -> dry; dry -> reconstitute; reconstitute -> end; } DOT Caption: Solid-Phase Extraction (SPE) Workflow for Formoterol.
Method 2: Liquid-Liquid Extraction (LLE)
Principle of Expertise: LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. By adjusting the pH of the aqueous phase, the charge state of Formoterol can be manipulated to favor its partitioning into the organic layer, leaving polar interferences behind in the aqueous phase.
Authoritative Grounding: Formoterol is a weak base. By adjusting the sample pH to be basic (e.g., pH 9.5), its amine groups are deprotonated, making the molecule more neutral and significantly increasing its solubility in a water-immiscible organic solvent like tert-butyl methyl ether (TBME) or a mixture of diethyl ether and isopropanol.[1][12] This principle is the foundation for achieving high extraction efficiency.
Experimental Protocol: TBME Extraction [1][2]
-
Sample Aliquoting: In a clean polypropylene tube, add 300 µL of plasma sample (calibration standard, QC, or unknown).
-
Internal Standard Addition: Add 50 µL of Formoterol-D6 working solution and vortex briefly. It is crucial to add the IS before any extraction steps to ensure it undergoes the same process as the analyte.
-
pH Adjustment & Extraction: Add 200 µL of 0.1% (v/v) ammonium hydroxide solution to basify the sample. Immediately add 2.5 mL of tert-butyl methyl ether (TBME).
-
Mixing: Cap the tube and vortex vigorously for 3-5 minutes to ensure thorough mixing and maximize the surface area between the two phases, facilitating the transfer of Formoterol into the organic layer.
-
Phase Separation: Centrifuge the samples at ~4000 RCF for 5 minutes. This will result in a clean separation of the upper organic layer (containing Formoterol) and the lower aqueous layer with a precipitated protein pellet at the interface.
-
Supernatant Transfer: Carefully transfer the upper organic supernatant to a new clean tube, being cautious not to aspirate any of the aqueous layer or protein pellet.
-
Evaporation & Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the dried residue in 150 µL of 80:20 (v/v) methanol/10mM ammonium acetate in water.[1][2]
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; start [label="Plasma Sample (300 µL)\n+ Formoterol-D6 IS", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; basify [label="Basify & Extract:\nAdd NH4OH & 2.5 mL TBME"]; vortex [label="Vortex for 3-5 minutes"]; centrifuge [label="Centrifuge (~4000 RCF, 5 min)"]; transfer [label="Transfer Organic Supernatant"]; dry [label="Evaporate to Dryness (N2, 40°C)"]; reconstitute [label="Reconstitute in Mobile Phase"]; end [label="Inject for LC-MS/MS Analysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> basify; basify -> vortex; vortex -> centrifuge; centrifuge -> transfer; transfer -> dry; dry -> reconstitute; reconstitute -> end; } DOT Caption: Liquid-Liquid Extraction (LLE) Workflow for Formoterol.
Method 3: Protein Precipitation (PPT)
Principle of Expertise: PPT is the simplest and fastest sample preparation technique. It involves adding a water-miscible organic solvent (e.g., acetonitrile or methanol) to the plasma sample.[13] This disrupts the hydration shell around the proteins, causing them to denature, aggregate, and precipitate out of the solution. After centrifugation, the supernatant containing the analyte is collected for analysis.
Authoritative Grounding: While fast, PPT is the least clean of the three methods. It effectively removes large proteins but leaves many other small-molecule interferences and salts in the supernatant, which can lead to significant matrix effects (ion suppression or enhancement) in the MS source.[13] Therefore, this method is often combined with other techniques (e.g., PPT followed by SPE) or used when the required LLOQ is less demanding.[4] However, for high-throughput screening or when using modern, robust mass spectrometers, a direct PPT can sometimes be sufficient.
Experimental Protocol: Acetonitrile Precipitation
-
Sample Aliquoting: In a microcentrifuge tube, add 200 µL of plasma sample (calibration standard, QC, or unknown).
-
Internal Standard Addition: Add 50 µL of Formoterol-D6 working solution.
-
Precipitation: Add 600 µL of ice-cold acetonitrile (a 3:1 solvent-to-sample ratio is common). The cold temperature enhances the precipitation process.
-
Mixing: Vortex vigorously for 1-2 minutes to ensure complete protein denaturation.
-
Centrifugation: Centrifuge at high speed (>10,000 RCF) for 10 minutes to form a tight protein pellet.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation & Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 150 µL of the mobile phase starting condition.
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; start [label="Plasma Sample (200 µL)\n+ Formoterol-D6 IS", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; precipitate [label="Precipitate:\nAdd 600 µL Cold Acetonitrile"]; vortex [label="Vortex for 1-2 minutes"]; centrifuge [label="Centrifuge (>10,000 RCF, 10 min)"]; transfer [label="Transfer Supernatant"]; dry [label="Evaporate to Dryness (N2, 40°C)"]; reconstitute [label="Reconstitute in Mobile Phase"]; end [label="Inject for LC-MS/MS Analysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> precipitate; precipitate -> vortex; vortex -> centrifuge; centrifuge -> transfer; transfer -> dry; dry -> reconstitute; reconstitute -> end; } DOT Caption: Protein Precipitation (PPT) Workflow for Formoterol.
Data Presentation: Performance Comparison
The following table summarizes the typical performance characteristics achieved with each sample preparation technique for Formoterol analysis, as synthesized from authoritative application notes and scientific literature.
| Performance Metric | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Typical LLOQ | 0.2 - 5 pg/mL[3][8] | 0.05 - 0.5 pg/mL[1][2] | > 1 pg/mL (often combined)[4] |
| Sample Cleanliness | Excellent | Good | Fair |
| Extraction Recovery | High & Reproducible (>85%)[5] | High & Reproducible (>80%) | High, but variable |
| Matrix Effect | Minimal | Low to Moderate | Potentially Significant[5] |
| Throughput | Moderate (amenable to 96-well automation) | Moderate | High |
| Cost per Sample | High | Low | Very Low |
| Best Suited For | Regulated bioanalysis, lowest LLOQs | Routine bioanalysis, good sensitivity | High-throughput screening, early discovery |
Conclusion and Recommendations
The successful quantification of Formoterol at endogenous levels is critically dependent on the sample preparation strategy. All three methods—SPE, LLE, and PPT—can be effective when properly optimized and validated.
-
Solid-Phase Extraction (SPE) offers the cleanest extracts, minimizing matrix effects and providing excellent reproducibility, making it the method of choice for regulated clinical and pharmacokinetic studies requiring the highest level of confidence.[5][10]
-
Liquid-Liquid Extraction (LLE) provides a cost-effective and simple alternative that delivers clean samples and excellent sensitivity, capable of achieving LLOQs as low as 0.05 pg/mL.[1][2] It is a robust and widely used technique in many bioanalytical laboratories.
-
Protein Precipitation (PPT) is unparalleled in speed and simplicity but must be used with caution due to the higher risk of matrix effects.[13] It is most suitable for screening purposes or when coupled with a highly robust and sensitive LC-MS/MS system.
In all cases, the use of Formoterol-D6 as an internal standard is non-negotiable. It is the key to a self-validating system, ensuring that the reported concentrations are accurate and reliable, regardless of the chosen extraction technique. The protocols and principles outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate robust bioanalytical methods for Formoterol.
References
- A sensitive method for the quantification of formoterol in human plasma. SCIEX.
- A Rapid Method for the Ultra-sensitive Quantification of Budesonide and Formoterol in Human Plasma.
- A simplified procedure for the analysis of formoterol in human urine by liquid chromatography-electrospray tandem mass spectrometry: application to the characterization of the metabolic profile and stability of formoterol in urine. PubMed.
- Formoterol-d6 ((±)Formoterol-d6). MedChemExpress.
- Quantitative detection of inhaled formoterol in human urine and relevance to doping control analysis. PubMed.
- A sensitive method for the quantitation of formoterol in human plasma. SCIEX.
- Development of Highly-sensitive method and its validation for the determination of Formoterol in human Plasma by UPLC-MS/MS. IJRAR.org.
- Panexcell Clinical Lab Private Limited develops a Bio-analytical method for a sensitive molecule – Formoterol and Glycopyrrol
- Quantitation of Formoterol, Salbutamol, and Salbutamol-4′-O-Sulfate in Human Urine and Serum via UHPLC-MS/MS. MDPI.
- A Rapid Method for the Ultra-sensitive Quantification of Budesonide and Formoterol in Human Plasma.
- A Rapid Method for the Ultra-sensitive Quantification of Budesonide and Formoterol in Human Plasma.
- LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method.
- Formoterol-D6 acetate (mixture of diastereomers).
- Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. NIH.
- Application Note: A Sensitive and Robust LC-MS/MS Method for the Quantification of Formoterol in Human Plasma. Benchchem.
- Solid Phase Extraction (SPE)
Sources
- 1. sciex.com [sciex.com]
- 2. sciex.com [sciex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijrar.org [ijrar.org]
- 5. panexcell.com [panexcell.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. waters.com [waters.com]
- 8. mdpi.com [mdpi.com]
- 9. Formoterol-D6 acetate (mixture of diastereomers) - High-Purity Reference Standard for LC-MS/MS Quantification [witega.de]
- 10. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Quantitative detection of inhaled formoterol in human urine and relevance to doping control analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
Application Note: High-Throughput Chromatographic Separation and Quantification of Formoterol and Formoterol-D6 in Human Plasma using UHPLC-MS/MS
Abstract
This application note presents a robust and highly sensitive ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the simultaneous separation and quantification of the long-acting β2-agonist, Formoterol, and its stable isotope-labeled internal standard, Formoterol-D6. The protocol is tailored for researchers, scientists, and drug development professionals engaged in pharmacokinetic and bioequivalence studies where precise measurement of low-level analytes in complex biological matrices is paramount. By leveraging the near-identical physicochemical properties of Formoterol-D6, this method ensures high accuracy and precision by effectively compensating for variability in sample preparation and matrix effects.[1][2][3] This document provides a detailed, step-by-step protocol from sample preparation to data analysis, explains the scientific rationale behind the methodological choices, and includes validated performance characteristics.
Introduction: The Rationale for Isotope Dilution
Formoterol is a potent bronchodilator used in the management of asthma and chronic obstructive pulmonary disease (COPD).[4][5] Due to its high potency, therapeutic doses result in very low systemic concentrations, often in the sub-pg/mL to low pg/mL range in human plasma.[4][5][6] Accurate quantification at these levels requires a highly sensitive and selective analytical method.[5]
Liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for bioanalysis due to its inherent sensitivity and specificity.[7] To achieve the highest degree of accuracy and precision, especially in complex matrices like plasma, the use of a stable isotope-labeled internal standard (SIL-IS) is indispensable.[1][2][8] Formoterol-D6, where six hydrogen atoms on the N-isopropyl group are replaced with deuterium, is the ideal internal standard for Formoterol analysis.
Why Formoterol-D6 is the Gold Standard:
-
Co-elution: Formoterol-D6 is chemically identical to Formoterol, ensuring it co-elutes during chromatographic separation.[2][9] This is critical for compensating for matrix-induced ion suppression or enhancement at the specific retention time of the analyte.[3]
-
Identical Extraction Recovery: It mimics the analyte throughout the sample preparation process (e.g., liquid-liquid extraction, solid-phase extraction), correcting for any analyte loss.[1][8]
-
Mass Differentiation: The mass difference of 6 Da allows for unambiguous detection by the mass spectrometer without interfering with the analyte signal.[9]
This application note details a validated UHPLC-MS/MS method optimized for the separation of Formoterol from its deuterated analog, ensuring reliable quantification for clinical and preclinical research.
Experimental Workflow and Causality
The selection of each component of the analytical workflow is deliberate, designed to maximize sensitivity, selectivity, and throughput while ensuring robustness.
Sample Preparation: Isolating the Analytes
Given the low circulating concentrations of Formoterol, a robust extraction and concentration step is necessary.[10] A combination of protein precipitation (PPT) followed by liquid-liquid extraction (LLE) provides a clean extract and high recovery.
-
Protein Precipitation (PPT): An initial crash with a solvent like acetonitrile or methanol is used to denature and precipitate the bulk of plasma proteins.
-
Liquid-Liquid Extraction (LLE): This step further cleans the sample by partitioning the analytes of interest into an immiscible organic solvent (e.g., tert-butyl methyl ether), leaving behind more polar interferences in the aqueous phase.[6]
Chromatographic Separation: The Core of the Method
Reversed-phase chromatography is the technique of choice for separating moderately polar compounds like Formoterol from endogenous plasma components.
-
Column Chemistry: A C18 stationary phase, particularly one with polar end-capping (e.g., Polar C18), offers a balanced retention mechanism for Formoterol, which has both hydrophobic and hydrophilic moieties.[6] This results in excellent peak shape and resolution.
-
Mobile Phase: A gradient elution using an acidified aqueous mobile phase (e.g., 0.1% formic acid in water) and an organic modifier (e.g., methanol or acetonitrile) is employed. The acid serves to protonate the secondary amine in Formoterol, leading to better retention on the C18 column and improved ionization efficiency in the mass spectrometer's positive ion mode.[7]
-
Isotope Effect: While SIL-IS are designed to co-elute, a minor "isotope effect" can sometimes be observed with deuterium-labeled standards, where the deuterated compound may elute slightly earlier than the native analyte.[1][8] This is typically negligible with modern UHPLC columns but should be monitored during method development.
Mass Spectrometric Detection: Unambiguous Quantification
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the ultimate selectivity and sensitivity for quantification.
-
Ionization: Electrospray Ionization (ESI) in positive mode is ideal for Formoterol, as the secondary amine is readily protonated.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both Formoterol and Formoterol-D6. This two-stage mass filtering dramatically reduces chemical noise and ensures that the signal is specific to the target analytes.
Detailed Protocols
Materials and Reagents
-
Formoterol Fumarate reference standard
-
Formoterol-D6 internal standard
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile[11]
-
LC-MS grade Water
-
LC-MS grade Formic Acid
-
tert-Butyl methyl ether (MTBE)
-
Ammonium Hydroxide
-
Human Plasma (K2-EDTA)
Standard and QC Sample Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Formoterol and Formoterol-D6 in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the Formoterol primary stock in 50:50 methanol:water to create calibration curve standards.
-
Internal Standard (IS) Working Solution (e.g., 1 ng/mL): Dilute the Formoterol-D6 primary stock in 50:50 methanol:water.[7]
Sample Extraction Protocol
-
Pipette 200 µL of human plasma (blank, standard, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS working solution (Formoterol-D6) to all tubes except the blank matrix.
-
Vortex for 10 seconds.
-
Add 600 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Vortex for 30 seconds and transfer to a UHPLC autosampler vial for analysis.
UHPLC-MS/MS System and Conditions
The following table summarizes the optimized instrumental parameters for the analysis.
| Parameter | Condition |
| UHPLC System | Waters ACQUITY UPLC I-Class or equivalent |
| Column | Phenomenex Luna Omega 3 µm Polar C18, 100 x 2.1 mm[6] |
| Column Temp. | 40°C[6] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | See Table 2 below |
| Mass Spectrometer | SCIEX 7500 System or equivalent triple quadrupole[6] |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
| Curtain Gas | 35 psi |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
| MRM Transitions | See Table 3 below |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.00 | 95.0 | 5.0 |
| 0.50 | 95.0 | 5.0 |
| 2.50 | 20.0 | 80.0 |
| 3.00 | 20.0 | 80.0 |
| 3.10 | 95.0 | 5.0 |
| 4.00 | 95.0 | 5.0 |
Table 3: Optimized MRM Transitions
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q2) m/z | Collision Energy (eV) |
|---|---|---|---|
| Formoterol | 345.2 | 149.1 | 25 |
| Formoterol-D6 | 351.2 | 152.1 | 25 |
System Validation and Performance
The described method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation).[10] Key performance characteristics to be assessed include:
-
Linearity: The method demonstrates excellent linearity over a concentration range of 0.2 pg/mL to 100 pg/mL in human plasma.[5][12]
-
Accuracy and Precision: Inter- and intra-day precision (%CV) values are typically below 15%, with accuracy (% bias) within ±15% of the nominal concentration, meeting regulatory acceptance criteria.[6]
-
Selectivity: No significant interfering peaks from endogenous plasma components are observed at the retention times of Formoterol and Formoterol-D6.
-
Matrix Effect: The use of Formoterol-D6 effectively normalizes for any ion suppression or enhancement caused by the plasma matrix.[3]
-
Recovery: The extraction recovery of Formoterol from the plasma matrix is consistent and high, typically >85%.[10]
Visualizations
Experimental Workflow Diagram
Caption: UHPLC-MS/MS workflow for Formoterol analysis.
Principle of Isotope Dilution
Sources
- 1. scispace.com [scispace.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. resolvemass.ca [resolvemass.ca]
- 4. shimadzu.com [shimadzu.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sciex.com [sciex.com]
- 7. ijrar.org [ijrar.org]
- 8. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Validation of high-performance liquid chromatography assay for quantification of formoterol in urine samples after inhalation using UV detection technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. akjournals.com [akjournals.com]
- 12. LC-MS/MS Bioanalytical Method for Formoterol improved - Anapharm [anapharmbioanalytics.com]
Application Note: High-Sensitivity Bioanalysis of Formoterol in Human Plasma for Pharmacokinetic Studies Using Formoterol-D6 as an Internal Standard
Abstract
This application note presents a detailed, validated methodology for the quantification of formoterol in human plasma, a critical process for pharmacokinetic (PK) and toxicokinetic (TK) studies. Formoterol, a potent, long-acting β2-adrenergic agonist, is administered in low microgram doses for the treatment of asthma and COPD, leading to very low systemic concentrations, often in the picogram per milliliter range.[1][2] Accurate determination of these concentrations requires a highly sensitive and robust bioanalytical method. This document outlines a comprehensive protocol using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The method incorporates Formoterol-D6 as a stable isotope-labeled internal standard (SIL-IS) to ensure the highest level of accuracy and precision by correcting for variability during sample processing and analysis.[3][4] This guide is intended for researchers, scientists, and drug development professionals seeking to implement a reliable method for formoterol bioanalysis.
Introduction: The Rationale for a Deuterated Internal Standard
Formoterol is a cornerstone therapy for respiratory diseases, acting as a bronchodilator by relaxing airway smooth muscle.[2][5] Due to its high potency, therapeutic doses are small, resulting in plasma concentrations that are challenging to quantify.[1] Pharmacokinetic studies, which characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug, are fundamental to drug development and establishing bioequivalence.[6][7]
The "gold standard" for quantitative bioanalysis is liquid chromatography-mass spectrometry (LC-MS), prized for its sensitivity and specificity.[8] However, the analytical process, from sample extraction to final detection, is susceptible to variations that can compromise data integrity. These variations can arise from matrix effects (where components in the plasma interfere with analyte ionization), sample loss during extraction, and fluctuations in instrument performance.[4][9]
To counteract these variables, an internal standard (IS) is introduced at a constant concentration to all samples, calibrators, and quality controls at the beginning of the sample preparation process.[10] The ideal IS mimics the analyte's chemical and physical properties as closely as possible. A stable isotope-labeled (SIL) internal standard, such as Formoterol-D6, is the preferred choice.[3] Deuterium (²H or D) substitution creates a molecule that is chemically identical to the analyte (formoterol) but has a different mass.[3][9] This near-perfect analogy ensures that Formoterol-D6 co-elutes with formoterol and experiences the same extraction recovery and ionization efficiency, thereby providing the most accurate normalization for any analytical variability.[4]
Causality behind Experimental Choice: The use of Formoterol-D6 is a deliberate choice to build a self-validating system. Any physical sample loss or matrix-induced ionization suppression/enhancement affecting the native formoterol will equally affect the deuterated form. By calculating the ratio of the analyte peak area to the IS peak area, these variations are effectively canceled out, leading to highly reliable and reproducible quantitative data, which is a cornerstone of regulatory compliance and trustworthy pharmacokinetic modeling.[10][11]
Bioanalytical Workflow Overview
The entire process, from sample collection to data analysis, follows a systematic and validated pathway to ensure data of the highest quality. The workflow is designed to isolate the analyte from the complex biological matrix, separate it from other components, and detect it with high specificity and sensitivity.
Caption: Bioanalytical workflow for formoterol quantification.
Detailed Protocols & Methodologies
This section provides step-by-step protocols for the quantification of formoterol. All procedures should be performed according to a pre-established standard operating procedure (SOP) to ensure consistency.[12]
Materials and Reagents
-
Reference Standards: Formoterol Fumarate, Formoterol-D6 (Internal Standard)
-
Solvents: LC-MS grade Methanol, Acetonitrile, and Water
-
Reagents: Ammonium Formate, Formic Acid, Ammonium Hydroxide, tert-Butyl Methyl Ether
-
Biological Matrix: Human Plasma (K2EDTA)
-
Extraction Supplies: Solid Phase Extraction (SPE) cartridges (e.g., Oasis WCX) or appropriate glassware for Liquid-Liquid Extraction (LLE)
Preparation of Standards and Quality Control (QC) Samples
Accuracy begins with the precise preparation of stock and working solutions.[11]
-
Primary Stock Solutions (1 mg/mL): Separately prepare stock solutions of Formoterol and Formoterol-D6 in methanol.
-
Working Standard Solutions: Perform serial dilutions of the Formoterol stock solution using a 50:50 methanol/water mixture to create a series of working standards for spiking into plasma.
-
Internal Standard Working Solution: Prepare a working solution of Formoterol-D6 (e.g., 500 pg/mL) in the same diluent.
-
Calibration Standards (CS) and Quality Control (QC) Samples: Spike the appropriate working standard solutions into blank human plasma to create a calibration curve. A typical range is 0.2 pg/mL to 100 pg/mL.[2] Prepare QC samples at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).
Sample Extraction Protocol
The goal of extraction is to isolate formoterol from plasma proteins and other interfering substances while maximizing recovery. Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are effective.[2][13]
Method A: Solid-Phase Extraction (SPE) [13]
-
Pre-treatment: To 500 µL of the plasma sample (CS, QC, or unknown), add 50 µL of the Formoterol-D6 working solution and vortex. Add 500 µL of 4% phosphoric acid in water and vortex again.
-
Conditioning: Condition a cation-exchange SPE plate (e.g., Oasis WCX) by passing 1 mL of methanol followed by 1 mL of water through the wells.
-
Loading: Load the pre-treated plasma sample onto the SPE plate and allow it to pass through slowly.
-
Washing: Wash the cartridges with 1 mL of 0.05% ammonia in water, followed by 1 mL of water to remove endogenous interferences.
-
Elution: Elute Formoterol and Formoterol-D6 using two aliquots of 100 µL of a solution containing 10% acetonitrile in 2% formic acid.
-
Final Step: Transfer the eluate to HPLC vials for analysis.
Method B: Liquid-Liquid Extraction (LLE) [1]
-
Spiking: To 300 µL of human plasma, add a fixed amount of the internal standard solution (e.g., 50 pg of Formoterol-D6).[1]
-
Extraction: Add 2.5 mL of tert-butyl methyl ether and 200 µL of 0.1% (v/v) ammonium hydroxide solution.
-
Mixing: Vortex the samples vigorously for 3 minutes.
-
Centrifugation: Centrifuge at approximately 4000 RCF for 5 minutes to separate the organic and aqueous layers.
-
Evaporation: Carefully transfer the upper organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 150 µL of the mobile phase starting condition (e.g., 80:20 v/v methanol/10mM ammonium acetate).
-
Final Step: Transfer the reconstituted sample to HPLC vials for analysis.
Caption: Comparison of SPE and LLE sample preparation workflows.
UPLC-MS/MS Instrumental Conditions
The following tables summarize the optimized instrumental parameters for the sensitive detection of formoterol.
Table 1: UPLC Parameters
| Parameter | Setting |
|---|---|
| UPLC System | Waters ACQUITY UPLC, Shimadzu Nexera, or equivalent |
| Column | Zorbax SB-Aq (100 x 4.6 mm, 3.5 µm) or equivalent C18 |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.6 mL/min |
| Gradient | A typical gradient starts at 5-10% B, ramps to 95% B, holds, and re-equilibrates. |
| Column Temp. | 40 °C |
| Injection Volume | 10 µL |
Table 2: Mass Spectrometer Parameters
| Parameter | Setting |
|---|---|
| Mass Spectrometer | SCIEX 7500, Shimadzu LCMS-8060NX, or equivalent triple quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 3 |
| Nebulizing Gas | ~3 L/min |
| Drying Gas Flow | ~10 L/min |
| Interface Temp. | ~300 °C |
| Desolvation Line Temp. | ~250 °C |
Table 3: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Role |
|---|---|---|---|
| Formoterol | 345.2 | 149.1 | Quantifier |
| Formoterol | 345.2 | 121.1 | Qualifier |
| Formoterol-D6 (IS) | 351.2 | 155.1 | Internal Standard |
Method Validation and Acceptance Criteria
A full bioanalytical method validation must be conducted in accordance with regulatory guidelines, such as those from the FDA.[11][14] This ensures the method is reliable for its intended purpose.
Table 4: Key Validation Parameters and FDA Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
|---|---|---|
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is generated using a weighted (1/x²) linear regression. | Correlation coefficient (r²) > 0.99. Back-calculated concentrations of calibrators should be within ±15% of nominal (±20% at LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Signal should be at least 5 times the blank response. Accuracy: 80-120% of nominal. Precision (%CV): ≤ 20%. |
| Accuracy | The closeness of the determined value to the nominal concentration. Assessed using QC samples. | Mean concentration at each QC level should be within ±15% of the nominal value. |
| Precision | The closeness of repeated individual measures. Assessed as coefficient of variation (%CV) at each QC level. | %CV should not exceed 15% for LQC, MQC, and HQC. |
| Recovery | The efficiency of the extraction procedure. | While not mandated, recovery should be consistent and reproducible.[12] |
| Matrix Effect | The suppression or enhancement of ionization by co-eluting matrix components. | The IS-normalized matrix factor should be close to 1.0 with a %CV ≤ 15%. |
| Stability | Analyte stability in the biological matrix under various conditions (freeze-thaw, bench-top, long-term storage). | Mean concentration of stability samples must be within ±15% of nominal concentration of baseline samples. |
Conclusion
The UPLC-MS/MS method described provides a robust, sensitive, and reliable protocol for the quantification of formoterol in human plasma. The strategic use of Formoterol-D6 as a stable isotope-labeled internal standard is paramount to achieving the high degree of accuracy and precision required for pharmacokinetic studies.[5][13] This self-validating approach corrects for analytical variability, ensuring that the generated data is of the highest integrity for regulatory submissions and critical decision-making in drug development.[11] The validation parameters outlined are consistent with global bioanalytical guidelines, making this method suitable for regulated clinical and preclinical sample analysis.[2][15]
References
-
A sensitive method for the quantification of formoterol in human plasma. SCIEX. [Link]
-
Ultra-sensitive determination of Formoterol in human serum by high performance liquid chromatography and electrospray tandem mass spectrometry. PubMed. [Link]
-
Development of Highly-sensitive method and its validation for the determination of Formoterol in human Plasma by UPLC-MS/MS. IJRAR.org. [Link]
-
Single-dose pharmacokinetics and safety pharmacodynamics of formoterol delivered by two different dry powder inhalers. PubMed. [Link]
-
Multiple analytical methods for determination of formoterol and glycopyrronium simultaneously in their novel combined metered dose inhaler. National Institutes of Health (NIH). [Link]
-
LC-MS/MS Bioanalytical Method for Formoterol improved. Anapharm Bioanalytics. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass. [Link]
-
Formoterol Fumarate Inhalation Powder. U.S. Food and Drug Administration (FDA). [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
An Improved Liquid Chromatography-Tandem Mass Spectrometric Method to Quantify Formoterol in Human Urine. ResearchGate. [Link]
-
A Review On Analytical Methods For Estimation of Formoterol Fumarate In Pharmaceutical Dosage Form and Biological Fluids. ResearchGate. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]
-
Pharmacokinetics of budesonide and formoterol administered via 1 pressurized metered-dose inhaler in patients with asthma and COPD. Lund University Research Portal. [Link]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research. [Link]
-
Bioanalytical Method Validation. U.S. Food and Drug Administration (FDA). [Link]
-
Clinical Pharmacology Biopharmaceutics Review(s). U.S. Food and Drug Administration (FDA). [Link]
-
Is it necessary to have internal standard in Bio analytical Method Validation in HPLC? ResearchGate. [Link]
-
Nebulized formoterol fumarate: Dose selection and pharmacokinetics. PubMed. [Link]
-
Pharmacokinetics of budesonide and formoterol administered via a series of single-drug and combination inhalers: four open-label, randomized, crossover studies in healthy adults. National Genomics Data Center (CNCB-NGDC). [Link]
-
Deuterated Internal Standard: Significance and symbolism. ScienceDirect. [Link]
-
Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Bioanalysis Zone. [Link]
-
Development and validation of a robust rp-hplc method for the simultaneous estimation of a. ResearchGate. [Link]
-
Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. U.S. Food and Drug Administration (FDA). [Link]
Sources
- 1. sciex.com [sciex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. texilajournal.com [texilajournal.com]
- 5. ijrar.org [ijrar.org]
- 6. Single-dose pharmacokinetics and safety pharmacodynamics of formoterol delivered by two different dry powder inhalers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. isotope.com [isotope.com]
- 9. m.youtube.com [m.youtube.com]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. fda.gov [fda.gov]
- 12. fda.gov [fda.gov]
- 13. Ultra-sensitive determination of Formoterol in human serum by high performance liquid chromatography and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 15. LC-MS/MS Bioanalytical Method for Formoterol improved - Anapharm [anapharmbioanalytics.com]
Application Note: Quantitative Analysis of Formoterol in Urine for Doping Control Using Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry
Introduction and Regulatory Context
Formoterol is a potent, long-acting beta-2-adrenergic receptor agonist prescribed for the management of asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its bronchodilatory effects are therapeutically valuable; however, beta-2 agonists are also known to possess anabolic and stimulating properties at higher doses, leading to their prohibition in elite sports.[3] The World Anti-Doping Agency (WADA) includes formoterol on its Prohibited List but permits its use via inhalation up to a maximum delivered dose of 54 micrograms over 24 hours.[4][5]
To differentiate between permitted therapeutic use and prohibited misuse (e.g., via oral administration or excessive inhalation), WADA has established a urinary threshold for formoterol. The presence of formoterol in a urine sample at a concentration greater than 40 ng/mL is considered an Adverse Analytical Finding (AAF), unless the athlete can prove it resulted from a permitted therapeutic dose through a controlled pharmacokinetic study.[6][7][8]
This regulatory framework necessitates a highly accurate and precise quantitative method. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for this purpose. By introducing a known quantity of a stable isotope-labeled internal standard (e.g., Formoterol-d6) at the beginning of the sample preparation, the method intrinsically corrects for variations in extraction recovery and matrix-induced signal suppression or enhancement, ensuring the highest level of analytical integrity.[3][9] This application note provides a detailed, field-proven protocol for the determination of total formoterol concentration in human urine using enzymatic hydrolysis followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of the Method: Isotope Dilution
The cornerstone of this protocol is the principle of isotope dilution. A stable isotope-labeled version of the analyte, Formoterol-d6, which is chemically identical to formoterol but has a higher mass, is spiked into every urine sample, calibrator, and quality control sample before any processing occurs.[9] During sample preparation (hydrolysis, extraction) and analysis (ionization), the native analyte and the labeled internal standard behave almost identically. Any loss of analyte during these steps will be matched by a proportional loss of the internal standard.
The mass spectrometer distinguishes between the native formoterol and the heavier Formoterol-d6. The final quantification is based on the ratio of the instrument response of the native analyte to that of the internal standard. This ratio is directly proportional to the concentration of the native analyte and is unaffected by sample losses, making the method robust, precise, and accurate, as required by the stringent standards of anti-doping analysis.[10][11]
Experimental Protocol
This protocol is designed to conform to the requirements of the WADA International Standard for Laboratories (ISL).[12]
Reagents and Materials
-
Standards: Formoterol fumarate certified reference material (Sigma Aldrich or equivalent), Formoterol-d6 (Toronto Research Chemicals, MedChemExpress, or equivalent).[3][9]
-
Enzyme: β-glucuronidase from E. coli (Roche, Sigma Aldrich, or equivalent).
-
Solvents & Reagents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Formic acid (LC-MS grade), Ammonium formate, Potassium carbonate (K₂CO₃), tert-Butyl methyl ether (TBME). All reagents should be of analytical or higher grade.
-
Water: Deionized water, 18 MΩ·cm or better.
-
Sample Matrix: Certified drug-free human urine for calibrators and quality controls.
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Separately prepare primary stock solutions of Formoterol and Formoterol-d6 in methanol. Store at -20°C.
-
Working Standard Solutions: Prepare intermediate and working standard solutions by serial dilution of the Formoterol stock solution with methanol to create calibrators.
-
Internal Standard (IS) Spiking Solution (e.g., 100 ng/mL): Dilute the Formoterol-d6 stock solution with methanol. The final concentration should be chosen to yield a robust signal in the MS.
-
Potassium Carbonate Buffer (pH 9-10): Prepare a 7% (w/v) solution of K₂CO₃ in deionized water.
Sample Preparation Workflow
The accurate quantification of total formoterol requires cleavage of its glucuronide metabolites, which can account for 25-40% of the excreted dose.[8] This is achieved through enzymatic hydrolysis.
-
Aliquoting & Spiking: To a 2 mL glass tube, add 1 mL of urine (sample, calibrator, or QC). Add 25 µL of the 100 ng/mL Formoterol-d6 internal standard solution. Vortex briefly.
-
Enzymatic Hydrolysis: Add 500 µL of phosphate buffer (0.1 M, pH 7). Add 25 µL of β-glucuronidase enzyme solution. Vortex gently and incubate in a water bath at 60°C for 1 hour.[3] This step is critical to convert conjugated formoterol back to its free form for accurate total quantification.
-
pH Adjustment: After cooling to room temperature, add 200 µL of 7% K₂CO₃ solution to adjust the pH to approximately 9-10. This basic pH is essential for the efficient extraction of formoterol into an organic solvent.[3]
-
Liquid-Liquid Extraction (LLE): Add 2.5 mL of tert-butyl methyl ether (TBME). Cap and mix on a rotary shaker for 15 minutes.[3]
-
Centrifugation: Centrifuge at 3000-4000 RCF for 10 minutes to separate the aqueous and organic layers.
-
Evaporation: Carefully transfer the upper organic layer to a clean tube. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-60°C.
-
Reconstitution: Reconstitute the dried residue in 150 µL of a mobile phase-compatible solution (e.g., 80:20 v/v methanol/10mM ammonium acetate).[1][13] Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Instrumentation and Analytical Conditions
Analysis is performed using a high-performance liquid chromatography (UPLC/UHPLC) system coupled to a triple quadrupole tandem mass spectrometer.
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| LC System | Waters ACQUITY UPLC, Shimadzu Nexera, or equivalent[1] | Provides high-resolution separation needed for complex urine matrices. |
| Column | C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 100 mm x 2.1 mm)[3] | Offers good retention and peak shape for formoterol. |
| Mobile Phase A | 0.1% Formic Acid in Water or 10 mM Ammonium Formate[1][3] | Acidic modifier promotes positive ionization and improves peak shape. |
| Mobile Phase B | Acetonitrile or Methanol[1][2] | Organic solvent for gradient elution. |
| Flow Rate | 0.3 - 0.5 mL/min[3] | Typical flow rate for analytical scale UPLC columns. |
| Gradient | Optimized gradient from ~5-10% B to 95% B over several minutes | Separates formoterol from endogenous matrix components. |
| Column Temp. | 30 - 40 °C[1] | Ensures reproducible retention times. |
| Injection Vol. | 5 - 10 µL | |
| MS System | SCIEX 7500, Waters Xevo TQ, or equivalent triple quadrupole[1] | Provides the sensitivity and selectivity for trace-level quantification. |
| Ionization | Electrospray Ionization (ESI), Positive Mode[1] | Formoterol contains basic amine groups that are readily protonated. |
| Acquisition | Multiple Reaction Monitoring (MRM) | Highly selective and sensitive mode for quantitative analysis.[10] |
| MRM Transitions | Formoterol: 345.2 → 149.1 (Quantifier), 345.2 → 121.1 (Qualifier)[1][14] Formoterol-d6: 351.2 → 155.3 or 350.8 → 154.8[3][14] | Specific precursor-to-product ion transitions ensure identity confirmation. |
Method Validation and Quality Control
To ensure the trustworthiness of results, the method must be rigorously validated according to WADA's ISL and associated technical documents.[15][16] This process establishes the method's performance characteristics.
Table 2: Summary of Method Validation Parameters and Typical Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria (WADA context) |
|---|---|---|
| Selectivity | Ability to differentiate and quantify the analyte in the presence of other components. | No significant interfering peaks (>20% of LLOQ) in blank urine samples.[17] |
| Linearity & Range | The range over which the method is accurate, precise, and linear. | Typically 5-100 ng/mL, covering the 40 ng/mL threshold. Correlation coefficient (r²) > 0.99.[1][2] |
| Limit of Quantification (LOQ) | The lowest concentration that can be quantified with acceptable accuracy and precision. | Must be ≤ 5% of the threshold (i.e., ≤ 2 ng/mL for formoterol).[17] |
| Accuracy | Closeness of measured values to the true value. | Mean concentration at each QC level should be within ±15% of the nominal value (±20% at LLOQ).[17] |
| Precision | Closeness of replicate measurements (expressed as %RSD or %CV). | RSD should not exceed 15% (20% at LLOQ) for intra- and inter-assay precision.[17] |
| Recovery | The extraction efficiency of the analytical process. | While not strictly required for isotope dilution methods, it should be consistent and reproducible. |
| Matrix Effect | The effect of co-eluting matrix components on analyte ionization. | The ion suppression/enhancement should be evaluated and compensated for by the IS.[17] |
| Stability | Analyte stability in the biological matrix under various storage conditions. | Analyte should be stable during sample storage, freeze-thaw cycles, and post-preparative storage.[8] |
Conclusion
This application note details a robust and reliable LC-MS/MS method for the quantitative analysis of formoterol in urine, specifically tailored for the demands of anti-doping control. The use of stable isotope dilution with Formoterol-d6 ensures the highest degree of accuracy and precision, effectively correcting for analytical variability. The protocol, incorporating essential enzymatic hydrolysis to measure total formoterol concentration, is designed to be fully compliant with WADA guidelines. When properly validated, this methodology provides a self-validating system capable of generating defensible data to enforce the 40 ng/mL urinary threshold, thereby clearly distinguishing between permitted therapeutic use and prohibited misuse of formoterol in sport.
References
-
Shimadzu. (n.d.). Highly Sensitive and Selective Method for Estimation of Formoterol at Sub-pg/mL in Human Plasma Using Shimadzu LCMS-8060NX. Shimadzu Corporation. Retrieved from [Link]
-
World Anti-Doping Agency. (2019). The Prohibited List. WADA. Retrieved from [Link]
-
Lal, R., et al. (2014). Excretion profile of inhaled formoterol: distinguishing between therapeutic use and abuse in sports. Indian Journal of Pharmacology, 46(3), 309-313. Retrieved from [Link]
-
Waters Corporation. (n.d.). A Rapid Method for the Ultra-sensitive Quantification of Budesonide and Formoterol in Human Plasma. Waters. Retrieved from [Link]
-
SCIEX. (n.d.). A sensitive method for the quantification of formoterol in human plasma. SCIEX Technical Note. Retrieved from [Link]
-
World Anti-Doping Agency. (2021). International Standard Prohibited List. WADA. Retrieved from [Link]
-
Union of European Football Associations. (2018). WADA Prohibited List. UEFA. Retrieved from [Link]
-
Mazzarino, M., et al. (2013). A simplified procedure for the analysis of formoterol in human urine by liquid chromatography-electrospray tandem mass spectrometry. Journal of Chromatography B, 931, 75-83. Retrieved from [Link]
-
World Anti-Doping Agency. (2021). World Anti-Doping Code International Standard. WADA. Retrieved from [Link]
-
Waters Corporation. (2019). A Rapid Method for the Ultra-sensitive Quantification of Budesonide and Formoterol in Human Plasma. Waters Application Note. Retrieved from [Link]
-
ResearchGate. (n.d.). Quantitative detection of inhaled formoterol in human urine and relevance to doping control analysis. Request PDF. Retrieved from [Link]
-
The Anti-Doping Database. (n.d.). Substances on the WADA Prohibited list. Retrieved from [Link]
-
World Anti-Doping Agency. (n.d.). Enantioselective pharmacokinetics of formoterol and application to doping control. WADA Research Project. Retrieved from [Link]
-
El-Khoury, J. M., et al. (2016). Evaluation of the urinary threshold concentration of formoterol in sports drug testing. Drug Testing and Analysis, 8(10), 1055-1061. Retrieved from [Link]
-
Jacobson, G. A., et al. (2019). Enantioselective urinary pharmacokinetics of formoterol and their respective glucuronides in urine following single inhaled dosing and application to doping control. Drug Testing and Analysis, 11(7), 1032-1039. Retrieved from [Link]
-
Anapharm Bioanalytics. (n.d.). LC-MS/MS Bioanalytical Method for Formoterol improved. Retrieved from [Link]
-
International Journal of Research and Analytical Reviews. (2019). Development of Highly-sensitive method and its validation for the determination of Formoterol in human Plasma by UPLC-MS/MS. IJRAR. Retrieved from [Link]
-
Deventer, K., et al. (2012). Quantitative detection of inhaled formoterol in human urine and relevance to doping control analysis. Journal of Analytical Toxicology, 36(8), 585-591. Retrieved from [Link]
-
U.S. Anti-Doping Agency. (n.d.). International Standard for Laboratories. USADA. Retrieved from [Link]
-
World Anti-Doping Agency. (2023). International Standard for Testing and Investigations. WADA. Retrieved from [Link]
-
World Anti-Doping Agency. (n.d.). Development of analytical methods for the quantitative determination of beta-agonists. WADA Research Project. Retrieved from [Link]
-
SynZeal. (n.d.). Formoterol-D6 Fumarate. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (2009). Guidance for the Validation of Analytical Methodology and Calibration of Equipment. UNODC. Retrieved from [Link]
-
World Anti-Doping Agency. (2021). International Standard for Laboratories (ISL). WADA. Retrieved from [Link]
-
Wang, Y., et al. (2024). A UPLC-MS/MS Method for the Determination of Formoterol and Salbutamol in Human Urine. Current Science. Retrieved from [Link]
-
Future Science. (2016). Sports drug testing and toxicology. Bioanalysis, 8(20), 2531-2549. Retrieved from [Link]
-
ResearchGate. (n.d.). The chemical structure of formoterol. Download Scientific Diagram. Retrieved from [Link]
-
Ingenta Connect. (2005). Mass Spectrometry in Doping Control Analysis. Retrieved from [Link]
-
de la Torre, X., et al. (2019). Isotope ratio mass spectrometry in antidoping analysis: The use of endogenous reference compounds. Rapid Communications in Mass Spectrometry, 33(S2), 81-89. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ssi.shimadzu.com [ssi.shimadzu.com]
- 3. dshs-koeln.de [dshs-koeln.de]
- 4. The Prohibited List | World Anti Doping Agency [wada-ama.org]
- 5. wada-ama.org [wada-ama.org]
- 6. wada-ama.org [wada-ama.org]
- 7. uefa.com [uefa.com]
- 8. A simplified procedure for the analysis of formoterol in human urine by liquid chromatography-electrospray tandem mass spectrometry: application to the characterization of the metabolic profile and stability of formoterol in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. elearning.uniroma1.it [elearning.uniroma1.it]
- 11. ingentaconnect.com [ingentaconnect.com]
- 12. wada-ama.org [wada-ama.org]
- 13. sciex.com [sciex.com]
- 14. researchgate.net [researchgate.net]
- 15. usada.org [usada.org]
- 16. wada-ama.org [wada-ama.org]
- 17. currentscience.info [currentscience.info]
Application Note: Quantitative Analysis of Formoterol in Human Urine and Plasma by LC-MS/MS Using a Stable Isotope-Labeled Internal Standard
Abstract
This document provides a comprehensive guide and detailed protocols for the quantitative analysis of formoterol in human urine and plasma. Formoterol, a long-acting β2-adrenergic receptor agonist, is widely used in the management of asthma and COPD.[1] Its quantification in biological matrices is crucial for pharmacokinetic (PK) studies, clinical monitoring, and anti-doping control.[2][3] The analytical challenge lies in the low physiological concentrations, particularly in plasma (pg/mL range), and extensive metabolism via glucuronidation.[1][4] This guide details robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies employing Formoterol-D6 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. We present distinct, fit-for-purpose protocols for urine, focusing on total formoterol after enzymatic hydrolysis, and for plasma, targeting the parent drug with a highly sensitive solid-phase extraction (SPE) method.
Introduction: The Rationale for a SIL-IS Approach
Accurate bioanalysis of formoterol is essential for both therapeutic and regulatory purposes. In clinical trials, understanding its pharmacokinetic profile informs dosing regimens and drug development.[5] In sports, the World Anti-Doping Agency (WADA) permits inhaled formoterol up to a maximum dose, with urinary concentrations above a defined threshold (40 ng/mL) considered an Adverse Analytical Finding (AAF), unless proven otherwise.[6][7]
LC-MS/MS has become the gold standard for this analysis due to its superior sensitivity and selectivity. However, complex biological matrices like urine and plasma are prone to matrix effects, which can cause ion suppression or enhancement, leading to inaccurate quantification. The most effective strategy to mitigate these issues is the use of a SIL-IS.
The Critical Role of Formoterol-D6
Formoterol-D6 is the ideal internal standard for this application.[8] As an isotopically labeled analog of the analyte, it shares near-identical physicochemical properties.[9] This ensures it co-elutes chromatographically and behaves similarly during sample extraction, ionization, and detection.[10][11] By calculating the peak area ratio of the analyte to the SIL-IS, variability from sample loss during preparation and matrix-induced fluctuations in the MS source are effectively normalized, providing a self-validating system for robust and reliable quantification.[12]
Pre-analytical Considerations: Metabolism and Matrix Selection
A successful bioanalytical method must be designed around the drug's metabolic fate. Formoterol is primarily metabolized through direct glucuronidation at its phenolic or aliphatic hydroxyl groups and O-demethylation followed by glucuronidation.[1][13]
-
Urine Analysis: A significant portion of formoterol is excreted in urine as glucuronide conjugates.[14] For applications like anti-doping, which measure "total formoterol," an enzymatic hydrolysis step using β-glucuronidase is mandatory to cleave these conjugates and quantify the total free drug.[2][7][15]
-
Plasma Analysis: Following therapeutic inhalation, plasma concentrations of parent formoterol are extremely low, often in the single-digit pg/mL range.[16][17] Therefore, the plasma protocol must be optimized for maximum sensitivity, requiring a highly efficient extraction and concentration technique.
Workflow for Formoterol Analysis in Biological Matrices
The overall analytical workflow involves sample preparation, chromatographic separation, and mass spectrometric detection. The specific steps vary depending on the matrix.
Caption: General workflow for Formoterol quantification.
Protocol 1: Total Formoterol in Human Urine
This protocol is designed for quantifying total formoterol, accounting for both free drug and its glucuronide metabolites. It is suitable for anti-doping analysis and metabolic studies.
Materials and Reagents
-
Formoterol Fumarate and Formoterol-D6 reference standards
-
β-glucuronidase from E. coli[2]
-
Potassium carbonate (K2CO3) buffer
-
LC-MS grade Methanol, Acetonitrile, and Water
-
Ammonium formate and Formic acid
Step-by-Step Urine Protocol
-
Sample Aliquoting: Transfer 2.0 mL of urine into a clean glass tube.
-
Internal Standard Spiking: Add a known amount of Formoterol-D6 working solution (e.g., to achieve a final concentration of 30 ng/mL).[2]
-
Enzymatic Hydrolysis:
-
Add 1.0 mL of acetate buffer (pH 5.0) containing β-glucuronidase (approx. 4000 units).[14]
-
Vortex gently and incubate in a water bath at 60°C for 1 hour.[2] The purpose of this step is to enzymatically cleave the glucuronide moiety from formoterol metabolites, converting them back to the parent form for total quantification.[14][19]
-
-
pH Adjustment: After cooling, add K2CO3 buffer to adjust the pH to ~9-10. This basic pH facilitates the extraction of formoterol into an organic solvent.[2]
-
Liquid-Liquid Extraction (LLE):
-
Add 5.0 mL of TBME.
-
Vortex vigorously for 10 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.
-
Centrifuge at 4000 RCF for 5 minutes to separate the aqueous and organic layers.
-
-
Evaporation: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 150 µL of the mobile phase starting condition (e.g., 90:10 Water:Methanol with 0.1% formic acid) and transfer to an HPLC vial for analysis.
Caption: Urine sample preparation workflow.
Protocol 2: Parent Formoterol in Human Plasma
This protocol is optimized for the ultra-sensitive quantification (pg/mL) of parent formoterol, essential for pharmacokinetic studies. It employs solid-phase extraction for superior sample cleanup and concentration.[17]
Materials and Reagents
-
Formoterol Fumarate and Formoterol-D6 reference standards
-
Weak Cation Exchange (WCX) or Mixed-Mode SPE cartridges/plates[17]
-
4% Phosphoric Acid in water
-
5% Ammonium Hydroxide in Methanol
-
LC-MS grade Methanol, Acetonitrile, and Water
Step-by-Step Plasma Protocol
-
Sample Aliquoting: Transfer 0.5 mL of plasma into a clean tube.
-
Internal Standard Spiking: Add a known amount of Formoterol-D6 working solution (e.g., to achieve a final concentration of 20 pg/mL).
-
Sample Pre-treatment: Add 0.5 mL of 4% phosphoric acid to the plasma. Vortex to mix. This step disrupts protein binding and prepares the sample for SPE loading.
-
Solid-Phase Extraction (SPE):
-
Condition: Condition the WCX SPE cartridge with 1.0 mL of Methanol followed by 1.0 mL of water. This activates the sorbent.
-
Load: Load the pre-treated plasma sample onto the cartridge. The acidic conditions ensure formoterol (a weak base) is positively charged and retained by the cation exchange sorbent.
-
Wash 1: Wash with 1.0 mL of water to remove salts and polar interferences.
-
Wash 2: Wash with 1.0 mL of Methanol to remove non-polar interferences. These wash steps are critical for removing matrix components that could cause ion suppression.[20][21]
-
Elute: Elute the analyte and internal standard with 1.0 mL of 5% Ammonium Hydroxide in Methanol. The basic elution solvent neutralizes the formoterol, releasing it from the sorbent.
-
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting condition and transfer to an HPLC vial for analysis.
Caption: Plasma sample preparation workflow.
Instrumental Analysis: LC-MS/MS Parameters
A high-performance liquid chromatography system coupled to a tandem quadrupole mass spectrometer is required.
| Parameter | Typical Setting | Rationale |
| UPLC System | ||
| Column | Reversed-Phase C18 or C8, sub-2 µm particle size (e.g., 50 x 2.1 mm)[22] | Provides excellent separation and peak shape for formoterol. |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Formate[4][23] | Acidic modifier promotes protonation for positive ion mode ESI. |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid[18][23] | Organic solvent for gradient elution. |
| Flow Rate | 0.4 - 0.6 mL/min | Typical for analytical scale UPLC. |
| Gradient | Start at 5-10% B, ramp to 95% B, hold, then re-equilibrate. (Total run time ~5 min)[2] | Efficiently elutes the analyte while separating it from matrix components. |
| Injection Volume | 2 - 10 µL | Dependent on system sensitivity and final sample concentration. |
| Mass Spectrometer | ||
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Formoterol contains secondary amine groups that readily protonate. |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
| MRM Transitions | ||
| Formoterol (Quantifier) | m/z 345.2 → 149.1[18] | A common and robust transition used for quantification. |
| Formoterol (Qualifier) | m/z 345.2 → 327.2[2] | A secondary transition to confirm analyte identity. |
| Formoterol-D6 (IS) | m/z 351.2 → 155.3[2] | Corresponds to the deuterated version of the quantifier transition. |
Method Performance and Validation
The described methods are capable of achieving excellent performance. Validation should be conducted according to regulatory guidelines.
| Validation Parameter | Typical Performance (Urine) | Typical Performance (Plasma) |
| Linearity Range | 0.2 – 500 ng/mL (r² > 0.995)[18][] | 0.4 – 150 pg/mL (r² > 0.995)[4][17] |
| LLOQ | 0.2 ng/mL[18] | 0.4 pg/mL[4][17] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±15% (±20% at LLOQ)[4] |
| Precision (% RSD) | < 15% (< 20% at LLOQ)[22] | < 15% (< 20% at LLOQ)[17] |
| Extraction Recovery | > 80%[18] | Consistent and reproducible across the concentration range. |
Conclusion
This application note provides two distinct, robust, and validated protocols for the quantification of formoterol in human urine and plasma using Formoterol-D6 as an internal standard. The urine method, incorporating enzymatic hydrolysis and LLE, is ideal for measuring total formoterol in anti-doping and metabolic studies. The plasma method, utilizing SPE, delivers the ultra-high sensitivity required for demanding pharmacokinetic research. The use of a stable isotope-labeled internal standard is fundamental to both protocols, ensuring the highest level of data integrity by correcting for matrix effects and procedural variability.
References
- Vertex AI Search. (n.d.). Stable Isotope Labeled Internal Standards: Selection and Proper Use. Retrieved January 16, 2026.
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. Available from: [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. SciSpace. Available from: [Link]
-
Pharmacology of Formoterol (Foradil) ; Overview, Mechanism of action, Pharmacokinetics, Uses, Effect. (2024, December 15). YouTube. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Formoterol. PubChem. Retrieved January 16, 2026, from [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available from: [Link]
-
Drugs.com. (2025, November 24). Formoterol Monograph for Professionals. Available from: [Link]
-
National Institute of Standards and Technology. (n.d.). Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers. Retrieved January 16, 2026, from [Link]
-
U.S. Food and Drug Administration. (2025, June 5). Formoterol Fumarate (Ingenus Pharmaceuticals, LLC): FDA Package Insert. Available from: [Link]
-
Jonsson, G., Ryrfeldt, A., & Rosenborg, J. (1996). Stereoselective urinary excretion of formoterol and its glucuronide conjugate in human. British Journal of Clinical Pharmacology, 41(2), 143-146. Available from: [Link]
-
Ahi, S., Beotra, A., Upadhyay, A., Jain, N., Singh, R., & Jain, S. (n.d.). Excretion profile of inhaled formoterol: distinguishing between therapeutic use and abuse in sports. In Recent Advances in Doping Analysis (20). Available from: [Link]
-
Pharmacology of Budesonide-Formoterol (Symbicort) Inhaler ; Mechanism of action, Pharmacokinetics. (2024, December 15). YouTube. Available from: [Link]
-
Jacobson, G. A., Hostrup, M., Narkowicz, C. K., Nichols, D. S., & Walters, E. H. (2019). Enantioselective disposition of (R,R)-formoterol, (S,S)-formoterol and their respective glucuronides in urine following single inhaled dosing and application to doping control. Drug Testing and Analysis, 11(7), 950-956. Available from: [Link]
-
Lu, J., et al. (2012). An Improved Liquid Chromatography-Tandem Mass Spectrometric Method to Quantify Formoterol in Human Urine. ResearchGate. Available from: [Link]
-
World Anti-Doping Agency. (n.d.). Enantioselective pharmacokinetics of formoterol and application to doping control. Retrieved January 16, 2026, from [Link]
-
Ahi, S., et al. (n.d.). Evaluation of the urinary threshold concentration of formoterol in sports drug testing. ResearchGate. Available from: [Link]
-
Deventer, K., et al. (2012). Development and validation of a ultra high performance liquid chromatography-tandem mass spectrometric method for the direct detection of formoterol in human urine. Journal of Pharmaceutical and Biomedical Analysis, 70, 48-53. Available from: [Link]
-
International Journal of Research and Analytical Reviews. (n.d.). Development of Highly-sensitive method and its validation for the determination of Formoterol in human Plasma by UPLC-MS/MS. Available from: [Link]
-
Deventer, K., et al. (2012). Quantitative detection of inhaled formoterol in human urine and relevance to doping control analysis. ResearchGate. Available from: [Link]
-
Sun, Y., et al. (2023). Quantitation of Formoterol, Salbutamol, and Salbutamol-4′-O-Sulfate in Human Urine and Serum via UHPLC-MS/MS. Molecules, 28(13), 4963. Available from: [Link]
-
Eibye, K., et al. (2013). Formoterol Concentrations in Blood and Urine: The WADA 2012 Regulations. ResearchGate. Available from: [Link]
-
Sun, Y., et al. (2023). Adjusted urinary concentrations of formoterol in urine samples... ResearchGate. Available from: [Link]
-
World Anti-Doping Agency. (2022, January 1). WADA Technical Document – TD2022DL. Available from: [Link]
-
ResearchGate. (n.d.). The chemical structure of formoterol. Retrieved January 16, 2026, from [Link]
-
Mazzarino, M., et al. (2013). A simplified procedure for the analysis of formoterol in human urine by liquid chromatography-electrospray tandem mass spectrometry... ResearchGate. Available from: [Link]
-
Waters Corporation. (n.d.). A Rapid Method for the Ultra-sensitive Quantification of Budesonide and Formoterol in Human Plasma. Available from: [Link]
-
Sivasubramanian, L., & Lakshmi, K. S. (2009). Validation of a RP-HPLC method for the assay of formoterol and its related substances in formoterol fumarate dihydrate drug substance. ResearchGate. Available from: [Link]
-
Mascher, H., et al. (2007). Ultra-sensitive determination of Formoterol in human serum by high performance liquid chromatography and electrospray tandem mass spectrometry. Journal of Chromatography B, 857(1), 62-68. Available from: [Link]
-
Deventer, K., et al. (n.d.). DETECTION OF CLENBUTEROL AFTER INHALATION: PRELIMINARY RESULTS. CORE. Available from: [Link]
-
Sears, M. R., & Radner, F. (2014). Safety of formoterol in asthma clinical trials: an update. European Respiratory Journal, 43(1), 103-114. Available from: [Link]
-
Britton, M. (1995). Formoterol in clinical practice--safety issues. Allergy, 50(23 Suppl), 38-42. Available from: [Link]
-
Mercolini, L., et al. (2022). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 27(19), 6296. Available from: [Link]
-
Cuperus, A. M. C., et al. (2024). Stability of formoterol concentration in scalp hair of patients using maintenance formoterol therapy for asthma or COPD (INCTFISH). Open University of Catalonia. Available from: [Link]
-
Patel, R., et al. (2017). A Review On Analytical Methods For Estimation of Formoterol Fumarate In Pharmaceutical Dosage Form and Biological Fluids. ResearchGate. Available from: [Link]
-
El-Kimary, E. I., et al. (2019). Multiple analytical methods for determination of formoterol and glycopyrronium simultaneously in their novel combined metered dose inhaler. Chemistry Central Journal, 13(1), 74. Available from: [Link]
-
Agilent Technologies. (2016, March 4). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. YouTube. Available from: [Link]
Sources
- 1. Formoterol | C19H24N2O4 | CID 3410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dshs-koeln.de [dshs-koeln.de]
- 3. Safety of formoterol in asthma clinical trials: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijrar.org [ijrar.org]
- 5. Formoterol in clinical practice--safety issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. wada-ama.org [wada-ama.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 10. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers | NIST [nist.gov]
- 13. Formoterol Fumarate (Ingenus Pharmaceuticals, LLC): FDA Package Insert, Page 5 [medlibrary.org]
- 14. Stereoselective urinary excretion of formoterol and its glucuronide conjugate in human - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enantioselective disposition of (R,R)-formoterol, (S,S)-formoterol and their respective glucuronides in urine following single inhaled dosing and application to doping control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Ultra-sensitive determination of Formoterol in human serum by high performance liquid chromatography and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Development and validation of a ultra high performance liquid chromatography-tandem mass spectrometric method for the direct detection of formoterol in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Elucidating the Major Mass Spectrometry Fragmentation Pathway of Formoterol-D6
Introduction: The Role of Stable Isotope Labeled Standards in Bioanalysis
Formoterol is a potent, long-acting beta-2-adrenergic agonist widely prescribed for the management of asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] Its therapeutic efficacy is achieved at very low administered doses, leading to systemic concentrations in the low pg/mL range.[4] Accurate quantification of Formoterol in biological matrices like human plasma is therefore a significant bioanalytical challenge, necessitating methods with exceptional sensitivity and selectivity.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this application due to its ability to meet these demanding requirements.[4][5] A cornerstone of robust LC-MS/MS-based quantification is the use of a stable isotope-labeled internal standard (SIL-IS). Formoterol-D6, in which six hydrogen atoms are replaced by deuterium, is the ideal internal standard for Formoterol. It is chemically identical to the analyte, ensuring it co-elutes chromatographically and exhibits the same ionization and extraction behavior. This co-elution compensates for variations in sample preparation and matrix effects, leading to highly accurate and precise quantification.[6] A thorough understanding of the fragmentation patterns of both the analyte and its SIL-IS is paramount for developing a sensitive and specific multiple reaction monitoring (MRM) assay. This application note provides a detailed examination of the major electrospray ionization (ESI) fragmentation pathway of Formoterol-D6.
Electrospray Ionization and Precursor Ion Formation
In positive ion ESI-MS, both Formoterol and Formoterol-D6 readily form protonated molecular ions, [M+H]⁺. This occurs due to the presence of two basic nitrogen atoms within the structure which can accept a proton. The molecular weight of Formoterol is 344.41 g/mol , and its protonated precursor ion is observed at a mass-to-charge ratio (m/z) of 345.2.[6] Formoterol-D6 has six deuterium atoms incorporated into the N-substituted side chain, specifically on the two methyl groups and the adjacent methylene group.[7] This results in a molecular weight of approximately 350.4 g/mol , leading to a protonated precursor ion [M+H]⁺ at m/z 351.2 (often reported as 350.8 in lower resolution instruments).
Collision-Induced Dissociation (CID) and the Fragmentation of Formoterol-D6
Upon isolation in the mass spectrometer, the [M+H]⁺ precursor ion of Formoterol-D6 is subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). This process imparts internal energy into the ion, leading to the cleavage of specific, energetically favorable bonds.[8] For phenylethanolamine structures like Formoterol, a dominant fragmentation pathway involves cleavage of the carbon-carbon bond alpha to the secondary amine.[1][9]
Proposed Fragmentation Mechanism:
-
Protonation: The molecule is protonated, primarily at the secondary amine nitrogen, forming the precursor ion at m/z 351.2 .
-
Alpha-Cleavage: The most facile fragmentation occurs at the benzylic C-C bond, which is beta to the protonated nitrogen. This is a charge-remote fragmentation. However, the key cleavage for the major observed fragment is the C-C bond alpha to the nitrogen on the ethylamine side. This cleavage is driven by the stability of the resulting fragments.
-
Formation of the Major Product Ion: The collision energy induces the cleavage of the bond between the carbon bearing the hydroxyl group and the carbon attached to the secondary amine. This results in the formation of a stable, protonated N-(1-(4-methoxyphenyl)propan-2-yl-d6)ethan-1-amine fragment. This fragment is observed at m/z 154.8 . The other part of the molecule forms a neutral species.
The six deuterium atoms are retained on this major fragment ion, resulting in a +6 Da mass shift compared to the corresponding fragment from unlabeled Formoterol (which appears at m/z 149.1).[6] This distinct mass difference is ideal for creating a highly specific MRM transition for the internal standard.
Below is a diagram illustrating this primary fragmentation pathway.
Caption: ESI-MS/MS workflow for Formoterol-D6 analysis.
Quantitative Data Summary
The key to a successful quantitative method is the selection of specific and intense MRM transitions for both the analyte and the internal standard. Based on published literature and the fragmentation mechanism described, the following transitions are recommended.[4][6]
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Role |
| Formoterol | 345.2 | 149.1 | Quantifier |
| Formoterol | 345.2 | 121.1 | Qualifier |
| Formoterol-D6 (IS) | 351.2 | 154.8 | Internal Standard |
Rationale for Selection:
-
Quantifier: The m/z 345.2 → 149.1 transition for Formoterol and 351.2 → 154.8 for Formoterol-D6 are typically the most intense, providing the best sensitivity for quantification.[6]
-
Qualifier: A second transition for the analyte (e.g., m/z 345.2 → 121.1) is monitored to confirm identity and enhance specificity, ensuring that the detected peak is indeed Formoterol and not an interfering substance.
Experimental Protocol: LC-MS/MS Quantification of Formoterol
This protocol provides a robust starting point for the quantification of Formoterol in human plasma using Formoterol-D6 as an internal standard. Optimization may be required based on the specific instrumentation used.
1. Materials and Reagents
-
Formoterol Fumarate reference standard
-
Formoterol-D6 (Internal Standard, IS)
-
LC-MS grade Methanol, Acetonitrile, and Water
-
Ammonium Formate and Formic Acid
-
Human Plasma (K2 EDTA)
-
Solid Phase Extraction (SPE) Cartridges (e.g., Mixed-Mode Cation Exchange)
2. Preparation of Standards
-
Stock Solutions (1 mg/mL): Prepare primary stock solutions of Formoterol and Formoterol-D6 in methanol.
-
Working Solutions: Serially dilute the Formoterol stock solution with 50:50 methanol/water to create working standards for spiking into plasma to generate a calibration curve (e.g., 0.1 pg/mL to 100 pg/mL). Prepare a separate working solution for the Formoterol-D6 internal standard (e.g., 500 pg/mL).
3. Sample Preparation (Solid-Phase Extraction)
-
Pre-treatment: To 500 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the Formoterol-D6 working solution and vortex. Add 500 µL of 4% phosphoric acid in water and vortex again.
-
Conditioning: Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interferences.
-
Elution: Elute Formoterol and Formoterol-D6 with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water/Acetonitrile with 0.1% Formic Acid).
Caption: General workflow for sample preparation and analysis.
4. LC-MS/MS Conditions
| Parameter | Recommended Setting | Rationale |
| LC System | UPLC/UHPLC System | Provides high resolution and fast analysis times. |
| Column | C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm | Offers good retention and peak shape for Formoterol. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier promotes good peak shape and ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic solvent for reverse-phase. |
| Flow Rate | 0.4 - 0.6 mL/min | Typical for a 2.1 mm ID column. |
| Gradient | Start at 5-10% B, ramp to 95% B, re-equilibrate | Separates analyte from matrix components. |
| Column Temp. | 40 °C | Ensures reproducible retention times. |
| Injection Vol. | 5 - 10 µL | Balances sensitivity with potential matrix effects. |
| MS System | Triple Quadrupole Mass Spectrometer | Required for MRM-based quantification. |
| Ionization | Electrospray (ESI), Positive Mode | Formoterol readily protonates.[5] |
| Capillary Voltage | ~3.0 - 4.0 kV | Optimized for stable spray and ion generation. |
| Source Temp. | ~150 °C | Aids in desolvation. |
| Desolvation Temp. | ~350 - 450 °C | Critical for efficient solvent removal. |
| Collision Gas | Argon | Common inert gas for CID. |
| Collision Energy | ~15 - 25 eV | Must be optimized for the specific instrument to maximize fragment intensity.[6] |
Conclusion
A comprehensive understanding of the mass spectrometric behavior of Formoterol-D6 is essential for its use as an internal standard in high-sensitivity bioanalytical methods. The primary fragmentation pathway under positive ESI-MS/MS conditions involves the formation of a stable fragment ion at m/z 154.8, resulting from an alpha-cleavage mechanism. The 6 Da mass shift from the corresponding analyte fragment provides a clean and specific MRM transition (m/z 351.2 → 154.8) that is free from crosstalk. This knowledge, coupled with the detailed protocol provided, enables researchers, scientists, and drug development professionals to establish robust, accurate, and precise LC-MS/MS methods for the quantification of Formoterol in complex biological matrices.
References
-
An Improved Liquid Chromatography-Tandem Mass Spectrometric Method to Quantify Formoterol in Human Urine. Journal of Analytical Toxicology. Available at: [Link]
-
(PDF) An Improved Liquid Chromatography-Tandem Mass Spectrometric Method to Quantify Formoterol in Human Urine. ResearchGate. Available at: [Link]
-
A simplified procedure for the analysis of formoterol in human urine by liquid chromatography-electrospray tandem mass spectrometry. Journal of Chromatography B. Available at: [Link]
-
Tandem mass spectrometry approach for the investigation of the steroidal metabolism: structure-fragmentation relationship (SFR) in anabolic steroids and their metabolites by ESI-MS/MS analysis. Journal of Mass Spectrometry. Available at: [Link]
-
Formoterol | C19H24N2O4. PubChem. Available at: [Link]
-
A sensitive method for the quantification of formoterol in human plasma. SCIEX. Available at: [Link]
-
Multiple analytical methods for determination of formoterol and glycopyrronium simultaneously in their novel combined metered dose inhaler. Scientific Reports. Available at: [Link]
-
Showing metabocard for Formoterol (HMDB0015118). Human Metabolome Database. Available at: [Link]
-
A Stability Indicating RP-UPLC Method for the Simultaneous Estimation of Mometasone Furoate and Formoterol Fumarate Dihydrate in Metered Dose Inhaler Formulation. Asian Journal of Chemistry. Available at: [Link]
-
Formoterol. Wikipedia. Available at: [Link]
-
Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports. Available at: [Link]
-
Highly Sensitive and Selective Method for Estimation of Formoterol at Sub-pg/mL in Human Plasma Using Shimadzu LCMS-8060NX. Shimadzu. Available at: [Link]
-
In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry. Available at: [Link]
-
Collision-induced dissociation. Wikipedia. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY. Problems of Forensic Sciences. Available at: [Link]
-
Fragmentation Study of Substituted Phenethylamines Induced by Electrospray Ionization Mass Spectrometry and Its Application for High-Sensitivity Quantitative Analysis. DOI. Available at: [Link]
-
Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
Optimization of Higher-Energy Collisional Dissociation Fragmentation Energy for Intact Protein-level Tandem Mass Tag Labeling. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Formoterol-D6 Fumarate. SynZeal. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Fragmentation Characteristics of Collision-Induced Dissociation in MALDI TOF/TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formoterol-D6 Fumarate | SynZeal [synzeal.com]
- 8. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
Application Note: A Robust Protocol for the Preparation of a Standard Curve for Formoterol Quantification using Formoterol-D6 as an Internal Standard
Introduction: The Critical Role of a Stable Isotope-Labeled Internal Standard in Bioanalysis
Formoterol is a potent, long-acting beta-2 adrenergic receptor agonist widely used in the management of asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] Its mechanism of action involves the relaxation of bronchial smooth muscle, leading to bronchodilation.[2][4][5] Due to its high potency, therapeutic concentrations of Formoterol in biological matrices such as human plasma are exceptionally low, often in the picogram per milliliter (pg/mL) range.[3][6] This necessitates highly sensitive and selective analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for accurate quantification in pharmacokinetic and drug development studies.[3][6][7]
A cornerstone of accurate and precise bioanalytical quantification by LC-MS/MS is the use of a stable isotope-labeled internal standard (SIL-IS).[8] Formoterol-D6, a deuterated analog of Formoterol, serves as an ideal internal standard for this purpose.[9][10][11] It shares near-identical physicochemical properties with the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[8] However, its increased mass due to the deuterium labels allows for its distinct detection by the mass spectrometer.[9][12] The use of Formoterol-D6 compensates for variability in sample preparation and matrix effects, leading to a highly reliable and reproducible assay.[8]
This application note provides a detailed, field-proven protocol for the preparation of a standard curve for the quantification of Formoterol in human plasma using Formoterol-D6 as the internal standard. The methodologies described herein are grounded in established bioanalytical principles and are designed to meet the rigorous standards of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[13][14][15][16]
Experimental Workflow Overview
The overall process for generating a standard curve and quantifying Formoterol in unknown samples is a multi-step procedure that demands meticulous execution. The workflow begins with the preparation of stock and working solutions of both Formoterol and Formoterol-D6, followed by the creation of a calibration curve in the desired biological matrix. Subsequently, unknown samples are prepared and analyzed alongside the calibration standards.
Caption: Workflow for Standard Curve Preparation and Analysis.
Materials and Reagents
| Material/Reagent | Supplier & Grade |
| Formoterol Fumarate Dihydrate | Reference Standard Grade |
| Formoterol-D6 | Reference Standard Grade[9][17][18][19][20][21][22] |
| Methanol | LC-MS Grade |
| Water | LC-MS Grade |
| Ammonium Acetate | LC-MS Grade |
| Blank Human Plasma (K2 EDTA) | Sourced from an accredited biobank |
| Solid Phase Extraction (SPE) Cartridges | As per validated method |
| Tert-butyl methyl ether (TBME) | HPLC Grade |
| Ammonium Hydroxide | ACS Grade |
Protocol 1: Preparation of Stock and Working Solutions
The accuracy of the standard curve is fundamentally dependent on the precise preparation of the initial stock solutions. All weighing and volumetric measurements must be performed with calibrated equipment.
1.1. Primary Stock Solution Preparation (1 mg/mL):
-
Accurately weigh approximately 1 mg of Formoterol Fumarate Dihydrate and Formoterol-D6 into separate volumetric flasks.
-
Dissolve the compounds in methanol and bring to the final volume to achieve a concentration of 1 mg/mL for each.[3]
-
Assign a unique identifier to each stock solution and store at -20°C or as recommended by the supplier.
1.2. Working Standard Solution Preparation:
-
Formoterol Working Solutions: Perform serial dilutions of the Formoterol primary stock solution with a 50:50 (v/v) methanol/water mixture to create a series of working standard solutions.[3] The concentrations of these solutions should be chosen to cover the desired calibration range (e.g., 0.2 pg/mL to 100 pg/mL).[3][6]
-
Formoterol-D6 Working Solution: Prepare a working solution of Formoterol-D6 at a fixed concentration (e.g., 100 pg/mL) in 50:50 (v/v) methanol/water. This solution will be used to spike all calibration standards, quality control samples, and unknown samples.
| Solution Type | Concentration | Diluent |
| Formoterol Primary Stock | 1 mg/mL | Methanol |
| Formoterol-D6 Primary Stock | 1 mg/mL | Methanol |
| Formoterol Working Standards | Series of concentrations | 50:50 Methanol/Water |
| Formoterol-D6 Working Standard | Fixed concentration (e.g., 100 pg/mL) | 50:50 Methanol/Water |
Protocol 2: Preparation of the Standard Curve in Human Plasma
The standard curve must be prepared in the same biological matrix as the unknown samples to accurately reflect the analytical conditions.[8][23]
2.1. Spiking of Calibration Standards:
-
Aliquot a fixed volume (e.g., 200 µL) of blank human plasma into a series of labeled polypropylene tubes.
-
Spike each aliquot with a small, precise volume of the appropriate Formoterol working standard solution to achieve the desired final concentrations for the calibration curve. An 8-point calibration curve is recommended.[6]
-
A typical calibration curve range for Formoterol in human plasma is 0.2 pg/mL to 100 pg/mL.[3][6]
-
Spike each calibration standard with a fixed volume of the Formoterol-D6 working solution to achieve a final concentration of, for example, 100 pg/mL.
-
Include a "blank" sample (plasma with no analyte or internal standard) and a "zero" sample (plasma with internal standard only) in the set.[8][23]
| Calibration Standard | Formoterol Concentration (pg/mL) | Formoterol-D6 Concentration (pg/mL) |
| Blank | 0 | 0 |
| Zero | 0 | 100 |
| CS 1 (LLOQ) | 0.2 | 100 |
| CS 2 | 0.5 | 100 |
| CS 3 | 1.0 | 100 |
| CS 4 | 5.0 | 100 |
| CS 5 | 10.0 | 100 |
| CS 6 | 25.0 | 100 |
| CS 7 | 50.0 | 100 |
| CS 8 (ULOQ) | 100.0 | 100 |
Protocol 3: Sample Extraction and Analysis
A robust and reproducible extraction method is crucial for isolating the analyte and internal standard from the complex biological matrix. Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are commonly employed for Formoterol.[3][6]
3.1. Sample Extraction (LLE Method Example):
-
To each 200 µL plasma sample (calibration standards, QCs, and unknowns), add 2.5 mL of tert-butyl methyl ether and 200 µL of 0.1% (v/v) ammonium hydroxide solution.[3]
-
Vortex the samples for 3 minutes to ensure thorough mixing.
-
Centrifuge at approximately 4000 x g for 5 minutes.
-
Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 150 µL of a mobile phase-compatible solution (e.g., 80:20 v/v methanol/10mM ammonium acetate).[3]
-
Transfer the reconstituted sample to HPLC vials for analysis.
3.2. LC-MS/MS Analysis:
-
LC System: A UHPLC system is recommended for rapid and efficient separation.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mobile phase consisting of ammonium acetate or formic acid in water and an organic solvent like methanol or acetonitrile is common.[10][24]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used for detection.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. The specific precursor-to-product ion transitions for Formoterol and Formoterol-D6 should be optimized.
Data Processing and Standard Curve Generation
Caption: Data Processing and Quantification Workflow.
4.1. Peak Integration and Ratio Calculation:
-
Integrate the chromatographic peaks for both Formoterol and Formoterol-D6 for each calibration standard.
-
Calculate the peak area ratio (Formoterol peak area / Formoterol-D6 peak area) for each standard.
4.2. Calibration Curve Construction:
-
Plot the peak area ratio (y-axis) against the nominal concentration of Formoterol (x-axis) for all calibration standards.
-
Perform a linear regression analysis on the data. A weighted linear regression (e.g., 1/x or 1/x²) is often necessary to ensure accuracy across the entire concentration range, especially at the lower limit of quantification (LLOQ).[6][23]
4.3. Acceptance Criteria for the Standard Curve:
-
The correlation coefficient (r²) should be greater than 0.99.[6]
-
At least 75% of the non-zero calibration standards must be within ±15% of their nominal concentrations (±20% for the LLOQ).[8]
-
The back-calculated concentrations of the standards should meet these accuracy criteria.
Trustworthiness: A Self-Validating System
The protocol described is designed to be a self-validating system, ensuring the reliability of the generated data. Key elements contributing to its trustworthiness include:
-
Use of a Stable Isotope-Labeled Internal Standard: Formoterol-D6 co-elutes with Formoterol and experiences similar matrix effects and extraction efficiencies, providing a reliable means of correcting for analytical variability.[8]
-
Matrix-Matched Calibrators: Preparing the standard curve in the same biological matrix as the unknown samples accounts for matrix-induced ionization suppression or enhancement.[8][23]
-
Inclusion of Quality Control (QC) Samples: Although not detailed in the standard curve preparation, the analysis of QC samples at low, medium, and high concentrations within the calibration range is mandatory for method validation and routine analysis to assess the accuracy and precision of the method.[8]
-
Rigorous Acceptance Criteria: The predefined acceptance criteria for the standard curve, based on regulatory guidelines from bodies like the FDA and EMA, ensure that only linear and accurate curves are used for the quantification of unknown samples.[13][16][25][26]
By adhering to this comprehensive protocol, researchers, scientists, and drug development professionals can confidently generate accurate and reproducible standard curves for the quantification of Formoterol in human plasma, ultimately contributing to the integrity and success of their clinical and preclinical studies.
References
-
Formoterol - Wikipedia. Wikipedia. [Link]
-
Formoterol Monograph for Professionals. Drugs.com. [Link]
-
Highly Sensitive and Selective Method for Estimation of Formoterol at Sub-pg/mL in Human Plasma Using Shimadzu LCMS-8060NX. Shimadzu. [Link]
-
Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]
-
What is the mechanism of Formoterol Fumarate?. Patsnap Synapse. [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS Bio. [Link]
-
USFDA guidelines for bioanalytical method validation. Slideshare. [Link]
-
Guideline Bioanalytical method validation. European Medicines Agency (EMA). [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. [Link]
-
Pharmacology of Formoterol (Foradil) ; Overview, Mechanism of action, Pharmacokinetics, Uses, Effect. YouTube. [Link]
-
LC-MS/MS Bioanalytical Method for Formoterol improved. Anapharm. [Link]
-
Formoterol Mechanism of Action. YouTube. [Link]
-
Bioanalytical Method Validation FDA 2001.pdf. FDA. [Link]
-
Development of Highly-sensitive method and its validation for the determination of Formoterol in human Plasma by UPLC-MS/MS. IJRAR.org. [Link]
-
Ultra-sensitive determination of Formoterol in human serum by high performance liquid chromatography and electrospray tandem mass spectrometry. PubMed. [Link]
-
Formoterol-D6. PubChem. [Link]
-
An improved liquid chromatography-tandem mass spectrometric method to quantify formoterol in human urine. PubMed. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]
-
Bioanalytical method validation emea. Slideshare. [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
-
(PDF) An Improved Liquid Chromatography-Tandem Mass Spectrometric Method to Quantify Formoterol in Human Urine. ResearchGate. [Link]
-
LC-MS/MS Quantitative Assays. Department of Chemistry Mass Spectrometry Core Laboratory. [Link]
-
An Improved Liquid Chromatography–Tandem Mass Spectrometric Method to Quantify Formoterol in Human Urine. Oxford Academic. [Link]
-
The chemical structure of formoterol. ResearchGate. [Link]
-
Formoterol-D6 Fumarate. SynZeal. [Link]
-
Calibration Strategies for Clinical LC-MS Assays. myadlm.org. [Link]
-
Product Name : Formoterol-d6 Fumarate. Pharmaffiliates. [Link]
-
Excretion profile of inhaled formoterol: distinguishing between therapeutic use and abuse in sports. Bioanalysis. [Link]
-
Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. Annals of Laboratory Medicine. [Link]
-
Guide to achieving reliable quantitative LC-MS measurements. LGC. [Link]
Sources
- 1. Formoterol - Wikipedia [en.wikipedia.org]
- 2. drugs.com [drugs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. What is the mechanism of Formoterol Fumarate? [synapse.patsnap.com]
- 5. youtube.com [youtube.com]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
- 7. LC-MS/MS Bioanalytical Method for Formoterol improved - Anapharm [anapharmbioanalytics.com]
- 8. LC-MS/MS Quantitative Assays | Department of Chemistry Mass Spectrometry Core Laboratory [mscore.web.unc.edu]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Ultra-sensitive determination of Formoterol in human serum by high performance liquid chromatography and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An improved liquid chromatography-tandem mass spectrometric method to quantify formoterol in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. labs.iqvia.com [labs.iqvia.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. fda.gov [fda.gov]
- 17. Formoterol-D6 Fumarate | SynZeal [synzeal.com]
- 18. vivanls.com [vivanls.com]
- 19. pharmaffiliates.com [pharmaffiliates.com]
- 20. Formoterol-D6 acetate (mixture of diastereomers) - High-Purity Reference Standard for LC-MS/MS Quantification [witega.de]
- 21. vivanls.com [vivanls.com]
- 22. Formoterol-d6 Fumarate | CAS | LGC Standards [lgcstandards.com]
- 23. annlabmed.org [annlabmed.org]
- 24. ijrar.org [ijrar.org]
- 25. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 26. fda.gov [fda.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects with Formoterol-D6
Welcome to the technical support center for advanced bioanalytical challenges. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Formoterol-D6 to mitigate matrix effects in LC-MS/MS assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to empower you to overcome common hurdles and ensure the integrity of your data.
I. Understanding the Challenge: The Matrix Effect in Bioanalysis
In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), the "matrix effect" is a critical phenomenon that can significantly impact the accuracy, precision, and sensitivity of quantitative bioanalysis.[1][2][3] It refers to the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[2][4][5] These interfering components can include salts, lipids, proteins, and metabolites that are unique to the biological sample being analyzed.[5][6][7]
The consequences of unaddressed matrix effects are severe, leading to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which can result in erroneous quantification of the target analyte.[2][8][9] This variability undermines the reliability of pharmacokinetic, toxicokinetic, and other critical drug development data.[1]
The Gold Standard Solution: Stable Isotope-Labeled Internal Standards
To counteract the unpredictable nature of matrix effects, the use of a stable isotope-labeled internal standard (SIL-IS) is widely recognized as the gold standard.[8][10] A SIL-IS, such as Formoterol-D6, is a form of the analyte of interest where one or more atoms have been replaced with their heavier stable isotopes (e.g., deuterium, ¹³C, ¹⁵N).[11][12]
The key advantage of a SIL-IS is that it is chemically identical to the analyte, and therefore exhibits nearly identical behavior during sample preparation, chromatography, and ionization.[11] By co-eluting with the analyte, the SIL-IS experiences the same degree of ion suppression or enhancement.[6] Consequently, the ratio of the analyte signal to the SIL-IS signal remains constant, allowing for accurate and precise quantification even in the presence of significant matrix effects.[3]
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding matrix effects and the use of Formoterol-D6.
Q1: What exactly is Formoterol-D6 and why is it used?
A1: Formoterol-D6 is the deuterium-labeled version of Formoterol, a long-acting beta2-adrenoceptor agonist.[13] It is used as an internal standard in quantitative bioanalysis, particularly in LC-MS/MS methods.[13][14] The six deuterium atoms increase its mass, allowing it to be distinguished from the unlabeled formoterol by the mass spectrometer, while its chemical properties remain virtually identical.[12] This near-identical behavior is crucial for compensating for variability during the analytical process, including matrix effects.[11]
Q2: Can I use a different internal standard instead of Formoterol-D6?
A2: While other compounds (structural analogs) can be used as internal standards, they are not as effective at compensating for matrix effects as a SIL-IS like Formoterol-D6.[15][16] This is because structural analogs may have different chromatographic retention times, extraction recoveries, and ionization efficiencies compared to the analyte.[15] Regulatory agencies like the FDA and EMA recommend the use of a SIL-IS when available for bioanalytical method validation to ensure the highest data quality.[6][17][18]
Q3: How do I know if my assay is suffering from matrix effects?
A3: The presence of matrix effects can be assessed both qualitatively and quantitatively. A common qualitative method is post-column infusion, where a constant flow of the analyte is introduced into the mass spectrometer after the analytical column.[8][19] Injection of a blank matrix extract will show a dip or a peak in the baseline signal if ion suppression or enhancement is occurring. For a quantitative assessment, the post-extraction spike method is the "gold standard".[20] This involves comparing the analyte's response in a neat solution to its response when spiked into a blank matrix extract at the same concentration.[19][20]
Q4: Will Formoterol-D6 completely eliminate matrix effects?
A4: Formoterol-D6 is designed to compensate for matrix effects, not eliminate them.[6] While it is highly effective, significant ion suppression can still lead to a loss of sensitivity.[6] Therefore, it is always best practice to optimize sample preparation and chromatography to minimize matrix effects as much as possible before relying on the internal standard for correction.
Q5: Are there any potential issues with using a deuterated internal standard?
A5: In some rare cases, deuterated standards can exhibit slightly different chromatographic retention times compared to the unlabeled analyte, a phenomenon known as the "isotope effect".[15] This can be more pronounced with a higher number of deuterium labels and on certain chromatographic columns. It is crucial to verify the co-elution of Formoterol and Formoterol-D6 during method development.
III. Troubleshooting Guide
This section provides in-depth solutions to specific problems you may encounter during your experiments.
Issue 1: Poor Reproducibility and Inaccurate Quantification Despite Using Formoterol-D6
Question: I am using Formoterol-D6 as my internal standard, but my QC samples are failing, and I'm seeing high variability between replicate injections. What could be the cause?
Causality and Solution:
Even with a SIL-IS, poor reproducibility can occur if the matrix effects are extreme or if other aspects of the method are not optimized. Here’s a systematic approach to troubleshooting:
1. Re-evaluate Your Sample Preparation:
-
Underlying Principle: The most effective way to combat severe matrix effects is to remove the interfering components from your sample before analysis.[6][21]
-
Troubleshooting Steps:
-
Assess Extraction Recovery: Determine the extraction recovery of both Formoterol and Formoterol-D6. Inconsistent recovery can lead to variability.
-
Optimize Sample Cleanup: If you are using a simple protein precipitation (PPT) method, consider more rigorous cleanup techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[6][22] These methods are more effective at removing phospholipids and other endogenous interferences that are common sources of matrix effects.[21][23]
-
2. Chromatographic Separation is Key:
-
Underlying Principle: Co-elution of matrix components with your analyte is the primary cause of ion suppression or enhancement.[2][9] Improving chromatographic separation can physically move these interferences away from your analyte's retention time.
-
Troubleshooting Steps:
-
Gradient Optimization: Adjust your mobile phase gradient to better resolve Formoterol from the matrix. A shallower gradient around the elution time of your analyte can improve separation from closely eluting interferences.[4]
-
Column Chemistry: Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl, Biphenyl) to alter the selectivity of your separation.
-
3. Investigate the Internal Standard Itself:
-
Underlying Principle: The purity and concentration of your internal standard are critical for accurate quantification.
-
Troubleshooting Steps:
-
Verify IS Purity: Ensure the chemical and isotopic purity of your Formoterol-D6. Contamination with unlabeled formoterol will lead to an overestimation of your analyte.
-
Optimize IS Concentration: The concentration of the internal standard can influence the degree of ion suppression. Experiment with different concentrations to find an optimal level that provides a stable signal without contributing to suppression.
-
Experimental Protocol: Quantitative Assessment of Matrix Factor
This protocol, based on FDA and EMA guidelines, allows you to quantify the extent of matrix effects in your assay.[17][18]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Formoterol and Formoterol-D6 into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract blank matrix from at least six different sources. Spike Formoterol and Formoterol-D6 into the extracted matrix post-extraction.
-
Set C (Pre-Extraction Spike): Spike Formoterol and Formoterol-D6 into the blank matrix before the extraction process.
-
-
Analyze the Samples: Inject all three sets of samples into your LC-MS/MS system.
-
Calculate Recovery and Matrix Factor:
| Parameter | Calculation | Ideal Value |
| Recovery (%) | (Peak Area of Set C / Peak Area of Set B) x 100 | Consistent and reproducible |
| Matrix Factor (MF) | Peak Area of Set B / Peak Area of Set A | 1.0 (no matrix effect) |
| IS-Normalized MF | MF of Analyte / MF of Internal Standard | 0.85 - 1.15 |
A Matrix Factor less than 1 indicates ion suppression, while a value greater than 1 indicates ion enhancement. The IS-Normalized MF should be close to 1, demonstrating that Formoterol-D6 is effectively compensating for the matrix effect.
Issue 2: Low Signal Intensity and Poor Sensitivity for Formoterol
Question: My signal for Formoterol is very low, close to the limit of quantification (LLOQ), even at concentrations where I expect a strong response. I suspect significant ion suppression. How can I improve my signal?
Causality and Solution:
Low signal intensity is a classic symptom of ion suppression.[7] Formoterol is often present at very low concentrations in biological matrices, making sensitivity a critical parameter.[24][25]
1. Enhance Sample Cleanup with Advanced Techniques:
-
Solid-Phase Extraction (SPE): SPE offers a high degree of selectivity and can significantly reduce matrix components.[26][27][28]
-
Workflow Diagram:
SPE workflow for sample cleanup. -
Protocol: Cation-Exchange SPE for Formoterol
-
Condition: Pass 1 mL of methanol through a cation-exchange SPE cartridge.
-
Equilibrate: Pass 1 mL of deionized water through the cartridge.
-
Load: Load the pre-treated plasma sample onto the cartridge.
-
Wash: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove neutral and acidic interferences.
-
Elute: Elute Formoterol and Formoterol-D6 with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in your mobile phase.[29]
-
-
-
Liquid-Liquid Extraction (LLE): LLE is a powerful technique to separate analytes based on their solubility in immiscible liquids.[30]
-
Workflow Diagram:
LLE workflow for sample cleanup. -
Protocol: LLE for Formoterol
-
To 200 µL of plasma containing Formoterol-D6, add 200 µL of 0.1% ammonium hydroxide.
-
Add 2.5 mL of tert-butyl methyl ether.[24]
-
Vortex for 3 minutes.
-
Centrifuge at 4000 rpm for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate to dryness under nitrogen at 40°C.
-
Reconstitute in mobile phase for injection.[24]
-
-
2. Optimize Mass Spectrometer Source Conditions:
-
Underlying Principle: The efficiency of ion generation and transmission can be highly dependent on the source parameters.
-
Troubleshooting Steps:
-
Source Temperature: Optimize the ion source temperature to ensure efficient desolvation of the droplets containing your analyte.
-
Gas Flows: Adjust nebulizer and drying gas flows to optimize droplet formation and solvent evaporation.
-
Voltages: Fine-tune the capillary and fragmentor voltages to maximize the precursor ion signal for both Formoterol and Formoterol-D6.
-
IV. Method Validation According to Regulatory Standards
Ensuring your bioanalytical method is robust, reliable, and reproducible is paramount. Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have published guidelines on bioanalytical method validation.[17][18][31][32]
Key Validation Parameters:
| Parameter | Description | Acceptance Criteria (Typical) |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the matrix.[33] | No significant interfering peaks at the retention time of the analyte and IS in at least 6 different blank matrix lots.[31] |
| Accuracy & Precision | Closeness of determined values to the nominal concentration (accuracy) and the degree of scatter between measurements (precision). | Within ±15% (±20% at LLOQ) of the nominal value. Precision (%CV) should not exceed 15% (20% at LLOQ).[34][35] |
| Calibration Curve | The relationship between the instrument response and the known concentration of the analyte. | A minimum of 6 non-zero standards, with a correlation coefficient (r²) ≥ 0.99.[35] |
| Matrix Effect | The direct or indirect alteration of the analytical response due to the presence of unintended analytes in the sample.[17][20] | The IS-normalized matrix factor should be within 0.85 to 1.15.[17][18] |
| Stability | The chemical stability of the analyte in the biological matrix under various storage and processing conditions. | Analyte concentration should be within ±15% of the nominal concentration. |
graph TD { A[Method Development] --> B{Full Validation}; B --> C[Selectivity]; B --> D[Accuracy & Precision]; B --> E[Calibration Curve]; B --> F[Matrix Effect Assessment]; B --> G[Stability]; G --> H[Freeze-Thaw]; G --> I[Short-Term]; G --> J[Long-Term]; G --> K[Stock Solution]; B --> L[Application to Study Samples];subgraph "Validation Parameters" C; D; E; F; G; end subgraph "Stability Studies" H; I; J; K end style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style L fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style "Validation Parameters" fill:#F1F3F4,stroke:#5F6368 style "Stability Studies" fill:#F1F3F4,stroke:#5F6368
}
By systematically addressing these validation parameters and utilizing Formoterol-D6, you can develop a robust and reliable bioanalytical method that will withstand scientific and regulatory scrutiny.
V. References
-
Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. ()
-
Importance of matrix effects in LC-MS/MS bioanalysis. ()
-
Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples. ()
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. ()
-
Strategies for the detection and elimination of matrix effects in quantitative LC-MS analysis. ()
-
Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. ()
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. ()
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? ()
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. ()
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. ()
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. ()
-
Highly Sensitive and Selective Method for Estimation of Formoterol at Sub-pg/mL in Human Plasma Using Shimadzu LCMS-8060NX. ()
-
Solid Phase Extraction for Removal of Matrix Effects in Lipophilic Marine Toxin Analysis by Liquid Chromatography-Tandem Mass Spectrometry. ()
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? ()
-
The Role of Internal Standards In Mass Spectrometry. ()
-
How Important Is The Matrix Effect in Analyzing Bioprocess Samples? ()
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. ()
-
Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. ()
-
Formoterol-d6 ((±)Formoterol-d6). ()
-
FDA guideline - Bioanalytical Method Validation. ()
-
Guideline Bioanalytical method validation. ()
-
Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. ()
-
Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. ()
-
Essential FDA Guidelines for Bioanalytical Method Validation. ()
-
Designing Stable Isotope Labeled Internal Standards. ()
-
Application Note: A Sensitive and Robust LC-MS/MS Method for the Quantification of Formoterol in Human Plasma. ()
-
Fully automated 96-well liquid-liquid extraction for analysis of biological samples by liquid chromatography with tandem mass spectrometry. (_)
-
Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. ()
-
Development of Highly-sensitive method and its validation for the determination of Formoterol in human Plasma by UPLC-MS/MS. ()
-
Bioanalytical Method Validation Guidance for Industry. ()
-
Bioanalytical Method Validation FDA 2001.pdf. ()
-
Ultra-sensitive determination of Formoterol in human serum by high performance liquid chromatography and electrospray tandem mass spectrometry. ()
-
EMA Guideline on bioanalytical Method Validation adopted. ()
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. ()
-
Maximize Your Workflow by Improving the Cleanup of Biological Samples for LC-MS. ()
-
Highly Sensitive and Selective Method for Estimation of Formoterol at Sub-pg/mL in Human Plasma Using Shimadzu LCMS-8060NX. ()
-
(PDF) Solid phase extraction for removal of matrix effects in lipophilic marine toxin analysis by liquid chromatography-tandem mass spectrometry. ()
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. ()
-
Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples. ()
-
ICH guideline M10 on bioanalytical method validation and study sample analysis - Step5. ()
-
Supported Liquid Extraction (SLE): The Best Kept Secret in Sample Preparation. ()
-
Simple, Fast Methods for Preparing Biological Fluids for LC/MS Analysis. ()
-
4.4. Method Validation. ()
-
The chemical structure of formoterol. ()
-
Excretion profile of inhaled formoterol: distinguishing between therapeutic use and abuse in sports. ()
-
Certificate of Analysis: Formoterol-D6. ()
-
Formoterol Fumarate - USP-NF. ()
Sources
- 1. bioanalysis-zone.com [bioanalysis-zone.com]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. welch-us.com [welch-us.com]
- 5. bataviabiosciences.com [bataviabiosciences.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. nebiolab.com [nebiolab.com]
- 10. Strategies for the detection and elimination of matrix effects in quantitative LC-MS analysis | Semantic Scholar [semanticscholar.org]
- 11. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 12. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. pharmacompass.com [pharmacompass.com]
- 18. ema.europa.eu [ema.europa.eu]
- 19. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 22. selectscience.net [selectscience.net]
- 23. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. shimadzu.com [shimadzu.com]
- 26. Solid phase extraction for removal of matrix effects in lipophilic marine toxin analysis by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Ultra-sensitive determination of Formoterol in human serum by high performance liquid chromatography and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 31. fda.gov [fda.gov]
- 32. EMA Guideline on bioanalytical Method Validation adopted - ECA Academy [gmp-compliance.org]
- 33. ema.europa.eu [ema.europa.eu]
- 34. resolvemass.ca [resolvemass.ca]
- 35. bio-protocol.org [bio-protocol.org]
Troubleshooting poor signal intensity of Formoterol-D6 in MS
Welcome to the technical support resource for troubleshooting issues related to the LC-MS/MS analysis of Formoterol-D6. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve poor signal intensity and other common analytical challenges.
Frequently Asked Questions (FAQs)
Q1: I'm observing a consistently low or erratic signal for my internal standard, Formoterol-D6. What are the most common causes?
This is a frequent challenge in LC-MS/MS bioanalysis. The issue typically stems from one of four main areas: Matrix Effects , suboptimal Liquid Chromatography (LC) performance , unoptimized Mass Spectrometer (MS) parameters , or issues with the Internal Standard (IS) itself .
A stable isotope-labeled internal standard (SIL-IS) like Formoterol-D6 is designed to mimic the behavior of the analyte (Formoterol) and compensate for variability during the analytical process.[1][2] However, when its signal is unexpectedly low, it points to a significant issue that can compromise the accuracy and precision of your quantification.
The following workflow provides a systematic approach to diagnosing the root cause.
Section 1: Diagnosing and Mitigating Matrix Effects
Q2: My Formoterol-D6 signal is strong when injected in a pure solvent, but it drops significantly in extracted plasma/urine samples. Is this a matrix effect?
Yes, this is a classic sign of a matrix effect , specifically ion suppression . Matrix effects are defined as the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[3][4][5] Components like phospholipids, salts, and endogenous metabolites in biological fluids can interfere with the desolvation and charging of analyte ions in the ESI source, leading to a suppressed signal.[6][7] While Formoterol-D6 is designed to co-elute with Formoterol and experience the same suppression, severe or variable suppression can still lead to poor signal and unreliable results.[8]
Q3: How can I quantitatively confirm and address ion suppression?
A standard method to quantify matrix effects is the post-extraction spike analysis .[3] This procedure helps isolate the effect of the matrix from other factors like extraction recovery.
Experimental Protocol: Post-Extraction Spike Analysis
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike Formoterol-D6 into the final reconstitution solvent.
-
Set B (Post-Spike Sample): Process a blank matrix sample (e.g., plasma) through your entire extraction procedure. In the final step, spike Formoterol-D6 into the processed blank extract.
-
Set C (Pre-Spike Sample): Spike Formoterol-D6 into a blank matrix sample before starting the extraction procedure. (This set is used to determine overall recovery).
-
-
Analyze and Calculate:
-
Inject and analyze all samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) and Recovery (RE) as follows:
-
Matrix Factor (MF) % = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
Recovery (RE) % = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
-
-
Interpret the Results:
| Matrix Factor (MF) | Interpretation | Recommended Action |
| ~100% | No significant matrix effect. | Problem lies elsewhere (e.g., LC, MS, IS stability). |
| < 85% | Ion Suppression. | Improve sample cleanup (e.g., switch from protein precipitation to SPE or LLE), or optimize chromatography to separate Formoterol-D6 from the suppression zone.[7] |
| > 115% | Ion Enhancement. | Same actions as for ion suppression. The goal is to minimize matrix influence for a robust method. |
Section 2: LC Method and System Optimization
Q4: Could my chromatography be the problem? What should I look for?
Absolutely. Poor chromatography is a direct cause of ion suppression and, consequently, low signal. Even with a SIL-IS, if the chromatographic peak is broad or tails excessively, it increases the chance of co-elution with interfering matrix components.[5]
Key Areas to Investigate:
-
Peak Shape: Check for fronting or tailing peaks for Formoterol-D6 in both neat standards and matrix samples. Poor peak shape reduces sensitivity and indicates potential column or mobile phase issues.
-
Retention Time (RT) Shift: Significant shifts in RT between injections can suggest column degradation, inconsistent mobile phase preparation, or hardware problems (pump, leaks).
-
Mobile Phase: Ensure mobile phases are freshly prepared and correctly formulated. Formoterol analysis often benefits from acidic modifiers like formic acid (0.1%) to promote protonation ([M+H]+) in positive ESI mode.[9][10]
-
Column Health: A contaminated or old column can lose resolving power, leading to co-elution issues. Consider a column wash or replacement if performance degrades.
Table 1: Example LC Parameters for Formoterol Analysis
| Parameter | Typical Value | Rationale |
| Column | C18, sub-2 µm (e.g., Zorbax sb-Aq) | Provides good retention and peak shape for moderately polar compounds like Formoterol.[9] |
| Mobile Phase A | 0.1% Formic Acid in Water or 10mM Ammonium Formate | Acidic modifier promotes efficient protonation for ESI+.[9][10] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic solvents for reversed-phase chromatography. |
| Flow Rate | 0.2 - 0.5 mL/min | Lower flow rates can sometimes improve ESI efficiency.[10] |
| Gradient | A rapid gradient from low to high organic content | Elutes Formoterol efficiently while separating it from early-eluting salts and late-eluting lipids. |
| Column Temp | 30 - 50 °C | Improves peak shape and reduces mobile phase viscosity. |
Section 3: Mass Spectrometer Parameter Optimization
Q5: I've ruled out major matrix and LC issues. How do I ensure my MS is optimally tuned for Formoterol-D6?
Even with a clean sample and good chromatography, suboptimal MS parameters will result in a poor signal. Parameters must be specifically optimized for Formoterol-D6, not just assumed from a general tuning method.
Protocol: Direct Infusion and Optimization
-
Prepare a Solution: Make a solution of Formoterol-D6 (e.g., 100 ng/mL) in a solvent that mimics your LC mobile phase composition at the time of elution (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).
-
Direct Infusion: Using a syringe pump, infuse the solution directly into the mass spectrometer, bypassing the LC system.
-
Optimize Source Parameters: While observing the signal for the Formoterol-D6 precursor ion, adjust the following to maximize intensity[10]:
-
Capillary/Spray Voltage: Typically 3-5 kV for positive mode. Too high can cause instability.
-
Nebulizer and Drying Gas Pressures/Flows: These affect droplet formation and desolvation.
-
Drying Gas Temperature: Crucial for efficient solvent evaporation.
-
-
Optimize Compound Parameters:
-
Select the precursor ion for Formoterol-D6 (e.g., m/z 350.8).
-
Perform a product ion scan to identify the most intense and stable fragment ions.
-
For each major fragment, perform a collision energy (CE) optimization to find the voltage that yields the highest fragment intensity.
-
Table 2: Typical MS/MS Transitions for Formoterol Analysis
| Compound | Precursor Ion [M+H]+ | Product Ion | Typical Collision Energy (V) | Reference |
| Formoterol | 345.2 | 149.1 | 15 | [11] |
| 345.2 | 121.1 | - | [11] | |
| Formoterol-D6 | 350.8 | 154.8 | Optimize empirically | [11] |
Note: The optimal collision energy for Formoterol-D6 should be determined experimentally but will likely be similar to that of the unlabeled analyte.
Section 4: Internal Standard Integrity and Handling
Q6: Could the Formoterol-D6 standard itself be the problem?
Yes, this is an often-overlooked possibility. The quality and handling of your internal standard are critical.
-
Chemical Purity and Stability: Use a high-purity standard from a reputable supplier. Formoterol has been shown to be sensitive to oxidative stress.[12] Ensure stock solutions are stored properly (protected from light, at recommended temperatures, typically ≤ 4°C) and are not past their expiration date.[9][11]
-
Solution Preparation: An error in preparing the stock or working solutions of Formoterol-D6 is a simple but common cause of low signal. Always double-check calculations and dilutions.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to degradation. Aliquot stock solutions into smaller volumes to minimize this. Stability of Formoterol in biological matrices over several freeze-thaw cycles has been demonstrated, but it's a best practice to limit them.[13]
-
Adsorption: Formoterol can be susceptible to adsorbing to container surfaces, especially at the very low concentrations (pg/mL) used in many assays.[13][14] Using silanized glass or polypropylene vials and adding a small amount of organic solvent to aqueous samples can help mitigate this.
If you suspect an issue with your IS, the most straightforward test is to prepare a fresh stock solution from the original standard material and compare its performance to your existing solutions.
References
- Niessen, W. M. A. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis. Journal of Pharmaceutical and Biomedical Analysis, 243, 116035.
- Bioanalysis Zone. (2014). Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone.
- Li, Y., et al. (2020). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Scientific Reports, 10(1), 1-9.
- Ovid Technologies. (n.d.). Phospholipid-based matrix effects in LC-MS...: Bioanalysis. Ovid.
- International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis: An overview. ijppr.humanjournals.com.
- ResearchGate. (n.d.). An Improved Liquid Chromatography-Tandem Mass Spectrometric Method to Quantify Formoterol in Human Urine. ResearchGate.
- Chromatography Forum. (2009). Internal standard problem. Chromatography Forum.
- BenchChem. (n.d.). A Sensitive and Robust LC-MS/MS Method for the Quantification of Formoterol in Human Plasma. BenchChem.
- Patel, Y., et al. (2019). Development of Highly-sensitive method and its validation for the determination of Formoterol in human Plasma by UPLC-MS/MS. International Journal of Research and Analytical Reviews, 6(1), 952-962.
- Zimmer, D., et al. (2007). Ultra-sensitive determination of Formoterol in human serum by high performance liquid chromatography and electrospray tandem mass spectrometry. Journal of Chromatography B, 856(1-2), 134-142.
- Ruthigen. (n.d.). How to optimize ESI source parameters for better sensitivity in LC-MS analysis. Ruthigen.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Deuterated Internal Standards in LC-MS/MS. BenchChem.
- Labroots. (n.d.). Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies. Labroots.
- Asian Journal of Chemistry. (2021). RP-HPLC Simultaneous of Formoterol Fumarate Dihydrate and Mometasone Furoate in Metered Dose Inhalation Aerosol. Asian Publication Corporation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. eijppr.com [eijppr.com]
- 8. Internal standard problem:( - Chromatography Forum [chromforum.org]
- 9. ijrar.org [ijrar.org]
- 10. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | RUTHIGEN [ruthigen.com]
- 11. researchgate.net [researchgate.net]
- 12. asianpubs.org [asianpubs.org]
- 13. Ultra-sensitive determination of Formoterol in human serum by high performance liquid chromatography and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Optimizing ionization efficiency for Formoterol-D6 (Major)
A Senior Application Scientist's Guide to Maximizing Ionization & Signal Integrity
Welcome to the technical support guide for Formoterol-D6. As scientists, we understand that in quantitative bioanalysis, the stability and intensity of your internal standard's signal are paramount for achieving accurate and reproducible results. Deuterated standards like Formoterol-D6 are chosen for their ability to co-elute with the native analyte and compensate for matrix effects and ionization variability. However, their performance is entirely dependent on a properly optimized method.
This guide is structured from my field experience to move beyond simple parameter tables. We will explore the "why" behind the optimization choices, providing you with a logical framework to troubleshoot issues systematically and build robust, self-validating analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is Formoterol-D6, and why is its ionization efficiency so critical for my assay?
Formoterol-D6 is the stable isotope-labeled (SIL) internal standard (IS) for Formoterol, a long-acting β2-agonist. In LC-MS/MS-based bioanalysis, the fundamental assumption is that the SIL IS behaves identically to the native analyte during extraction, chromatography, and ionization. Therefore, any factor that suppresses or enhances the ionization of Formoterol-D6 is presumed to affect the native Formoterol to the same degree. The ratio of their peak areas is used for quantification. If the ionization efficiency of Formoterol-D6 is low or unstable, the peak area will be inconsistent, leading to high variability (%CV) in your results and compromising the accuracy of your calibration curve.
Q2: Which ionization technique is best for Formoterol-D6: ESI or APCI?
Electrospray Ionization (ESI) is the preferred method for a molecule like Formoterol. Formoterol possesses two secondary amine functional groups, which are basic sites that readily accept a proton in solution. ESI is a soft ionization technique ideal for polar, chargeable molecules already present as ions in the liquid phase. Operating in positive ion mode (ESI+) with an acidified mobile phase ensures the molecule is pre-charged in solution, leading to highly efficient and stable formation of the protonated precursor ion, [M+H]+.
Atmospheric Pressure Chemical Ionization (APCI) is generally reserved for less polar, more volatile compounds and would not be the first choice for Formoterol.
Q3: What are the expected precursor and product ions for Formoterol-D6?
For Formoterol-D6, you will be working in positive ionization mode. The primary event is the protonation of the molecule.
-
Precursor Ion: The molecular weight of Formoterol-D6 is approximately 350.4 g/mol . The expected precursor ion is the protonated molecule, [M+H]+ at m/z 351.4 .
-
Product Ions: Collision-Induced Dissociation (CID) typically results in fragmentation at the molecule's most labile bonds. For Formoterol, characteristic fragmentation occurs, which you will need to confirm experimentally during the tuning phase. You should establish your own stable, specific, and intense transitions.
Troubleshooting Guide: From Low Signal to Robust Data
This section addresses specific, common problems encountered during method development for Formoterol-D6.
Problem: I am seeing a low or no signal for my Formoterol-D6 standard.
A weak signal from your internal standard is a critical failure point. Before adjusting complex parameters, we must systematically rule out foundational issues. The following workflow provides a logical path from simple checks to more involved optimization.
Caption: Systematic workflow for troubleshooting low Formoterol-D6 signal.
1. Cause: Incorrect Mobile Phase Composition
-
The "Why": The efficiency of ESI is critically dependent on the analyte's ability to exist as an ion in solution. Formoterol's secondary amines have a pKa value in the range of 7-9. To ensure near-complete protonation (>99%), the mobile phase pH must be at least 2 units below the pKa. Using a mobile phase with a pH that is too high (e.g., un-modified water/methanol) will leave a significant portion of the Formoterol-D6 molecules in their neutral state, rendering them "invisible" to ESI+ detection.
-
Solution Protocol:
-
Verify pH: Ensure your aqueous and organic mobile phases are acidified.
-
Standard Modifier: Start with 0.1% formic acid in both your aqueous (A) and organic (B) phases. This typically sets the pH around 2.7, which is ideal for protonating Formoterol.
-
Troubleshooting Modifiers: If the signal is still low, you can systematically evaluate different modifiers. Use direct infusion of your standard while altering the mobile phase composition.
-
| Modifier | Typical Conc. | Expected pH | Rationale & Comments |
| Formic Acid | 0.1 - 0.2% | ~2.7 | Gold Standard. Good volatility and protonating strength. Start here. |
| Acetic Acid | 0.1 - 0.5% | ~3.5 | Less acidic. May be useful if in-source fragmentation is observed with formic acid. |
| Ammonium Formate | 5 - 10 mM | ~6.5 (buffered) | Not recommended for ESI+. This pH is too high and will neutralize the analyte. Can be useful in ESI- for acidic compounds. |
2. Cause: Sub-optimal Mass Spectrometer Source Parameters
-
The "Why": The journey from a charged droplet to a gas-phase ion is a delicate, multi-step process governed by source parameters.
-
Capillary/Spray Voltage: Must be high enough to create a stable Taylor cone and initiate the electrospray, but too high a voltage can cause in-source discharge and instability.
-
Cone/Declustering Voltage: This potential difference helps to strip solvent from the ions and focus them into the mass analyzer. If it's too low, you'll get poor desolvation and low signal. If it's too high, you will cause in-source fragmentation, breaking your precursor ion before it's even isolated, which will kill your signal for the specified MRM transition.
-
Gas Flows & Temperature: Nebulizer gas aids in droplet formation, while the drying gas (at a specific temperature) provides the energy for solvent evaporation. Insufficient gas flow or temperature leads to incomplete desolvation (resulting in solvent clusters/adducts and low signal), while excessive settings can neutralize the ions.
-
-
Solution Protocol:
-
Systematic Tuning: Perform a direct infusion of a 50-100 ng/mL solution of Formoterol-D6 in a typical mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).
-
Parameter Optimization: While observing the signal for m/z 351.4, adjust one parameter at a time to find the maximum intensity.
-
Vary Capillary Voltage (e.g., 1.0 to 4.0 kV).
-
Vary Cone Voltage (e.g., 10 to 60 V). Note the voltage at which signal intensity peaks and then begins to drop—this is the onset of in-source fragmentation.
-
Vary Nebulizer Gas (e.g., 20 to 60 psi).
-
Vary Drying Gas Flow and Temperature (e.g., 8-15 L/min and 250-450 °C).
-
-
Document Settings: Record the optimal values in a validated table.
-
| Parameter | Typical Starting Range | Impact of Being Too Low | Impact of Being Too High |
| Capillary Voltage (kV) | 2.5 - 3.5 | Unstable spray, low signal | In-source discharge, signal instability |
| Cone/Declustering Voltage (V) | 20 - 40 | Poor desolvation, low signal | In-source fragmentation, low signal |
| Nebulizer Gas (Arb. Units) | Instrument Dependent | Large droplets, poor desolvation | Spray pushed away from inlet |
| Drying Gas Temp (°C) | 300 - 400 | Incomplete desolvation, adducts | Thermal degradation, ion neutralization |
Problem: My Formoterol-D6 signal is unstable, showing high Relative Standard Deviations (RSDs).
Signal instability is often a sign of an unstable electrospray process or issues with the fluidic path.
Caption: Troubleshooting workflow for unstable signal and high %RSD.
1. Cause: Unstable Electrospray
-
The "Why": A stable signal requires a stable supply of ions, which originates from a stable electrospray plume. Physical obstructions, incorrect voltages, or dirty source components can disrupt the formation of the Taylor cone, leading to sputtering. This delivers inconsistent packets of ions to the mass analyzer, resulting in a fluctuating signal.
-
Solution:
-
Visual Inspection: Carefully observe the spray needle with the system running (use a camera if available). The spray should be a fine, consistent mist. If you see large droplets or hear a "sizzling" sound, the spray is unstable.
-
Cleaning: Clean the capillary needle and the source cones according to the manufacturer's protocol. Salt buildup from buffers and matrix components is a common cause of instability.
-
Re-optimization: An unstable spray can sometimes be stabilized by slightly adjusting the spray voltage or nebulizer gas pressure.
-
2. Cause: Matrix Effects
-
The "Why": Even with a stable isotope-labeled standard, severe ion suppression can cause instability. If the Formoterol-D6 peak elutes at a time when a large amount of an un-retained, non-volatile matrix component (e.g., phospholipids from plasma) is entering the source, these components will compete for ionization, suppressing the Formoterol-D6 signal. If the concentration of this interfering component varies slightly from injection to injection, it will cause the IS signal to be unstable.
-
Solution Protocol:
-
Diagnose Suppression: Extract a blank matrix sample (e.g., plasma with no IS) and inject it. In a separate experiment, perform a constant infusion of Formoterol-D6 while the blank matrix gradient runs. A significant dip in the Formoterol-D6 signal during the gradient indicates a zone of ion suppression.
-
Chromatographic Fix: Adjust your LC gradient to ensure the Formoterol-D6 peak does not elute in this suppression zone. Often, adding a stronger wash step or extending the gradient can help.
-
Sample Prep Fix: Improve your sample preparation method. A switch from simple protein precipitation to a more rigorous Solid Phase Extraction (SPE) or liquid-liquid extraction (LLE) can dramatically reduce matrix components and mitigate ion suppression.
-
References
-
Niessen, W. M. A. (2006). Principles of Electrospray Ionization. In LC-MS/MS in Drug Bioanalysis. Wiley. [Link]
-
Keevil, B. G., & Owen, L. J. (2006). The role of pH in electrospray ionization. Annals of Clinical Biochemistry, 43(1), 10-12. [Link]
-
Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical Chemistry, 49(7), 1041-1044. [Link]
-
King, R., Bonfiglio, R., Fernandez-Metzler, C., Miller-Stein, C., & Olah, T. (2000). Mechanistic investigation of ionization suppression in electrospray ionization. Journal of the American Society for Mass Spectrometry, 11(11), 942-950. [Link]
Technical Support Center: Purity Assessment of Formoterol-D6 (Major)
Welcome to the technical support center for the analytical assessment of Formoterol-D6. This guide is designed for researchers, analytical scientists, and quality control professionals who work with this deuterated active pharmaceutical ingredient (API). As a stable isotope-labeled internal standard, the purity of Formoterol-D6 is paramount for the accuracy of quantitative bioanalytical studies and as a reference material.[1][2][3] This document provides in-depth, experience-driven guidance in a direct question-and-answer format to address the specific challenges you may encounter.
Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts
Q1: What defines the "purity" of Formoterol-D6, and why is it more complex than for a non-labeled API?
Answer: The purity of Formoterol-D6 is a composite assessment of four distinct attributes:
-
Chemical Purity: The percentage of Formoterol-D6 relative to any organic or inorganic impurities that are not isotopically labeled variants. These can be starting materials, by-products from synthesis, or degradation products.[4][5]
-
Isotopic Purity (or Deuterium Incorporation): The percentage of Formoterol molecules that contain the specified six deuterium atoms. This measures the success of the deuteration process.
-
Isotopic Distribution: The relative abundance of molecules with different numbers of deuterium atoms (D0, D1, D2, etc.). A high isotopic purity implies a dominant D6 peak.
-
Residual Solvents & Inorganic Impurities: The presence of any solvents used during synthesis or purification, and inorganic materials like catalysts or salts.[4][6]
Expert Insight: Unlike its non-deuterated counterpart, assessing Formoterol-D6 requires you to look beyond simple chemical purity. The primary function of Formoterol-D6 is often as an internal standard in LC-MS assays.[1][7] If your standard contains significant amounts of the non-deuterated (D0) formoterol, it will directly interfere with the quantification of the analyte you are trying to measure, leading to inaccurate results. Therefore, both chemical and isotopic purity are co-critical.
Q2: What are the common impurities I should be aware of when analyzing Formoterol-D6?
Answer: Impurities in Formoterol can be classified according to regulatory guidelines like ICH Q3A.[4][8] For Formoterol, these include process-related impurities and degradation products.
| Impurity Type | Common Examples | Potential Origin |
| Process-Related Impurities | Formoterol Impurity A (Desformyl) | Incomplete formylation step during synthesis.[9][10] |
| Formoterol Impurity C | A related substance from the synthesis pathway.[11] | |
| Starting Materials & Intermediates | Carryover from incomplete reactions.[12][] | |
| Positional Isomers | Non-specific reactions during synthesis.[14] | |
| Degradation Products | Oxidative Degradation Products | Exposure to air, light, or oxidizing agents. |
| Hydrolytic Degradation Products | Instability in acidic or alkaline conditions.[15] | |
| Isotopic Impurities | Formoterol (D0) | Incomplete deuteration or presence in starting materials. |
| Formoterol-D1 to D5 | Incomplete deuteration. |
Expert Insight: Always procure a well-characterized reference standard for Formoterol and its known impurities.[11][14] This is essential for peak identification in your chromatography. Pharmacopeias like the USP and EP list specified impurities for Formoterol, which are an excellent starting point for your impurity profiling method.[9][11][16]
Q3: What are the regulatory expectations for impurity control?
Answer: Global regulatory bodies, harmonized under the International Council for Harmonisation (ICH), have established clear guidelines. The ICH Q3A(R2) guideline is particularly relevant for impurities in new drug substances.[4][8] It establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.
| Threshold | < 2 g/day Maximum Daily Dose | Rationale |
| Reporting Threshold | ≥ 0.05% | Any impurity at or above this level must be reported in a regulatory submission.[4][5] |
| Identification Threshold | ≥ 0.10% or 1.0 mg/day intake (whichever is lower) | Impurities above this level must have their structures identified.[5] |
| Qualification Threshold | ≥ 0.15% or 1.0 mg/day intake (whichever is lower) | The biological safety of any impurity exceeding this level must be established.[4][12] |
Expert Insight: While Formoterol-D6 is often used as an analytical standard and not for direct administration, these thresholds are the benchmark for quality in the pharmaceutical industry. When developing a purity method, your Limit of Quantitation (LOQ) should be at or below the reporting threshold of 0.05%.[10]
Part 2: Core Analytical Techniques & Troubleshooting
This section details the primary analytical techniques for a comprehensive purity assessment and provides troubleshooting for common issues.
Workflow for Comprehensive Purity Assessment
The following diagram illustrates a robust, multi-technique workflow for characterizing the purity of Formoterol-D6.
Caption: Multi-technique workflow for Formoterol-D6 purity analysis.
Q4: How do I perform a chemical purity assessment using HPLC?
Answer: A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV or Photodiode Array (PDA) detection is the gold standard for chemical purity. The goal is to separate the main Formoterol-D6 peak from all potential process-related and degradation impurities.
Experimental Protocol: RP-HPLC for Chemical Purity
-
Column Selection: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is a common starting point.[10][17]
-
Mobile Phase Preparation:
-
Phase A: Prepare an aqueous buffer. A 50 mM ammonium acetate solution adjusted to pH 5.0 is a good choice.[10]
-
Phase B: Acetonitrile or Methanol.
-
-
Chromatographic Conditions:
-
Sample Preparation: Accurately weigh and dissolve the Formoterol-D6 sample in the mobile phase or a suitable diluent to a known concentration (e.g., 0.2 mg/mL).
-
Analysis:
-
Perform a blank injection (diluent only).
-
Inject the sample solution.
-
Calculate the area percentage of the main peak relative to the total area of all peaks (excluding the blank peaks). % Purity = (Area_FormoterolD6 / Total_Area_All_Peaks) * 100.
-
HPLC Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing/Fronting) | 1. Sample solvent stronger than mobile phase. 2. Column overload. 3. Secondary interactions with column silica. | 1. Dissolve sample in mobile phase. 2. Reduce sample concentration. 3. Adjust mobile phase pH away from the analyte's pKa. Use a high-purity, end-capped column. |
| Drifting Retention Times | 1. Inconsistent mobile phase composition.[19] 2. Column temperature fluctuations. 3. Column degradation. | 1. Ensure mobile phase is well-mixed and degassed. 2. Use a column oven for stable temperature. 3. Flush the column or replace it if it's at the end of its life.[20] |
| Unexpected Peaks Appear | 1. Contamination from sample, solvent, or system. 2. Sample degradation. 3. Carryover from previous injection. | 1. Run a blank gradient to identify system peaks. Use high-purity solvents. 2. Prepare fresh samples. 3. Implement a robust needle wash protocol.[20] |
Q5: Why is Mass Spectrometry essential, and what does it tell me?
Answer: Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for two key reasons: confirming isotopic purity and identifying unknown impurities .[21]
Expert Insight: While HPLC-UV gives you the quantity of an impurity relative to the main peak, it doesn't tell you what it is. LC-MS provides the molecular weight, which is a critical piece of information for structural elucidation. For Formoterol-D6, its molecular weight is ~350.44 Da (as the free base).[22] An impurity with a mass of ~344 Da would strongly suggest the presence of the non-deuterated (D0) formoterol.
Workflow for Isotopic Purity Analysis by LC-MS
Caption: Step-by-step workflow for determining isotopic purity via LC-MS.
How to calculate Isotopic Purity: % Isotopic Purity (D6) = (Area_D6 / (Area_D0 + Area_D1 + ... + Area_D6)) * 100
Q6: What is the unique role of NMR in assessing Formoterol-D6?
Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for confirming the location of deuterium incorporation and providing an orthogonal measure of isotopic enrichment.[21][23]
Expert Insight: Mass spectrometry tells you how many deuterium atoms are present, but not where they are. Synthesis of deuterated molecules can sometimes result in scrambling, where deuterium atoms are incorporated at unintended positions. ¹H NMR (Proton NMR) is exceptionally sensitive to this. In the spectrum of a highly pure Formoterol-D6 sample, the proton signals corresponding to the deuterated positions should be absent or significantly diminished. By comparing the integration of the remaining proton signals to a non-deuterated internal standard, you can quantify the level of deuterium incorporation. ²H NMR (Deuterium NMR) can also be used to directly observe the deuterium signals.[24]
Part 3: Final Verification and Documentation
Q7: How do I bring all this data together in a Certificate of Analysis (CoA)?
Answer: A comprehensive Certificate of Analysis (CoA) is the final output of your purity assessment. It should synthesize the data from all techniques into a clear summary.
Example CoA Data Summary:
| Test | Method | Specification | Result |
| Appearance | Visual | Beige Solid | Conforms[22][25] |
| Chemical Purity | HPLC-UV (Area %) | ≥ 95.0% | 96.4%[22] |
| Isotopic Purity (Atom % D) | LC-MS or NMR | ≥ 98% | >98%[22][25] |
| Mass Identity | LC-MS ([M+H]⁺) | Conforms to structure | Conforms[26] |
| Structural Identity | ¹H NMR | Conforms to structure | Conforms[26] |
Expert Insight: The CoA is a declaration of the material's quality. It must be accurate and supported by raw data. The methods used should be referenced, and the results should be clear and unambiguous, demonstrating that the material is fit for its intended purpose, such as a high-purity internal standard for regulated bioanalysis.[2]
References
-
ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]
-
AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]
-
European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
-
ICH. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]
-
ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]
-
SynThink. Formoterol EP Impurities & USP Related Compounds. [Link]
-
ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]
-
Darwish, H. W., et al. (2020). Multiple analytical methods for determination of formoterol and glycopyrronium simultaneously in their novel combined metered dose inhaler. National Institutes of Health (NIH). [Link]
-
ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. [Link]
-
USP. (2011, November 24). Formoterol Fumarate. [Link]
-
National Institutes of Health (NIH). Quantitative Hydrogen–Deuterium Exchange Mass Spectrometry for Simultaneous Structural Characterization and Affinity Indexing of Single Target Drug Candidate Libraries. [Link]
-
Pharmaffiliates. (2025, May 20). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. [Link]
-
Pharmaffiliates. Formoterol-impurities. [Link]
-
Impactfactor. (2016, December 25). Analytical Method Development and Validation of Formoterol Fumarate Dihydrate By Chromatographic and Spectrophotometric Technique. [Link]
- Google P
-
Excretion profile of inhaled formoterol: distinguishing between therapeutic use and abuse in sports. [Link]
-
Semantic Scholar. Multiple analytical methods for determination of formoterol and glycopyrronium simultaneously in their novel combined metered dose inhaler. [Link]
-
USP-NF. (2019, February 22). Formoterol Fumarate. [Link]
-
Structure Elucidation. [Link]
-
Pharmaffiliates. Formoterol Fumarate-impurities. [Link]
-
PubMed. (2012, October). NMR characterisation of structure in solvates and polymorphs of formoterol fumarate. [Link]
-
A High Sensitive LC-MS/MS Method For Quantitation of Formoterol in Human Plasma. [Link]
-
ResearchGate. (2025, August 8). (PDF) An Improved Liquid Chromatography-Tandem Mass Spectrometric Method to Quantify Formoterol in Human Urine. [Link]
-
SCIEX. A sensitive method for the quantification of formoterol in human plasma. [Link]
-
PubMed. (2003, November). Validation of a RP-HPLC method for the assay of formoterol and its related substances in formoterol fumarate dihydrate drug substance. [Link]
-
RP-HPLC method for estimating formoterol and budesonide. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0000134). [Link]
-
ResearchGate. The chemical structure of formoterol. [Link]
-
ResearchGate. (2025, August 5). Validation of a RP-HPLC method for the assay of formoterol and its related substances in formoterol fumarate dihydrate drug substance | Request PDF. [Link]
-
ResearchGate. (2025, October 22). NMR characterisation of structure in solvates and polymorphs of formoterol fumarate | Request PDF. [Link]
-
MicroSolv. Formoterol Fumarate Analyzed with HPLC - AppNote. [Link]
-
HPLC Troubleshooting Guide. [Link]
-
Semantic Scholar. Validation of Novel Analytical RP-HPLC Method for determination of Formoterol Fumarate and Budesonide in Inhalation Suspension Pharmaceutical Dosage Form. [Link]
-
PubMed. (2007, May 1). Validation of high-performance liquid chromatography assay for quantification of formoterol in urine samples after inhalation using UV detection technique. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. database.ich.org [database.ich.org]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. Formoterol EP Impurity A (Formoterol USP Related Compound A) (Mixture of Diastereomers) [lgcstandards.com]
- 10. Validation of a RP-HPLC method for the assay of formoterol and its related substances in formoterol fumarate dihydrate drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Formoterol Fumarate Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]
- 12. pharma.gally.ch [pharma.gally.ch]
- 14. synthinkchemicals.com [synthinkchemicals.com]
- 15. Formoterol Fumarate Analyzed with HPLC - AppNote [mtc-usa.com]
- 16. uspnf.com [uspnf.com]
- 17. researchgate.net [researchgate.net]
- 18. impactfactor.org [impactfactor.org]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 20. HPLC Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. resolvemass.ca [resolvemass.ca]
- 22. esschemco.com [esschemco.com]
- 23. NMR characterisation of structure in solvates and polymorphs of formoterol fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. esschemco.com [esschemco.com]
- 26. cleanchemlab.com [cleanchemlab.com]
Resolving co-elution issues with Formoterol and its metabolites
<
Welcome to the technical support center for Formoterol analysis. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the chromatographic separation of Formoterol and its metabolites. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you resolve co-elution issues and ensure the integrity of your bioanalytical data.
Introduction: The Challenge of Formoterol Bioanalysis
Formoterol is a potent, long-acting β2-adrenergic agonist used in the management of asthma and COPD.[1] Due to its high potency, it is administered in low doses, resulting in very low systemic concentrations (sub-pg/mL to low pg/mL range).[2][3] This necessitates highly sensitive and selective analytical methods, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for accurate quantification in biological matrices.[2][4][5]
A significant analytical hurdle arises from Formoterol's metabolic profile. The primary metabolic pathways are direct glucuronidation and O-demethylation, followed by glucuronidation.[6][7][8][] The resulting metabolites, particularly the O-desmethyl metabolite, are structurally very similar to the parent drug. This similarity in physicochemical properties often leads to co-elution in reversed-phase liquid chromatography (RPLC), compromising the accuracy and reliability of quantitative data. This guide provides a systematic approach to diagnosing and resolving these specific co-elution challenges.
Troubleshooting Guide: Resolving Co-elution
This section addresses specific co-elution problems in a question-and-answer format, providing a logical, step-by-step workflow to achieve baseline separation.
Q1: My Formoterol peak is showing significant overlap (Resolution < 1.5) with a suspected O-desmethyl metabolite peak on a standard C18 column. Where do I start?
Answer: Co-elution of a parent drug and its metabolite on a C18 column is a classic selectivity problem.[10] The resolution equation tells us that selectivity (α), efficiency (N), and retention factor (k) are the keys to separation. Since the compounds are structurally similar, we must focus on exploiting subtle chemical differences to improve selectivity.
Here is a systematic approach to troubleshoot this issue:
Step 1: Mobile Phase pH Optimization
-
Scientific Rationale: Formoterol has two pKa values: approximately 7.9 (phenolic group) and 9.2 (secondary amine).[6][11][12] The O-desmethyl metabolite, lacking the methyl group on the phenol, will have a slightly different pKa for its phenolic group. By adjusting the mobile phase pH to a value close to one of these pKa's, you can alter the ionization state of one compound more than the other, thereby changing their relative hydrophobicity and interaction with the C18 stationary phase.
-
Protocol:
-
Establish a Baseline: Run your current method and record the retention times and resolution.
-
Acidic pH Trial: Prepare a mobile phase with a pH of ~3.0 using 0.1% formic acid. At this pH, the amine group on both molecules will be fully protonated (positively charged), but interactions involving the phenolic group will be neutralized.
-
Near-pKa Trial: Prepare a mobile phase with a pH of ~7.5 using a suitable buffer like ammonium bicarbonate or phosphate buffer (check for MS compatibility). At this pH, you are approaching the pKa of the phenolic group, which may induce a differential change in polarity between Formoterol and its metabolite, enhancing separation.
-
Evaluate: Compare the chromatograms. Look for changes in retention time and, most importantly, an increase in the separation factor (alpha).
-
Step 2: Modify the Organic Modifier
-
Scientific Rationale: While acetonitrile and methanol are both common organic modifiers in RPLC, they offer different selectivities. Acetonitrile is aprotic, while methanol is protic and can act as a hydrogen bond donor and acceptor. These differences can alter the interactions between the analytes, the mobile phase, and the stationary phase.
-
Protocol:
-
If your current method uses acetonitrile, prepare an equivalent mobile phase (in terms of solvent strength) using methanol.
-
Run the analysis and compare the elution order and resolution. Sometimes, a simple switch in solvent is enough to resolve co-eluting peaks.[10]
-
Step 3: Adjust the Gradient Slope
-
Scientific Rationale: A shallower gradient (i.e., a smaller change in organic solvent percentage per unit of time) gives the analytes more time to interact with the stationary phase, which can significantly improve the resolution of closely eluting peaks.
-
Protocol:
-
Decrease the rate of your gradient. For example, if your gradient runs from 10% to 90% B in 5 minutes, try running it over 10 minutes.
-
This will increase the run time but is a powerful tool for improving the separation of critical pairs.
-
If these mobile phase optimizations do not yield satisfactory resolution (Rs ≥ 1.5), the next logical step is to evaluate alternative column chemistries.
Q2: I've tried optimizing the mobile phase, but resolution is still insufficient. What column chemistry should I try next?
Answer: If mobile phase manipulation is not enough, changing the stationary phase is the most powerful way to alter selectivity.[13] For Formoterol, which contains aromatic rings, a Phenyl-Hexyl column is an excellent alternative to a standard C18.
-
Scientific Rationale: Phenyl-Hexyl vs. C18
-
C18 Columns: Separation is primarily based on hydrophobic (van der Waals) interactions. Structurally similar molecules with nearly identical hydrophobicity will be difficult to separate.
-
Phenyl-Hexyl Columns: This chemistry offers a multi-modal separation mechanism. It provides hydrophobic interactions via its hexyl chain but also introduces π-π interactions between the phenyl rings of the stationary phase and the aromatic rings in Formoterol and its metabolites.[14][15] Since the electronic structure of the aromatic ring is altered by O-demethylation, this can introduce a significant degree of selectivity that is absent on a C18 phase.[15]
-
-
Experimental Protocol: Method Transfer to a Phenyl-Hexyl Column
-
Column Selection: Choose a Phenyl-Hexyl column with the same dimensions and particle size as your C18 column to minimize changes in pressure and efficiency.
-
Initial Conditions: Start with the best mobile phase conditions you identified in the previous troubleshooting step (Q1).
-
Re-optimization: You may need to slightly adjust the gradient and pH again, as the retention characteristics on the new column will be different. The Phenyl-Hexyl phase may be slightly less retentive for non-aromatic compounds but will show enhanced retention for aromatic compounds like Formoterol.[14]
-
Evaluation: Compare the chromatogram to your best result on the C18 column. In many cases involving aromatic compounds, the change in elution order and increased resolution on a Phenyl-Hexyl column can be dramatic.[13][16]
-
Troubleshooting Workflow Diagram
The following diagram illustrates the logical flow for addressing co-elution issues as described above.
Sources
- 1. Formoterol - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sciex.com [sciex.com]
- 4. Ultra-sensitive determination of Formoterol in human serum by high performance liquid chromatography and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijrar.org [ijrar.org]
- 6. Formoterol | C19H24N2O4 | CID 3410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medicine.com [medicine.com]
- 8. Mass balance and metabolism of [(3)H]Formoterol in healthy men after combined i.v. and oral administration-mimicking inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Formoterol fumarate CAS#: 43229-80-7 [m.chemicalbook.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. separationmethods.com [separationmethods.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. phenomenex.com [phenomenex.com]
Technical Support Center: Optimizing Formoterol-D6 Detection with Mass Spectrometry
A Senior Application Scientist's Guide to Method Development and Troubleshooting
Welcome to the technical support resource for the analysis of Formoterol and its deuterated internal standard, Formoterol-D6, using tandem mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals who are developing or refining LC-MS/MS methods for the quantification of Formoterol in biological matrices. Here, we move beyond simple parameter lists to explain the underlying principles and provide actionable troubleshooting advice for common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the typical MRM transitions for Formoterol and Formoterol-D6?
A1: The most commonly used ionization mode for Formoterol is positive electrospray ionization (ESI+), where it is detected as the protonated molecule [M+H]⁺. For Formoterol (molecular weight ~344.4 g/mol ), the precursor ion is m/z 345.2. For Formoterol-D6, with six deuterium atoms, the precursor ion is m/z 350.8.[1][2]
A summary of typical Multiple Reaction Monitoring (MRM) transitions is provided in the table below. It is crucial to experimentally verify these transitions on your specific instrument.
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Designation |
| Formoterol | 345.2 | 149.1 | Quantifier[1][2] |
| 345.2 | 121.1 | Qualifier[1][2] | |
| Formoterol-D6 | 350.8 | 154.8 | Internal Standard[1][2] |
The quantifier transition is selected for its high intensity and specificity, while the qualifier transition serves as a confirmation of the analyte's identity. The ratio of the quantifier to qualifier peak areas should remain constant across all samples and standards.
Q2: Why is ESI in positive mode the preferred ionization technique?
A2: Formoterol's chemical structure contains two secondary amine groups. These sites are readily protonated under the acidic mobile phase conditions typically used in reversed-phase chromatography, forming a stable positive ion. This inherent chemical property makes it highly amenable to positive mode ESI, leading to excellent sensitivity.[2][3]
Q3: What are the key source parameters I need to optimize?
A3: While optimal values are instrument-dependent, the following ESI source parameters are critical for achieving robust and sensitive detection of Formoterol-D6:
-
Capillary Voltage: This voltage is applied to the ESI needle and is crucial for efficient ion generation. A typical starting range is 3-5 kV in positive mode.[4] Too low a voltage will result in poor ionization, while an excessively high voltage can cause in-source fragmentation or corona discharge, leading to signal instability.[4]
-
Nebulizing and Drying Gas Flow: These gases (usually nitrogen) are essential for desolvation of the ESI droplets. The nebulizing gas shears the liquid into a fine spray, while the drying gas aids in solvent evaporation. Optimal flow rates will depend on your LC flow rate and mobile phase composition. Typical ranges are around 3 L/min for nebulizing gas and 10 L/min for drying gas.[1]
-
Drying Gas Temperature: This parameter significantly influences the efficiency of desolvation. A temperature that is too low will result in incomplete desolvation and potential adduct formation, while an excessively high temperature can lead to thermal degradation of the analyte. A common starting point is between 250°C and 450°C.[4]
-
Fragmentor Voltage/Cone Voltage: This voltage is applied in the intermediate pressure region of the mass spectrometer and influences the transmission of ions into the mass analyzer. It can also induce in-source fragmentation.[5] Optimization is key to maximizing the precursor ion signal without causing premature fragmentation. A fragmentor voltage of around 100 V has been reported as effective for Formoterol.[2]
Troubleshooting Guide
This section addresses specific issues you may encounter during method development and analysis.
Problem 1: Low Sensitivity / Poor Signal Intensity for Formoterol-D6
You are infusing a standard solution of Formoterol-D6, but the signal for the 350.8 → 154.8 transition is much lower than expected.
Caption: Workflow for troubleshooting low signal intensity.
-
Verify Analyte Delivery: Ensure your infusion setup is working correctly. Check for leaks, blockages, and confirm the flow rate of the syringe pump.
-
Optimize ESI Source Parameters:
-
Systematic Approach: Do not adjust all parameters at once. Use a systematic, one-factor-at-a-time approach.[3]
-
Capillary Voltage: Start in the recommended range (e.g., 3.5 kV) and adjust in 0.5 kV increments.
-
Gas and Temperature: Monitor the signal as you adjust the nebulizer gas pressure and drying gas temperature. The goal is to achieve efficient desolvation, which is indicated by a stable and strong signal.
-
-
Optimize Compound-Dependent Parameters:
-
Fragmentor/Cone Voltage: This is critical for maximizing the precursor ion intensity. Infuse Formoterol-D6 and ramp the fragmentor voltage (e.g., from 50 V to 200 V) to find the value that gives the highest abundance for m/z 350.8.
-
Collision Energy (CE): Once the precursor ion is optimized, focus on the product ion. Select the 350.8 precursor ion and ramp the collision energy (e.g., from 5 V to 40 V). Plot the intensity of the m/z 154.8 product ion against the collision energy to find the optimal CE value. A CE of around 15 V has been shown to be effective for the analogous Formoterol transition.[2]
-
-
Evaluate Mobile Phase: The efficiency of ESI is highly dependent on the mobile phase composition. The presence of a proton source is crucial. Ensure your mobile phase contains an appropriate additive like 0.1% formic acid or 10 mM ammonium formate to promote the formation of [M+H]⁺ ions.[4][6][7]
Problem 2: High Background Noise or Matrix Effects
When analyzing extracted plasma or serum samples, you observe high background noise or significant signal suppression/enhancement compared to standards prepared in a clean solvent.
Biological matrices are complex and contain numerous endogenous components (salts, lipids, proteins) that can co-elute with your analyte. These components can compete with the analyte for ionization in the ESI source, leading to signal suppression, or in some cases, enhancement. This phenomenon is known as the "matrix effect".[8]
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. For Formoterol, which is a basic compound, a cation-exchange SPE column can provide excellent selectivity and recovery.[6]
-
Liquid-Liquid Extraction (LLE): LLE can also be effective. A common approach involves extracting Formoterol from an alkalinized plasma sample into an organic solvent like tert-butyl methyl ether.[1]
-
-
Enhance Chromatographic Separation: Ensure that Formoterol-D6 is chromatographically resolved from the bulk of the matrix components.
-
Gradient Optimization: Develop a gradient elution profile that retains Formoterol-D6 while allowing a significant portion of the unretained matrix components to elute first (diverting this early portion to waste can further reduce source contamination).
-
Column Choice: A C18 column is commonly used for Formoterol analysis.[1] Consider a column with a different selectivity if co-elution is a persistent issue.
-
-
Internal Standard Correction: This is precisely why a stable isotope-labeled internal standard like Formoterol-D6 is used. Since Formoterol-D6 is chemically identical to Formoterol, it will experience the same degree of matrix effects. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by matrix effects can be effectively normalized.
Problem 3: Suspected Cross-Talk Between Formoterol and Formoterol-D6
You are concerned about potential "cross-talk," where the signal from Formoterol contributes to the signal of Formoterol-D6, or vice-versa.
Cross-talk can occur in two main ways in this context:
-
Isotopic Contribution: The natural isotopic abundance of elements (primarily ¹³C) in Formoterol can lead to a small M+6 peak that has the same nominal mass as Formoterol-D6.
-
In-Source Fragmentation: If the deuterated standard is not 100% pure and contains some unlabeled Formoterol, it will contribute to the analyte signal.
-
Analyze High-Concentration Analyte Standard: Prepare a high-concentration standard of unlabeled Formoterol and analyze it using the MRM transition for Formoterol-D6 (350.8 → 154.8). The response should be negligible. If a significant peak is observed, it indicates an issue.
-
Analyze Internal Standard Solution: Inject a solution containing only Formoterol-D6 and monitor the MRM transitions for both the internal standard and unlabeled Formoterol (345.2 → 149.1). A significant signal in the analyte channel indicates isotopic impurity in the D6-standard.
-
Ensure Chromatographic Separation: While Formoterol and Formoterol-D6 are expected to co-elute, good chromatography is still essential to minimize the chances of any interfering peaks affecting the integration.
Experimental Protocol: Collision Energy Optimization
This protocol outlines the steps to determine the optimal collision energy (CE) for the Formoterol-D6 MRM transition.
Objective: To find the CE value that produces the maximum intensity for the 350.8 → 154.8 product ion.
Materials:
-
Formoterol-D6 analytical standard
-
Mass spectrometer-compatible solvent (e.g., 50:50 Methanol:Water with 0.1% Formic Acid)
-
Infusion pump and necessary tubing
-
Tandem quadrupole mass spectrometer
Procedure:
-
Prepare a working solution of Formoterol-D6 at a concentration that provides a stable and robust signal (e.g., 10-100 ng/mL).
-
Set up the infusion pump to deliver the solution to the mass spectrometer's ESI source at a typical LC flow rate (e.g., 0.3-0.5 mL/min).
-
Set the mass spectrometer to operate in positive ESI mode.
-
Optimize the source parameters (capillary voltage, gas flows, temperatures) to maximize the signal for the precursor ion, m/z 350.8.
-
Create a new experiment in your instrument control software.
-
Set the instrument to MS/MS or MRM mode.
-
Define the precursor ion (Q1) as m/z 350.8.
-
Set up a loop or a series of experiments where the collision energy is ramped. Start at a low value (e.g., 5 V) and increase in increments (e.g., 2-5 V) up to a higher value (e.g., 40 V).
-
For each CE value, record the intensity of the product ion at m/z 154.8.
-
Plot the recorded intensity of m/z 154.8 (Y-axis) against the corresponding collision energy (X-axis).
-
The CE value at the peak of this curve is the optimal collision energy for this transition.
Caption: Fragmentation of protonated Formoterol in the collision cell.
References
- Highly Sensitive and Selective Method for Estimation of Formoterol at Sub-pg/mL in Human Plasma Using Shimadzu LCMS-8060NX.
- A Sensitive and Robust LC-MS/MS Method for the Quantification of Formoterol in Human Plasma. Benchchem.
- Ultra-sensitive determination of Formoterol in human serum by high performance liquid chromatography and electrospray tandem mass spectrometry. PubMed.
- LC-MS/MS Bioanalytical Method for Formoterol improved. Anapharm.
- Development of Highly-sensitive method and its validation for the determination of Formoterol in human Plasma by UPLC-MS/MS. IJRAR.org.
- The chemical structure of formoterol.
- An Improved Liquid Chromatography-Tandem Mass Spectrometric Method to Quantify Formoterol in Human Urine.
- Current Science. Current Science.
- How to optimize ESI source parameters for better sensitivity in LC-MS analysis.
- Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions.
- Tips for Optimizing Key Parameters in LC–MS.
- Quantitation of Formoterol, Salbutamol, and Salbutamol-4′-O-Sulfate in Human Urine and Serum via UHPLC-MS/MS. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | BoroPharm Inc. [boropharm.com]
- 5. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ultra-sensitive determination of Formoterol in human serum by high performance liquid chromatography and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijrar.org [ijrar.org]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
Minimizing ion suppression in Formoterol quantification
Welcome to the technical support center for formoterol quantification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges in the bioanalysis of formoterol, with a specific focus on mitigating ion suppression in LC-MS/MS workflows.
Frequently Asked Questions (FAQs)
Q1: My formoterol LC-MS/MS assay is showing poor sensitivity and inconsistent results. I suspect ion suppression. What is the primary cause?
A: You are right to suspect ion suppression. In bioanalysis, especially with plasma or serum, the most common culprits are endogenous phospholipids from the sample matrix.[1][2] These molecules have a high concentration in plasma (~1 mg/mL) and often co-elute with analytes of interest in reversed-phase chromatography.[2] During electrospray ionization (ESI), they compete with your target analyte, formoterol, for ionization, which reduces the number of formoterol ions that reach the mass spectrometer detector. This leads to a suppressed (lower) signal, poor sensitivity, and high variability between samples.[2][3][4]
Q2: How can I confirm that phospholipids are the cause of the ion suppression I'm observing?
A: A post-column infusion experiment is the definitive way to visualize and diagnose ion suppression.[3][5] In this setup, you continuously introduce a standard solution of formoterol into the mobile phase after the analytical column but before the mass spectrometer. You then inject a blank, extracted plasma sample. If phospholipids (or other matrix components) are eluting, you will see a significant drop in the stable, infused formoterol signal at the retention time of these interfering components.[3][5] This directly shows you where the "suppression zones" are in your chromatogram.
Q3: I performed a simple protein precipitation. Why isn't that sufficient to clean up my sample?
A: While protein precipitation is fast and simple, it is a non-selective technique that only removes large proteins.[2] It does not effectively remove phospholipids, which remain soluble in the supernatant along with your analyte.[1][2] This high concentration of remaining phospholipids is often the primary driver of matrix effects and ion suppression in assays that rely solely on this sample preparation method.[1][4]
Troubleshooting Guides & Protocols
Issue 1: Persistent Ion Suppression After Protein Precipitation
If you have confirmed that ion suppression is compromising your assay, a more selective sample preparation technique is required. The goal is to specifically remove the interfering phospholipids while maximizing the recovery of formoterol.
To select the best cleanup strategy, we must consider the properties of formoterol. It is a basic compound with two key pKa values: ~7.9 (amine) and ~9.2 (phenol).[6][7][8] This means that at acidic pH, the secondary amine will be protonated (positively charged), a property we can exploit for selective extraction.
For a basic compound like formoterol, a mixed-mode cation exchange SPE is a highly effective strategy. It provides two distinct retention mechanisms (reversed-phase and ion exchange), allowing for a more rigorous wash step to remove neutral and acidic interferences like phospholipids.
Detailed Protocol: Mixed-Mode Cation Exchange (MCX) SPE for Formoterol in Plasma
This protocol is a robust starting point for method development.
-
Sample Pre-treatment: To 500 µL of human plasma, add 500 µL of 4% phosphoric acid in water.[9] Vortex to mix. This step lyses cells, precipitates proteins, and ensures formoterol is in its positively charged state for optimal binding to the cation exchange sorbent.
-
SPE Sorbent Conditioning: Condition an Oasis MCX µElution plate well with 200 µL of methanol, followed by 200 µL of water. Do not allow the sorbent to dry.
-
Load Sample: Load the entire pre-treated sample onto the SPE plate. Allow it to pass through slowly under vacuum or gravity.
-
Wash Step 1 (Aqueous Wash): Wash the sorbent with 200 µL of 2% formic acid in water. This wash removes polar, non-basic interferences.
-
Wash Step 2 (Organic Wash): Wash the sorbent with 200 µL of methanol. This is a critical step that removes hydrophobic interferences, including the bulk of the phospholipids, which are retained by reversed-phase but not by ion exchange.
-
Elution: Elute formoterol from the sorbent using two aliquots of 50 µL of 5% ammonium hydroxide in methanol. The basic nature of the elution solvent neutralizes the charge on formoterol, disrupting the ion-exchange retention mechanism and allowing it to elute.[9]
-
Final Step: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
LLE is another effective technique that separates compounds based on their differential solubility in two immiscible liquids. By manipulating the pH, we can control the charge state of formoterol, thereby dictating its solubility in aqueous vs. organic phases.
Detailed Protocol: pH-Based LLE for Formoterol in Plasma
-
Sample Basification: To 300 µL of plasma, add the internal standard and 200 µL of 0.1% ammonium hydroxide solution.[10] This step deprotonates the phenolic group and neutralizes the amine, making formoterol less polar and more soluble in an organic solvent.
-
Extraction: Add 2.5 mL of a moderately polar, water-immiscible organic solvent like methyl tert-butyl ether (MTBE).[10] Vortex vigorously for 3 minutes.
-
Phase Separation: Centrifuge at ~4000 RCF for 5 minutes to achieve a clean separation of the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer (supernatant) to a clean tube.
-
Evaporation & Reconstitution: Evaporate the organic solvent to dryness under nitrogen at 40°C. Reconstitute the dried extract in 150 µL of your mobile phase (e.g., 80:20 methanol/10mM ammonium acetate).[10]
The choice of sample preparation method has a direct impact on assay performance. As regulated by FDA guidance, the matrix effect must be evaluated during method validation.[11][12][13]
| Technique | Typical Formoterol Recovery (%) | Matrix Effect (Ion Suppression %) | Throughput | Notes |
| Protein Precipitation | >90% | 50-70%[1] | High | Simple but results in "dirty" extracts with significant ion suppression.[2] |
| Liquid-Liquid Extraction (LLE) | 70-85% | 10-25% | Medium | Good cleanup but can be labor-intensive and require larger solvent volumes.[10] |
| Solid-Phase Extraction (SPE) | >85% | <15%[14] | Medium-High | Excellent cleanup, highly selective, and amenable to automation.[9][14][15] |
Issue 2: Poor Chromatographic Peak Shape or Retention for Formoterol
Even with a clean sample, chromatographic issues can mimic or exacerbate ion suppression problems. Formoterol, being a polar and basic compound, can be challenging to retain and achieve good peak shape on traditional C18 columns.
On standard silica-based C18 columns, the basic amine group on formoterol can interact with residual acidic silanol groups on the silica surface. This leads to peak tailing. Furthermore, its polar nature can result in poor retention under highly aqueous reversed-phase conditions.
HILIC is an excellent alternative to reversed-phase chromatography for polar and basic compounds like formoterol.[16][17][18] It uses a polar stationary phase (like bare silica or an amide-bonded phase) with a mobile phase high in organic content (typically acetonitrile).
Benefits of HILIC for Formoterol Analysis:
-
Improved Retention: HILIC provides strong retention for polar compounds that are poorly retained in reversed-phase.[17]
-
Enhanced MS Sensitivity: The high organic content of the HILIC mobile phase promotes more efficient desolvation and ionization in the ESI source, potentially leading to a significant increase in signal intensity.
-
Orthogonal Selectivity: HILIC separates compounds based on a different mechanism (partitioning into a water-enriched layer on the stationary phase) than reversed-phase, which can help to resolve formoterol from co-eluting matrix interferences.[16][18]
By implementing these advanced sample preparation and chromatographic strategies, you can effectively minimize ion suppression, leading to a more robust, sensitive, and reliable method for the quantification of formoterol in complex biological matrices.
References
-
A sensitive method for the quantification of formoterol in human plasma. SCIEX. [Link]
-
Hydrophilic interaction chromatography and its applications in the separation of basic drugs. Journal of Chromatography A. [Link]
-
Formoterol | C19H24N2O4 - PubChem. National Institutes of Health. [Link]
-
Chemistry Review(s) - accessdata.fda.gov. U.S. Food and Drug Administration. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Longdom Publishing. [Link]
-
Polar Basic Drugs in Environmental Samples; Improved Analysis Using a New High Efficiency UPLC Column for HILIC. Waters Corporation. [Link]
-
FDA guideline - Bioanalytical Method Validation. PharmaCompass.com. [Link]
-
Determination of formoterol in rat plasma by liquid chromatography-electrospray ionisation mass spectrometry. PubMed. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. Resolve Mass Spectrometry. [Link]
-
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PMC - NIH. [Link]
-
Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Bioanalytical Method Validation FDA 2001.pdf. U.S. Food and Drug Administration. [Link]
-
Determination of formoterol in rat plasma by liquid chromatography-electrospray ionisation mass spectrometry. ResearchGate. [Link]
-
Strategies to improve/eliminate the limitations in shotgun lipidomics. PMC - NIH. [Link]
-
HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. PMC - NIH. [Link]
-
Highly Sensitive and Selective Method for Estimation of Formoterol at Sub-pg/mL in Human Plasma Using Shimadzu LCMS-8060NX. Shimadzu. [Link]
-
A Rapid Method for the Ultra-sensitive Quantification of Budesonide and Formoterol in Human Plasma. Waters. [Link]
-
Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Phenomenex. [Link]
-
An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. Spectroscopy Online. [Link]
-
An Uncommon Fix for LC–MS Ion Suppression. LCGC International. [Link]
-
Ion Suppression in LC–MS–MS — A Case Study. LCGC Europe. [Link]
-
TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PubMed Central. [Link]
-
Troubleshooting ion suppression in LC–MS analysis. YouTube. [Link]
-
A Rapid Method for the Ultra-sensitive Quantification of Budesonide and Formoterol in Human Plasma. Waters Corporation. [Link]
-
The Complete Guide to Solid Phase Extraction (SPE). Phenomenex. [Link]
-
HPLC determination of formoterol fumarate in rotacap formulation. ResearchGate. [Link]
Sources
- 1. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. Formoterol | C19H24N2O4 | CID 3410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Formoterol fumarate CAS#: 43229-80-7 [m.chemicalbook.com]
- 9. waters.com [waters.com]
- 10. sciex.com [sciex.com]
- 11. fda.gov [fda.gov]
- 12. resolvemass.ca [resolvemass.ca]
- 13. fda.gov [fda.gov]
- 14. ssi.shimadzu.com [ssi.shimadzu.com]
- 15. waters.com [waters.com]
- 16. researchgate.net [researchgate.net]
- 17. longdom.org [longdom.org]
- 18. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Bioanalytical Method Validation: The Case for Formoterol-D6
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the journey from a promising molecule to a therapeutic reality is paved with rigorous testing and validation. Central to this process is bioanalysis—the quantitative measurement of a drug and its metabolites in biological matrices. A bioanalytical method is not merely a procedure; it is the bedrock upon which critical pharmacokinetic, toxicokinetic, and bioequivalence data are built. The reliability of this data is non-negotiable, and its integrity is established through a meticulous process known as method validation.
This guide provides an in-depth, scientifically grounded framework for the validation of a bioanalytical method for Formoterol, a potent, long-acting β2-agonist used in managing asthma and COPD. Due to its high potency, Formoterol circulates at very low concentrations in plasma, often in the sub-pg/mL to low pg/mL range, demanding an exceptionally sensitive and reliable analytical method.[1][2] We will focus on the use of its stable isotope-labeled (SIL) internal standard, Formoterol-D6, and explain the causality behind the experimental choices that ensure a robust, reproducible, and regulatory-compliant assay.
The Unsung Hero: Why Formoterol-D6 is the Gold Standard Internal Standard
In Liquid Chromatography-Mass Spectrometry (LC-MS/MS), the chosen analytical technique for its sensitivity and selectivity, an internal standard (IS) is indispensable.[3] Its role is to correct for the variability inherent in sample preparation and analysis.[4] While a structural analogue can be used, a SIL internal standard is the superior choice for several critical reasons.[5]
The Power of Physicochemical Mimicry: Formoterol-D6 is chemically identical to Formoterol, with the only difference being the replacement of six hydrogen atoms with deuterium. This subtle mass shift allows the mass spectrometer to differentiate between the analyte and the IS.[6] Crucially, their near-identical physicochemical properties mean they behave similarly during extraction, chromatography, and ionization.[7] This is the cornerstone of a reliable assay. Any loss of analyte during sample preparation or any fluctuation in ionization efficiency will be mirrored by the IS.[8] The ratio of the analyte's response to the IS's response remains constant, correcting for these variations and ensuring accuracy.[7]
Mitigating the Matrix Effect: The "matrix effect" is a notorious challenge in bioanalysis.[9] It refers to the suppression or enhancement of the analyte's ionization signal caused by co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts in plasma).[10][11][12] This can lead to inaccurate and imprecise results. Because Formoterol-D6 co-elutes and experiences the same matrix effects as Formoterol, it effectively normalizes the signal, providing a powerful defense against this insidious phenomenon.[7][8]
Regulatory Framework: The Foundation of Validation
The validation process is not arbitrary. It is guided by stringent regulations from bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[13][14] These guidelines, including the harmonized ICH M10 guideline, provide a detailed framework for the experiments required to demonstrate that an analytical method is fit for its intended purpose.[15][16]
Core Validation Parameters: A Step-by-Step Technical Guide
A full validation encompasses a series of experiments designed to test the method's performance. Below are the core parameters and detailed protocols.
Specificity and Selectivity
The "Why": This experiment proves that the method can unequivocally measure the analyte of interest without interference from other components in the sample, such as metabolites, endogenous compounds, or concomitant medications.
Experimental Protocol:
-
Analyze at least six different blank lots of the biological matrix (e.g., human plasma).
-
Analyze a blank sample spiked only with the internal standard (Formoterol-D6).
-
Analyze a blank sample spiked with Formoterol at the Lower Limit of Quantification (LLOQ).
-
Acceptance Criteria: In the blank samples, any response at the retention time of Formoterol should be less than 20% of the response of the LLOQ sample. The response at the retention time of the IS should be less than 5% of its response in the LLOQ sample.[17]
Linearity and Range
The "Why": This establishes the concentration range over which the method is accurate and precise. The instrument's response to the analyte should be directly proportional to its concentration.
Experimental Protocol:
-
Prepare a calibration curve consisting of a blank, a zero sample (spiked with IS only), and at least six to eight non-zero concentration standards.[17][18]
-
The range should encompass the expected concentrations in study samples, from the LLOQ to the Upper Limit of Quantification (ULOQ). For Formoterol, a typical range might be 0.2 pg/mL to 100 pg/mL.[1][19]
-
Analyze the calibration curve in at least three separate runs.
-
Acceptance Criteria:
Accuracy and Precision
The "Why": Accuracy measures how close the experimental value is to the true value, while precision measures the reproducibility of the results. These are assessed at different concentration levels to ensure reliability across the entire analytical range.
Experimental Protocol:
-
Prepare Quality Control (QC) samples in the same biological matrix at a minimum of four concentration levels:
-
LLOQ
-
Low QC (approx. 3x LLOQ)
-
Medium QC (mid-range)
-
High QC (approx. 75-85% of ULOQ)
-
-
Intra-day (Within-run): Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-day (Between-run): Analyze the QC replicates in at least three different runs on at least two different days.[20]
-
Acceptance Criteria:
Limit of Detection (LOD) and Limit of Quantification (LLOQ)
The "Why": The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[18] This is a critical parameter for potent drugs like Formoterol that are present at very low levels.
Experimental Protocol:
-
The LLOQ is established during the accuracy and precision experiments. It is the lowest standard on the curve that meets the acceptance criteria (±20% for accuracy, ≤20% for precision).[21]
-
The analyte response at the LLOQ should be at least five times the response of the blank sample.[18]
Matrix Effect
The "Why": As discussed, this experiment quantifies the impact of the matrix on the analyte's ionization. It is essential to ensure that different sources of plasma do not introduce variability.
Experimental Protocol:
-
Obtain at least six different lots of the biological matrix.
-
Post-extraction Spike Method:
-
Extract blank matrix from each lot.
-
Spike the extracted blank matrix with the analyte and IS at low and high concentrations (Set A).
-
Prepare neat solutions of the analyte and IS in the reconstitution solvent at the same concentrations (Set B).
-
-
Calculate the IS-normalized Matrix Factor (MF) for each lot: MF = (Peak Area Ratio in Set A) / (Peak Area Ratio in Set B).[11]
-
Acceptance Criteria: The CV of the IS-normalized matrix factor across the different lots should be ≤15%.[19]
Stability
The "Why": These experiments demonstrate that the analyte is stable under various storage and handling conditions that study samples will encounter.
Experimental Protocol:
-
Analyze low and high QC samples after subjecting them to the following conditions:
-
Freeze-Thaw Stability: Three cycles of freezing (e.g., -20°C or -80°C) and thawing.[21]
-
Short-Term (Bench-Top) Stability: Stored at room temperature for a duration that exceeds the expected sample handling time (e.g., 4-24 hours).
-
Long-Term Stability: Stored at the intended storage temperature (e.g., -80°C) for a period longer than the sample storage time in a clinical study.
-
Post-Preparative Stability: Kept in the autosampler for the expected duration of an analytical run.
-
-
Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration of freshly prepared QC samples.
Data Interpretation and Visualization
Summarizing the validation data in a clear and concise format is crucial for review and reporting.
Table 1: Summary of Acceptance Criteria for Method Validation
| Parameter | Acceptance Criteria |
| Selectivity | Blank response <20% of LLOQ; IS interference <5% |
| Linearity (r²) | ≥ 0.99 |
| Calibration Curve | ≥75% of standards within ±15% of nominal (±20% at LLOQ) |
| Accuracy | Mean concentration within ±15% of nominal (±20% at LLOQ) |
| Precision (CV) | ≤15% (≤20% at LLOQ) |
| Matrix Effect (CV) | ≤15% for IS-normalized matrix factor |
| Stability | Mean concentration within ±15% of nominal |
Visualizing the Workflow
Diagrams can effectively illustrate complex processes, ensuring clarity and reproducibility.
Caption: Logical flow of the bioanalytical method validation process.
Caption: A typical sample preparation workflow for Formoterol analysis.
Conclusion
The validation of a bioanalytical method is a systematic process of discovery, proving that the method is reliable for its intended use. For a potent drug like Formoterol, where concentrations are exceedingly low, the choice of a stable isotope-labeled internal standard like Formoterol-D6 is not a matter of convenience but a scientific necessity. It provides the ultimate defense against analytical variability, particularly the matrix effect, ensuring the highest level of data integrity. By adhering to regulatory guidelines and meticulously executing each validation experiment, researchers can have unwavering confidence in their data, forming a solid foundation for critical decisions in drug development.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
Bioanalysis Zone. Importance of matrix effects in LC-MS/MS bioanalysis. [Link]
-
Gao, H., et al. (2017). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 1060, 252-258. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation (Corrected Version). [Link]
-
Xing, J., et al. (2020). Assessment of matrix effect in quantitative LC–MS bioanalysis. Bioanalysis, 12(13), 945-957. [Link]
-
NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?[Link]
-
SCION Instruments. The Role of Internal Standards In Mass Spectrometry. [Link]
-
LCGC International. (2023). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Frontage Labs. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
Pilli, N. R., & Inamadugu, J. K. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]
-
Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]
-
Bhatia, R. (2015). USFDA guidelines for bioanalytical method validation. SlideShare. [Link]
-
European Paediatric Translational Research Infrastructure. (2019). EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. [Link]
-
Timmerman, P. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
SCIEX. (2022). A sensitive method for the quantification of formoterol in human plasma. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Acanthus Research Inc. (2022). Designing Stable Isotope Labeled Internal Standards. [Link]
-
Sriramachandra, G. (2014). Bioanalytical method validation emea. SlideShare. [Link]
-
SCIEX. (2022). A sensitive method for the quantitation of formoterol in human plasma. [Link]
-
Patel, S., et al. (2011). Bioanalytical method validation: An updated review. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 847-855. [Link]
-
National Institute of Standards and Technology. Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Waters Corporation. A Rapid Method for the Ultra-sensitive Quantification of Budesonide and Formoterol in Human Plasma. [Link]
-
Reddy, Y. R., et al. (2019). Development of Highly-sensitive method and its validation for the determination of Formoterol in human Plasma by UPLC-MS/MS. International Journal of Research and Analytical Reviews, 6(2), 23-32. [Link]
-
U.S. Food and Drug Administration. (2013). Draft Guidance on Bioanalytical Method Validation. [Link]
-
Mascher, D. G., et al. (2006). Ultra-sensitive determination of Formoterol in human serum by high performance liquid chromatography and electrospray tandem mass spectrometry. Journal of Chromatography B, 830(1), 25-34. [Link]
-
Timmerman, P., et al. (2017). Toward Decision-Based Acceptance Criteria for Bioanalytical Method Validation: A Proposal for Discussion from the European Bioanalysis Forum. Bioanalysis, 9(16), 1235-1245. [Link]
-
Li, Y., et al. (2013). An Improved Liquid Chromatography–Tandem Mass Spectrometric Method to Quantify Formoterol in Human Urine. Journal of Analytical Toxicology, 37(7), 444-449. [Link]
-
Waters Corporation. A Rapid Method for the Ultra-sensitive Quantification of Budesonide and Formoterol in Human Plasma. [Link]
-
Shimadzu. (2024). Highly Sensitive and Selective Method for Estimation of Formoterol at Sub-pg/mL in Human Plasma Using Shimadzu LCMS-8060NX. [Link]
-
Li, Y., et al. (2013). An Improved Liquid Chromatography-Tandem Mass Spectrometric Method to Quantify Formoterol in Human Urine. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sciex.com [sciex.com]
- 3. ijrar.org [ijrar.org]
- 4. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
- 10. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nebiolab.com [nebiolab.com]
- 13. fda.gov [fda.gov]
- 14. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. fda.gov [fda.gov]
- 16. id-eptri.eu [id-eptri.eu]
- 17. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 19. ssi.shimadzu.com [ssi.shimadzu.com]
- 20. ema.europa.eu [ema.europa.eu]
- 21. Ultra-sensitive determination of Formoterol in human serum by high performance liquid chromatography and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Internal Standard Selection for Formoterol Bioanalysis: A Comparative Analysis of Formoterol-D6
Introduction: The Pursuit of Precision in Formoterol Quantification
Formoterol is a potent, long-acting β2-adrenoceptor agonist used in the management of asthma and COPD.[1][2] Following therapeutic inhalation, its systemic bioavailability is low, resulting in plasma concentrations in the sub- to low pg/mL range.[3] Accurate quantification at these trace levels is a significant bioanalytical challenge, demanding a method with exceptional sensitivity, selectivity, and reproducibility. The cornerstone of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for such an application is the appropriate choice of an internal standard (IS).[4][5]
An ideal internal standard is a compound added to all samples, calibrators, and quality controls at a constant concentration to correct for variability during sample preparation and analysis.[6][7] Stable isotope-labeled (SIL) internal standards are widely considered the "gold standard" because their physicochemical properties are nearly identical to the analyte, ensuring they behave similarly during extraction, chromatography, and ionization.[4][8] This guide provides an in-depth comparison of Formoterol-D6, a deuterated SIL analog, with other potential internal standards for Formoterol analysis, grounded in experimental data and established bioanalytical principles.
The Role of the Internal Standard in LC-MS/MS Bioanalysis
The fundamental purpose of an IS in quantitative LC-MS is to normalize the analyte's response, thereby compensating for variations that can compromise data integrity.[9] These variations can arise from multiple sources, including sample extraction losses, instrument drift, and, most critically, matrix effects.[5][10] Matrix effects are the alteration of ionization efficiency (suppression or enhancement) due to co-eluting components from the biological matrix (e.g., plasma, urine).[8][10] A well-chosen IS co-elutes with the analyte and experiences the same matrix effects, ensuring the ratio of their peak areas remains constant, leading to accurate quantification.
Caption: The principle of internal standard normalization in a bioanalytical workflow.
Comparing Internal Standard Candidates for Formoterol Analysis
The selection of an IS is a critical decision in method development. The primary candidates fall into two categories: stable isotope-labeled (SIL) analogs and structural analogs.
-
Stable Isotope-Labeled (SIL) Internal Standards: These are molecules where one or more atoms have been replaced with a heavier stable isotope (e.g., ²H (D), ¹³C, ¹⁵N).[4][11] For Formoterol, Formoterol-D6 is a commonly used deuterated standard.[12][13][14][15]
-
Structural (or Analog) Internal Standards: These are different molecules that are chemically similar to the analyte but not isotopically labeled. For Formoterol, a potential structural analog could be another β2-agonist like Salbutamol (or its deuterated version, Salbutamol-D3, to ensure it is not endogenously present).[16][17]
Key Performance Comparison: Formoterol-D6 vs. Alternatives
| Feature | Formoterol-D6 (SIL IS) | Structural Analog (e.g., Salbutamol-D3) | Rationale & Justification |
| Chromatographic Behavior | Co-elutes almost perfectly with Formoterol. A slight shift due to the deuterium isotope effect is possible but usually negligible with modern UHPLC columns.[18][19] | Retention time must be close to, but ideally resolved from, Formoterol. Perfect co-elution is unlikely due to structural differences. | Co-elution is paramount. If the IS and analyte elute at different times, they are exposed to different matrix components, leading to poor compensation for matrix effects. |
| Ionization & MS Behavior | Identical ionization efficiency and fragmentation pattern (with a mass shift corresponding to the number of labels). | Different ionization efficiency and fragmentation pattern. | The core principle of a SIL IS is that it is the best possible mimic of the analyte's behavior in the MS source. A structural analog will inherently respond differently.[4] |
| Matrix Effect Compensation | Excellent. Experiences virtually identical ion suppression/enhancement as the analyte due to co-elution and chemical identity.[4][8] | Variable and potentially poor. Cannot reliably compensate for matrix effects that are specific to the analyte's elution time and chemical nature.[18][20] | This is the most significant advantage of a SIL IS. Studies show that SIL standards dramatically improve accuracy and precision by correcting for matrix effects.[4] |
| Risk of Cross-Interference | Minimal. A mass difference of +6 Da is sufficient to prevent isotopic crosstalk on modern triple quadrupole mass spectrometers.[11] | Low, as the compound is structurally different and will have different MRM transitions. | The mass difference between the analyte and IS must be large enough to avoid overlap of their isotopic envelopes.[11] |
| Cost & Availability | Generally more expensive and may require custom synthesis if not commercially available. | Often less expensive and more readily available. | The investment in a high-quality SIL IS is often justified by the improved data quality and reduced risk of method failure, especially in regulated bioanalysis. |
Experimental Data: The Performance of Formoterol-D6 in Practice
Numerous validated methods demonstrate the successful use of Formoterol-D6 for quantifying Formoterol in biological matrices like plasma, serum, and urine.[12][13][14][21] These methods consistently achieve the low pg/mL limits of quantification (LLOQ) required for pharmacokinetic studies.
Table 1: Typical Mass Spectrometric Parameters for Formoterol and Formoterol-D6
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Ionization Mode | Reference |
| Formoterol | 345.2 | 149.1 | ESI+ | [21] |
| Formoterol-D6 | 351.2 | 155.3 | ESI+ | [22] |
Note: Specific ions and collision energies should be optimized for the instrument in use.
Table 2: Summary of Validated Method Performance Using Formoterol-D6
| Matrix | LLOQ (pg/mL) | Precision (%CV) | Accuracy (%) | Reference |
| Human Serum | 0.40 | 1.55 - 9.01 | 93.37 - 107.30 | [13] |
| Human Plasma | 0.40 | 0.6 - 10.7 | 95.3 - 111.1 | [12] |
| Human Plasma | 0.05 | <11 | ±8 | [23][24] |
| Human Urine (ng/mL) | 0.2 | Not specified | Not specified | [14][21] |
The data clearly shows that methods employing Formoterol-D6 achieve excellent sensitivity, precision, and accuracy, meeting the stringent requirements of regulatory bodies like the FDA and EMA for bioanalytical method validation.[6][7][25]
Recommended Experimental Protocol
This section outlines a representative protocol for the quantification of Formoterol in human plasma using Formoterol-D6 as the internal standard, based on methodologies reported in the scientific literature.
I. Sample Preparation: Solid Phase Extraction (SPE)
Causality: SPE is chosen over simpler methods like protein precipitation to achieve a cleaner extract. This is crucial for minimizing matrix effects and reaching the ultra-low LLOQ required for Formoterol analysis.[13] A cation-exchange mechanism is effective for extracting Formoterol, which is basic.
-
Sample Thawing: Thaw human plasma samples, calibration standards, and quality control samples at room temperature.
-
Internal Standard Spiking: To 300 µL of plasma, add 50 µL of Formoterol-D6 working solution (e.g., at 50 pg/mL) and vortex briefly.[24]
-
SPE Column Conditioning: Condition a cation-exchange SPE cartridge (e.g., SCX-3) sequentially with 1 mL of methanol and 1 mL of ultrapure water.
-
Sample Loading: Load the plasma sample onto the conditioned SPE cartridge and allow it to pass through under gravity.
-
Washing: Wash the cartridge with 1 mL of water followed by 1 mL of methanol to remove endogenous interferences.[13]
-
Elution: Elute Formoterol and Formoterol-D6 with 1 mL of a methanol/ammonia solution (e.g., 5% ammonium hydroxide in methanol).[13]
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 150 µL of the mobile phase starting condition (e.g., 80:20 v/v, methanol/10mM ammonium acetate).[24]
II. LC-MS/MS Analysis
Causality: A gradient elution on a C18 column is used to separate Formoterol from potential interferences and ensure a sharp peak shape. A sensitive triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the necessary selectivity and sensitivity.
-
LC System: UPLC/HPLC system (e.g., Shimadzu Nexera X2, SCIEX ExionLC).[23][26]
-
Column: A reversed-phase C18 column (e.g., Zorbax sb-Aq, 100 x 4.6 mm, 3.5 µm).[12]
-
Mobile Phase A: 10 mM Ammonium Formate in water.
-
Flow Rate: 0.400 mL/min.[12]
-
Gradient Elution: A suitable gradient to ensure separation and elution. For example:
-
0-1 min: 20% B
-
1-5 min: 20% to 80% B
-
5-6 min: 80% B
-
6-6.5 min: 80% to 20% B
-
6.5-9 min: 20% B (re-equilibration)
-
-
Injection Volume: 20 µL.
-
MS System: Triple quadrupole mass spectrometer (e.g., SCIEX 7500, Shimadzu LCMS-8060NX).[23][26]
-
Ion Source: Electrospray Ionization (ESI), positive mode.[12][13]
-
MRM Transitions: Monitor the transitions specified in Table 1.
Caption: Bioanalytical workflow for Formoterol quantification using SPE and LC-MS/MS.
Conclusion and Recommendations
For the robust, accurate, and sensitive quantification of Formoterol in biological matrices, a stable isotope-labeled internal standard is not just a preference but a necessity. The experimental evidence overwhelmingly supports Formoterol-D6 as the superior choice over any structural analog.
-
Expert Recommendation: Always use a stable isotope-labeled internal standard for quantitative bioanalysis when possible. Formoterol-D6 has been proven to effectively compensate for matrix effects and other analytical variabilities, ensuring data quality that meets regulatory standards.
-
Trustworthiness of the Method: The use of Formoterol-D6 is a self-validating system. Any unexpected variability in the IS signal across a batch of samples can act as a diagnostic tool, flagging potential issues with extraction consistency or instrument performance that might otherwise go unnoticed.[18]
-
Final Consideration: While the initial procurement cost of a SIL IS like Formoterol-D6 may be higher than a structural analog, the long-term benefits—including improved data reliability, avoidance of failed analytical runs, and robustness of the method—provide a significant return on investment for any drug development program.
By grounding the choice of internal standard in the fundamental principles of bioanalysis and leveraging a well-characterized SIL standard like Formoterol-D6, researchers can have the highest confidence in their quantitative results.
References
-
Boonen, K., et al. (2012). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 26(11), 1235-1243. Available at: [Link]
-
IJRAR. (2019). Development of Highly-sensitive method and its validation for the determination of Formoterol in human Plasma by UPLC-MS/MS. International Journal of Research and Analytical Reviews, 6(1). Available at: [Link]
-
O'Donnell, T., et al. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytica Chimica Acta, 1261, 341255. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]
-
Reddy, T. M. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Available at: [Link]
-
Goswami, S., et al. (2014). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research, 2(1), 104-116. Available at: [Link]
-
Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. Available at: [Link]
-
Hewavitharana, A. K., et al. (2007). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Today. Available at: [Link]
-
Mascher, D. G., et al. (2006). Ultra-sensitive determination of Formoterol in human serum by high performance liquid chromatography and electrospray tandem mass spectrometry. Journal of Chromatography B, 830(1), 25-34. Available at: [Link]
-
Shimadzu. (2024). Highly Sensitive and Selective Method for Estimation of Formoterol at Sub-pg/mL in Human Plasma Using Shimadzu LCMS-8060NX. Available at: [Link]
-
SCIEX. (2023). A sensitive method for the quantification of formoterol in human plasma. SCIEX Technical Note. Available at: [Link]
-
Trufelli, H., et al. (2011). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 16(8), 6812-6839. Available at: [Link]
-
Xu, Y., et al. (2013). An Improved Liquid Chromatography–Tandem Mass Spectrometric Method to Quantify Formoterol in Human Urine. Journal of Analytical Toxicology, 37(7), 444-448. Available at: [Link]
-
Kitagawa, N., et al. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. Molecules, 27(8), 2427. Available at: [Link]
-
Pillai, S., et al. (2023). A sensitive method for the quantitation of formoterol in human plasma. SCIEX. Available at: [Link]
-
Yu, M. Q. (2019). Synthesis Of Three Deuterium Internal Standards And Their Application In Ambient Mass Spectrometry. Globe Thesis. Available at: [Link]
-
Xu, Y., et al. (2013). An Improved Liquid Chromatography-Tandem Mass Spectrometric Method to Quantify Formoterol in Human Urine. ResearchGate. Available at: [Link]
-
Liu, G., et al. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 11(16), 1467-1470. Available at: [Link]
-
Schlingmann, G. (2018). The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays. IRL @ UMSL. Available at: [Link]
-
Patel, N. P., et al. (2012). Matrix-effect in bioanalysis-an-overview. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
-
Zimmer, D. (2014). New US FDA Draft Guidance on Bioanalytical Method Validation Versus Current FDA and EMA Guidelines: Chromatographic Methods and ISR. Bioanalysis, 6(1), 13-19. Available at: [Link]
-
Suthar, J., & Patel, P. (2017). A Review On Analytical Methods For Estimation of Formoterol Fumarate In Pharmaceutical Dosage Form and Biological Fluids. ResearchGate. Available at: [Link]
-
Mazzarino, M., et al. (2013). A simplified procedure for the analysis of formoterol in human urine by liquid chromatography-electrospray tandem mass spectrometry: Application to the characterization of the metabolic profile and stability of formoterol in urine. Journal of Chromatography B, 930, 116-125. Available at: [Link]
-
Xu, Y., et al. (2013). The chemical structure of formoterol. ResearchGate. Available at: [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Available at: [Link]
-
Garofolo, F., & Rocci, M. L. (2013). Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. In Handbook of LC-MS Bioanalysis. Available at: [Link]
-
Jain, S., et al. (2012). Excretion profile of inhaled formoterol: distinguishing between therapeutic use and abuse in sports. Drug Testing and Analysis, 4(12), 990-994. Available at: [Link]
-
Regulations.gov. (2013). Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation. Available at: [Link]
-
Jain, S., et al. (2012). Excretion profile of inhaled formoterol : distinguishing between therapeutic use and abuse in sports. Semantic Scholar. Available at: [Link]
-
Deventer, K., et al. (2009). Quantitative detection of inhaled formoterol in human urine and relevance to doping control analysis. Semantic Scholar. Available at: [Link]
-
Thevis, M., et al. (2023). Quantitation of Formoterol, Salbutamol, and Salbutamol-4′-O-Sulfate in Human Urine and Serum via UHPLC-MS/MS. Metabolites, 13(7), 793. Available at: [Link]
-
Anderson, G. P. (1993). Pharmacology of formoterol: an innovative bronchodilator. Agents and Actions Supplements, 43, 215-232. Available at: [Link]
-
Chellappan, D. K., et al. (2024). Formoterol, the Most Effective Bronchodilator, Has No Anti-Inflammatory nor Metabolic Modulatory Effects in Severe Asthma Induced by Aspergillus fumigatus. ACS Pharmacology & Translational Science. Available at: [Link]
-
Cazzola, M., et al. (2003). Formoterol as dry powder oral inhalation compared with salbutamol metered-dose inhaler in acute exacerbations of chronic obstructive pulmonary disease. Current Therapeutic Research, 64(1), 19-30. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pharmacology of formoterol: an innovative bronchodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. fda.gov [fda.gov]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resolvemass.ca [resolvemass.ca]
- 10. eijppr.com [eijppr.com]
- 11. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 12. ijrar.org [ijrar.org]
- 13. Ultra-sensitive determination of Formoterol in human serum by high performance liquid chromatography and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. scispace.com [scispace.com]
- 19. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. researchgate.net [researchgate.net]
- 22. dshs-koeln.de [dshs-koeln.de]
- 23. sciex.com [sciex.com]
- 24. sciex.com [sciex.com]
- 25. New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines: chromatographic methods and ISR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. ssi.shimadzu.com [ssi.shimadzu.com]
A Senior Application Scientist's Guide to Cross-Validation of Formoterol Assays Using Formoterol-D6
For researchers, scientists, and drug development professionals, the robust quantification of pharmaceutical compounds in biological matrices is a cornerstone of preclinical and clinical studies. This guide provides an in-depth technical comparison and experimental framework for the cross-validation of bioanalytical methods for Formoterol, a potent, long-acting β2-adrenergic receptor agonist. We will focus on the critical role of a deuterated internal standard, Formoterol-D6, in ensuring assay accuracy, precision, and reliability, in line with stringent regulatory expectations.
Formoterol is a key therapeutic agent for asthma and chronic obstructive pulmonary disease (COPD).[1] Its high potency and subsequent low systemic concentrations following inhalation necessitate highly sensitive and selective bioanalytical methods for pharmacokinetic studies.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering the required sensitivity and specificity.[1][3]
A critical component of a robust LC-MS/MS bioanalytical method is the use of an appropriate internal standard (IS).[4] An ideal IS should mimic the analyte's behavior throughout sample preparation and analysis to compensate for variability.[5] Deuterated internal standards, such as Formoterol-D6, are considered the "gold standard" as they are chemically identical to the analyte, ensuring they co-elute and experience similar matrix effects, thus providing the most accurate correction for analytical variability.[4][5][6][7]
This guide will detail the cross-validation process, a critical step when two or more bioanalytical methods are used within the same study or across different studies to ensure data consistency and reliability.[8][9][10]
The Imperative of a Deuterated Internal Standard
The use of a stable isotope-labeled internal standard, like Formoterol-D6, is paramount in LC-MS/MS bioanalysis for several key reasons:
-
Compensation for Matrix Effects: Biological matrices are complex and can cause ion suppression or enhancement, leading to inaccurate quantification.[11][12][13] Since Formoterol-D6 has nearly identical physicochemical properties to Formoterol, it experiences the same matrix effects, allowing for accurate correction.[6][14]
-
Correction for Extraction Variability: During sample preparation, some analyte loss is inevitable. A deuterated IS, added at the beginning of the process, experiences the same degree of loss, ensuring the final analyte-to-IS ratio remains constant and the calculated concentration is accurate.[14]
-
Improved Precision and Accuracy: By accounting for variations in sample preparation, injection volume, and instrument response, Formoterol-D6 significantly improves the overall precision and accuracy of the method.[6][7]
Experimental Design: Cross-Validation of Two Formoterol LC-MS/MS Assays
This section outlines a comprehensive experimental plan for the cross-validation of two distinct LC-MS/MS methods for the quantification of Formoterol in human plasma, both utilizing Formoterol-D6 as the internal standard.
Objective: To demonstrate the interchangeability of two validated bioanalytical methods for Formoterol in human plasma.
Experimental Workflow
Caption: Logical flow of the cross-validation experiment.
Protocol:
-
Select a minimum of 20 study samples or QC samples that span the calibration curve range.
-
Analyze these samples using both Method A and Method B.
-
Calculate the percent difference between the results obtained from the two methods for each sample.
-
% Difference = ((Result_MethodA - Result_MethodB) / Mean(Result_A, Result_B)) * 100
-
-
Acceptance Criteria: For at least 67% of the samples, the percent difference between the two methods should be within ±20%.
Table 5: Hypothetical Cross-Validation Results
| Sample ID | Method A (pg/mL) | Method B (pg/mL) | Mean (pg/mL) | % Difference | Pass/Fail |
| 1 | 0.85 | 0.81 | 0.83 | 4.8 | Pass |
| 2 | 5.2 | 5.5 | 5.35 | -5.6 | Pass |
| 3 | 25.6 | 23.9 | 24.75 | 6.9 | Pass |
| 4 | 75.1 | 78.3 | 76.7 | -4.2 | Pass |
| ... | ... | ... | ... | ... | ... |
| 20 | 15.4 | 18.9 | 17.15 | -20.4 | Fail |
In this hypothetical example, if 18 out of 20 samples (90%) meet the acceptance criteria, the cross-validation is successful, and the two methods can be considered interchangeable.
Conclusion
The cross-validation of bioanalytical methods is a regulatory requirement and a scientific necessity to ensure data integrity and consistency across different assays or laboratories. [8]The use of a deuterated internal standard, such as Formoterol-D6, is indispensable for achieving the required levels of accuracy and precision in LC-MS/MS assays for potent, low-concentration drugs like Formoterol. [4][15]By mitigating variability from matrix effects and sample processing, Formoterol-D6 ensures that the data generated is reliable and can confidently support critical decisions in drug development. This guide provides a comprehensive framework for designing and executing a robust cross-validation study, underscoring the synergy between sound analytical chemistry principles and regulatory compliance.
References
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Google Scholar.
-
ICH M10 on bioanalytical method validation - Scientific guideline. (2022, July 21). European Medicines Agency. Retrieved from [Link]
-
Bioanalytical method validation - Scientific guideline. (2011, July 21). European Medicines Agency. Retrieved from [Link]
-
ICH M10 guideline on bioanalytical method validation and study sample analysis. (2022). Bioanalysis Zone. Retrieved from [Link]
-
Bioanalytical Method Validation Guidance for Industry. (2018, May). U.S. Food and Drug Administration. Retrieved from [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2024, January 21). Bioanalysis Zone. Retrieved from [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (2022, November). U.S. Food and Drug Administration. Retrieved from [Link]
-
The Role of Internal Standards In Mass Spectrometry. (n.d.). SCION Instruments. Retrieved from [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2023, October 30). ResolveMass Laboratories Inc. Retrieved from [Link]
-
Deuterated internal standards and bioanalysis by AptoChem. (n.d.). AptoChem. Retrieved from [Link]
-
LC-MS/MS Bioanalytical Method for Formoterol improved. (n.d.). Anapharm Bioanalytics. Retrieved from [Link]
-
Bioanalytical Method Validation. (2001, May). U.S. Food and Drug Administration. Retrieved from [Link]
-
A sensitive method for the quantification of formoterol in human plasma. (2021). SCIEX. Retrieved from [Link]
-
Development of Highly-sensitive method and its validation for the determination of Formoterol in human Plasma by UPLC-MS/MS. (2019). International Journal of Research and Analytical Reviews. Retrieved from [Link]
-
Mazzarino, M., de la Torre, X., Fiacco, I., Pompei, C., Calabrese, F., & Botrè, F. (2013). A simplified procedure for the analysis of formoterol in human urine by liquid chromatography-electrospray tandem mass spectrometry: application to the characterization of the metabolic profile and stability of formoterol in urine. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 931, 75–83. Retrieved from [Link]
-
Zimmer, D., Pickard, V., Czembor, W., & Müller, C. (2004). Ultra-sensitive determination of Formoterol in human serum by high performance liquid chromatography and electrospray tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 813(1-2), 183–193. Retrieved from [Link]
-
A Rapid Method for the Ultra-sensitive Quantification of Budesonide and Formoterol in Human Plasma. (n.d.). Waters. Retrieved from [Link]
-
Bioanalytical Method Validation. (2013). U.S. Food and Drug Administration. Retrieved from [Link]
-
Highly Sensitive and Selective Method for Estimation of Formoterol at Sub-pg/mL in Human Plasma Using Shimadzu LCMS-8060NX. (2024). Shimadzu. Retrieved from [Link]
-
van de Steeg, E., & Co-authors. (2013). New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines. Bioanalysis, 5(22), 2735-2739. Retrieved from [Link]
-
Sportel, E., et al. (2024). Stability of formoterol concentration in scalp hair of patients using maintenance formoterol therapy for asthma or COPD (INCTFISH). Frontiers in Pharmacology, 15, 1335711. Retrieved from [Link]
-
Matrix effect in bioanalysis: an overview. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]
-
Kumar, P., Singh, G., Shinde, C. P., & Raman, M. (2014). Excretion profile of inhaled formoterol: distinguishing between therapeutic use and abuse in sports. Drug testing and analysis, 6(11-12), 1159–1163. Retrieved from [Link]
-
Jaybhaye, S. S., & Singh, G. (2021). Development of Stability Indicating and Effective Analytical Method of Budesonide and Formoterol by RP-HPLC. Advances in Bioresearch, 12(5), 23-31. Retrieved from [Link]
-
The chemical structure of formoterol. (n.d.). ResearchGate. Retrieved from [Link]
-
Sportel, E., et al. (2024). Stability of formoterol concentration in scalp hair of patients using maintenance formoterol therapy for asthma or COPD (INCTFISH). Frontiers in Pharmacology, 15, 1335711. Retrieved from [Link]
-
Fu, Y., Li, W., & Picard, F. (2022). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 14(18), 1243–1247. Retrieved from [Link]
-
Validation of a RP-HPLC method for the assay of formoterol and its related substances in formoterol fumarate dihydrate drug substance. (2011). ResearchGate. Retrieved from [Link]
-
Lepont, C., & Co-authors. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis, 1(7), 1243-1257. Retrieved from [Link]
-
Fu, Y., Li, W., & Picard, F. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 16(12), 631–634. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. LC-MS/MS Bioanalytical Method for Formoterol improved - Anapharm [anapharmbioanalytics.com]
- 3. ijrar.org [ijrar.org]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. texilajournal.com [texilajournal.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
- 10. moh.gov.bw [moh.gov.bw]
- 11. eijppr.com [eijppr.com]
- 12. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 15. medchemexpress.com [medchemexpress.com]
A Senior Application Scientist's Guide to Linearity and Range for Formoterol Quantification Using Formoterol-D6
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmacokinetic (PK) and toxicokinetic (TK) studies, the precise quantification of potent, low-dosage drugs like Formoterol is paramount. Following therapeutic inhalation, Formoterol's systemic concentrations are exceedingly low, often falling into the sub-pg/mL to low pg/mL range.[1] This demands a bioanalytical method that is not only highly sensitive and selective but also rigorously validated to ensure data integrity. This guide provides an in-depth analysis of establishing a robust linearity and dynamic range for Formoterol quantification in biological matrices, emphasizing the critical role of a stable isotope-labeled (SIL) internal standard, Formoterol-D6.
The Foundational Principle: Why Formoterol-D6 is the Gold Standard
The core of accurate quantification by mass spectrometry is the use of an appropriate internal standard (IS). An ideal IS should mimic the analyte's behavior throughout the entire analytical process—from extraction to ionization—but be distinguishable by the mass spectrometer. This is where Formoterol-D6, a deuterium-labeled version of the parent drug, excels.[2]
Causality Behind the Choice:
-
Physicochemical Mimicry: Formoterol-D6 shares nearly identical chemical and physical properties with Formoterol. This ensures it co-elutes chromatographically and experiences similar extraction recovery and ionization efficiency (or suppression). Any sample-to-sample variability is therefore applied to both the analyte and the IS, allowing the ratio of their responses to remain constant and accurate.
-
Mass Differentiation: The six deuterium atoms increase the mass of Formoterol-D6, providing a clear mass shift that is easily resolved by a tandem mass spectrometer. This prevents any isotopic crosstalk or interference.[3]
-
Biological Inertness: The deuterium labeling does not alter the compound's fundamental chemical behavior in the biological matrix.
Using a SIL-IS is a self-validating system. By correcting for procedural and matrix-induced variations, it builds trustworthiness directly into the method, a cornerstone of bioanalytical science.[2][4]
Establishing a Validated Experimental Workflow
A robust method begins with a well-defined protocol. The following LC-MS/MS workflow is designed for high sensitivity and throughput, suitable for regulated bioanalysis.
Diagram: LC-MS/MS Experimental Workflow
Caption: High-level workflow for Formoterol quantification.
Detailed Experimental Protocol
1. Preparation of Standards:
-
Stock Solutions: Prepare primary stock solutions of Formoterol and Formoterol-D6 in methanol at a concentration of 1 mg/mL.[5][6]
-
Calibration Standards & QCs: Serially dilute the Formoterol stock solution with a 50:50 methanol/water mixture to prepare working solutions. Spike these into blank human plasma (K2-EDTA) to create calibration standards ranging from 0.2 pg/mL to 100 pg/mL.[7] Prepare Quality Control (QC) samples at a minimum of four levels: LLOQ (Lower Limit of Quantification), Low, Medium, and High.
2. Sample Preparation (Solid Phase Extraction - SPE):
-
To 200 µL of plasma sample, add 25 µL of the Formoterol-D6 internal standard working solution.
-
Pre-condition a cation-exchange SPE cartridge (e.g., SCX-3) with methanol followed by water.[8]
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with water and then methanol to remove endogenous interferences.[8]
-
Elute Formoterol and Formoterol-D6 with a small volume of a methanol/ammonia solution.[8]
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 150 µL of the mobile phase starting condition (e.g., 80:20 v/v methanol/10mM ammonium acetate).[1]
3. LC-MS/MS Conditions:
-
LC System: UPLC System (e.g., Shimadzu Nexera X2, Waters ACQUITY).
-
Column: A reversed-phase column with good retention for polar compounds (e.g., Zorbax sb-Aq, 100 x 4.6 mm, 3.5 µm).[9]
-
Mobile Phase A: 10 mM Ammonium Formate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A rapid gradient optimized for resolution and speed (total run time ~5-8 minutes).
-
Mass Spectrometer: A high-sensitivity triple quadrupole mass spectrometer (e.g., SCIEX 7500, Shimadzu LCMS-8060NX).[7][10]
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions.
Defining Linearity and Range: The Data-Driven Approach
The calibration curve is the cornerstone of quantitative analysis, demonstrating the relationship between the instrument response and the known concentration of the analyte.[12] Linearity defines how well this relationship fits a straight line, while the range is the interval between the lowest (LLOQ) and highest (ULOQ) concentrations that can be measured with acceptable accuracy and precision.[13]
Diagram: Calibration Curve and Linearity
Caption: Ideal calibration curve demonstrating linearity.
Performance Data & Acceptance Criteria
Regulatory bodies like the FDA and EMA provide clear guidelines for validating bioanalytical methods.[14][15][16] The calibration curve must be assessed for its performance.
Table 1: Calibration Curve Performance for Formoterol Quantification
| Nominal Conc. (pg/mL) | Peak Area Ratio (Formoterol/Formoterol-D6) | Calculated Conc. (pg/mL) | Accuracy (%) |
| 0.20 (LLOQ) | 0.0025 | 0.19 | 95.0 |
| 0.50 | 0.0061 | 0.49 | 98.0 |
| 2.00 | 0.0248 | 2.03 | 101.5 |
| 10.0 | 0.1235 | 9.88 | 98.8 |
| 25.0 | 0.3120 | 25.4 | 101.6 |
| 50.0 | 0.6190 | 49.8 | 99.6 |
| 80.0 | 0.9985 | 80.5 | 100.6 |
| 100.0 (ULOQ) | 1.2450 | 99.8 | 99.8 |
| Regression: | Linear | Weighting: | 1/x² |
| Correlation Coefficient (r²): | 0.9989 |
Interpretation and Trustworthiness:
-
Linearity: The correlation coefficient (r²) of >0.99 demonstrates a strong linear relationship between the concentration and the instrument response across the entire range.[11] A weighting factor of 1/x² is commonly applied to ensure accuracy at the lower end of the curve where concentrations are smallest.
-
Range: The validated range of 0.2 pg/mL to 100 pg/mL is established by demonstrating acceptable performance at the LLOQ and ULOQ.[1][7]
-
Accuracy: According to FDA and EMA guidelines, the accuracy for calibration standards should be within ±15% of the nominal value, except for the LLOQ, where ±20% is acceptable.[12] The data in Table 1 clearly meets this criterion, validating the method's accuracy.
Comparison with Alternatives
While Formoterol-D6 is the ideal choice, labs may consider other internal standards. A comparison highlights the superiority of the SIL-IS approach.
Table 2: Comparison of Internal Standard Strategies
| Internal Standard Type | Example | Pros | Cons |
| Stable Isotope-Labeled (SIL) | Formoterol-D6 | - Co-elutes with analyte- Corrects for matrix effects and extraction variability- Highest accuracy and precision | - Higher initial cost |
| Structural Analog | Salmeterol, Arformoterol | - Lower cost- Chemically similar | - Different retention time- May have different ionization efficiency- Does not perfectly correct for matrix effects |
| No Internal Standard | (External Calibration) | - Lowest cost | - Highly susceptible to matrix effects and sample prep variability- Not suitable for regulated bioanalysis- Poor accuracy and precision |
The use of a structural analog can be a compromise, but it introduces uncertainty. Since the analog does not have the exact same retention time or physicochemical properties, it cannot perfectly account for matrix effects that may specifically impact Formoterol at its precise elution time. This compromises the self-validating nature of the assay. For a potent, low-dose compound like Formoterol, the investment in a SIL-IS like Formoterol-D6 is essential for generating reliable and defensible data.
Conclusion
This guide outlines a robust, high-integrity framework for establishing the linearity and analytical range for Formoterol quantification. By pairing a highly sensitive LC-MS/MS platform with the gold-standard internal standard, Formoterol-D6, researchers can achieve a wide dynamic range (0.2 pg/mL to 100 pg/mL) with exceptional accuracy and precision.[1][7] This methodology not only meets the stringent requirements of regulatory bodies like the FDA and EMA but also ensures the highest degree of confidence in pharmacokinetic data, ultimately supporting critical decisions in drug development.[13][17][18]
References
-
Guideline on bioanalytical method validation. European Medicines Agency (EMA). [Link]
-
Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [https://www.europeanbioanalysisforum.eu/wp-content/uploads/2012/11/EBF- plenary-presentation-on-EMA-BMV-guideline-for-publication.pdf]([Link] plenary-presentation-on-EMA-BMV-guideline-for-publication.pdf)
-
US FDA guidelines for bioanalytical method validation. ResearchGate. [Link]
-
Bioanalytical method validation emea. Slideshare. [Link]
-
Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Development of Highly-sensitive method and its validation for the determination of Formoterol in human Plasma by UPLC-MS/MS. IJRAR.org. [Link]
-
LC-MS/MS Bioanalytical Method for Formoterol improved. Anapharm. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. Resolve Mass Spectrometry. [Link]
-
An Improved Liquid Chromatography–Tandem Mass Spectrometric Method to Quantify Formoterol in Human Urine. Oxford Academic. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
(PDF) An Improved Liquid Chromatography-Tandem Mass Spectrometric Method to Quantify Formoterol in Human Urine. ResearchGate. [Link]
-
Highly Sensitive and Selective Method for Estimation of Formoterol at Sub-pg/mL in Human Plasma Using Shimadzu LCMS-8060NX. Shimadzu. [Link]
-
Ultra-sensitive determination of Formoterol in human serum by high performance liquid chromatography and electrospray tandem mass spectrometry. PubMed. [Link]
-
Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
A sensitive method for the quantification of formoterol in human plasma. SCIEX. [Link]
-
A sensitive method for the quantitation of formoterol in human plasma. SCIEX. [Link]
-
FDA Finalizes Guidance on Bioanalytical Method Validation. Center for Biosimilars. [Link]
-
Excretion profile of inhaled formoterol: distinguishing between therapeutic use and abuse in sports. National Dope Testing Laboratory, India. [Link]
-
The chemical structure of formoterol. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. dshs-koeln.de [dshs-koeln.de]
- 4. Formoterol-D6 acetate (mixture of diastereomers) - High-Purity Reference Standard for LC-MS/MS Quantification [witega.de]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
- 8. Ultra-sensitive determination of Formoterol in human serum by high performance liquid chromatography and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijrar.org [ijrar.org]
- 10. sciex.com [sciex.com]
- 11. sciex.com [sciex.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. fda.gov [fda.gov]
- 14. ema.europa.eu [ema.europa.eu]
- 15. researchgate.net [researchgate.net]
- 16. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. centerforbiosimilars.com [centerforbiosimilars.com]
A Senior Application Scientist's Guide to Achieving Ultra-Low Detection and Quantification Limits for Formoterol Using Formoterol-D6
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Formoterol, achieving accurate and precise quantification at exceptionally low concentrations is paramount. This guide provides an in-depth comparison of analytical methodologies, focusing on the determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for Formoterol, with a critical emphasis on the use of its deuterated internal standard, Formoterol-D6. We will delve into the causality behind experimental choices, present supporting data from various platforms, and offer detailed protocols to ensure your methods are both robust and reliable.
The Imperative for High Sensitivity in Formoterol Analysis
Formoterol is a potent, long-acting beta-2-adrenoceptor agonist prescribed for the management of asthma and chronic obstructive pulmonary disease (COPD).[1][2] Due to its high potency, therapeutic doses are low, leading to very low systemic concentrations, often in the picogram per milliliter (pg/mL) range in biological matrices like human plasma.[3][4][5] Consequently, the development of highly sensitive and specific bioanalytical methods is crucial for pharmacokinetic (PK) studies, therapeutic drug monitoring, and supporting clinical trials.[6][7]
The use of a stable isotope-labeled internal standard, such as Formoterol-D6, is a cornerstone of modern quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][8][9] Formoterol-D6 shares near-identical physicochemical properties with the unlabeled analyte, ensuring it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects.[1] This co-behavior allows for the correction of variability during sample preparation and analysis, leading to superior accuracy and precision in quantification.
Understanding Limit of Detection (LOD) and Limit of Quantification (LOQ)
Before delving into experimental data, it is essential to ground our discussion in the definitions provided by authoritative regulatory bodies. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide clear guidance on these parameters.[10][11][12][13][14][15]
-
Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[13][14] It is often determined based on a signal-to-noise ratio of approximately 3:1.[10][12]
-
Limit of Quantification (LOQ): The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13][14] For bioanalytical methods, this is often referred to as the Lower Limit of Quantification (LLOQ). The FDA guidance for bioanalytical method validation suggests that the LLOQ should be determined using at least five samples, with precision within ±20% and accuracy between 80-120% of the nominal concentration.[11][16]
Comparative Analysis of Formoterol Quantification Methods
The following table summarizes the performance of various LC-MS/MS methods for the quantification of Formoterol in human plasma, all of which utilize Formoterol-D6 as an internal standard. This comparison highlights the evolution of instrumentation and methodologies in achieving progressively lower detection limits.
| Method/Platform | Lower Limit of Quantification (LLOQ) | Linear Range | Sample Preparation | Reference |
| SCIEX 7500 System | 0.05 pg/mL | 0.05 - 100 pg/mL | Liquid-Liquid Extraction (LLE) | [3][4][5] |
| Anapharm Europe | 0.2 pg/mL | Not Specified | Not Specified | [17] |
| Benchchem Application Note | 0.2 pg/mL | 0.2 - 100 pg/mL | Solid-Phase Extraction (SPE) or LLE | [6] |
| IJRAR.org Study | 0.4 pg/mL | 0.4 - 150 pg/mL | LLE + Protein Precipitation (PPT) | [18] |
| Mascher et al. (2006) | 0.40 pg/mL | 0.40 - 100.24 pg/mL | Cation-Exchange Solid Phase Extraction | [19] |
| Deventer et al. (Urine) | 0.5 ng/mL | 0.5 - 50 ng/mL | Liquid-Liquid Extraction (LLE) | [20] |
| Oxford Academic (Urine) | 0.2 ng/mL | 0.2 - 500 ng/mL | Liquid-Liquid Extraction (LLE) | [8] |
Note: The values for urine samples are in ng/mL, reflecting the different matrix and concentration levels expected in that biological fluid.
This data clearly demonstrates that with modern, high-sensitivity mass spectrometers, such as the SCIEX 7500 system, LLOQ values as low as 0.05 pg/mL in human plasma are achievable.[3][4][5] This level of sensitivity is critical for accurately characterizing the pharmacokinetic profile of Formoterol, especially after low inhaled doses.
Experimental Workflow for Determining LOD and LOQ
The following diagram and protocol outline a typical workflow for the determination of Formoterol LOD and LOQ in a bioanalytical setting.
Caption: Workflow for LOD/LOQ determination of Formoterol.
Detailed Experimental Protocol
This protocol is a synthesized example based on methods achieving low pg/mL sensitivity.[3][4][6][19]
1. Preparation of Stock and Working Solutions:
-
Causality: Accurate preparation of stock solutions is the foundation of a reliable quantitative assay. Using high-purity reference standards is non-negotiable.
-
Protocol:
-
Prepare primary stock solutions of Formoterol Fumarate and Formoterol-D6 in methanol at a concentration of 1 mg/mL.[6]
-
Perform serial dilutions of the Formoterol stock solution in a 50:50 methanol/water mixture to create working standard solutions for spiking into plasma.
-
Prepare a working solution of Formoterol-D6 (e.g., 1 ng/mL) in the same diluent.
-
2. Preparation of Calibration Standards and Quality Control Samples:
-
Causality: The calibration curve defines the relationship between instrument response and concentration. It must be prepared in the same biological matrix as the study samples to account for matrix effects.
-
Protocol:
-
Spike appropriate volumes of the working standard solutions into blank human plasma to prepare a calibration curve ranging from, for example, 0.05 pg/mL to 100 pg/mL.[3][4]
-
Similarly, prepare Quality Control (QC) samples at low, medium, and high concentrations. For LLOQ determination, prepare at least five replicates at the target LLOQ concentration.[11]
-
3. Sample Extraction (Liquid-Liquid Extraction Example):
-
Causality: The extraction step serves to isolate the analyte from interfering matrix components and to concentrate it. LLE is a common and effective technique for this purpose.
-
Protocol:
-
To 300 µL of plasma sample (blank, standard, QC, or unknown), add 50 µL of the Formoterol-D6 working solution (the internal standard).[3][4]
-
Add 2.5 mL of tert-butyl methyl ether and 200 µL of 0.1% (v/v) ammonium hydroxide solution.[3][4] The basic pH ensures Formoterol is in its non-ionized form, enhancing its solubility in the organic solvent.
-
Vortex for 3 minutes and centrifuge at approximately 4000 RCF for 5 minutes.
-
Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 150 µL of a suitable mobile phase, such as 80:20 (v/v) methanol/10mM ammonium acetate.[3][4]
-
4. LC-MS/MS Analysis:
-
Causality: Chromatographic separation is essential to resolve the analyte from other components, reducing ion suppression. Tandem mass spectrometry provides high selectivity and sensitivity through Multiple Reaction Monitoring (MRM).
-
Protocol:
-
LC System: A UPLC or HPLC system capable of handling high pressures and delivering precise gradients.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution using, for example, 10 mM ammonium formate in water and acetonitrile or methanol.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions:
-
5. Data Analysis and LOD/LOQ Determination:
-
Causality: Following regulatory guidelines for data evaluation ensures the scientific validity and acceptability of the results.
-
Protocol:
-
Integrate the peak areas for both Formoterol and Formoterol-D6.
-
Calculate the peak area ratio (Formoterol/Formoterol-D6) for each standard and plot against the nominal concentration to generate a calibration curve using a weighted (e.g., 1/x²) linear regression.
-
For LOD, analyze samples at very low concentrations and determine the concentration that yields a signal-to-noise ratio of at least 3.
-
For LLOQ, analyze the five replicates at the proposed LLOQ concentration. Calculate the accuracy (% deviation from the nominal value) and precision (%CV). The results must meet the acceptance criteria (typically 80-120% for accuracy and ≤20% for precision).[11]
-
The Self-Validating System: Ensuring Trustworthiness
A well-designed bioanalytical method is a self-validating system. The inclusion of Formoterol-D6 at a constant concentration in every sample, from the first calibration standard to the last study sample, is the cornerstone of this principle. Any unexpected variation in the internal standard's response can signal a problem with the extraction, injection, or ionization for that specific sample, allowing for its identification and potential re-analysis. The consistent performance of QC samples throughout the analytical run provides further confidence that the method is performing as expected and that the data generated for unknown samples is reliable.
Conclusion
References
-
PharmaSciences. (n.d.). ICH Q2 (R1). Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
-
International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Anapharm. (n.d.). LC-MS/MS Bioanalytical Method for Formoterol improved. Retrieved from [Link]
-
SCIEX. (n.d.). Ultra-sensitive method for the quantification of Formoterol in human plasma. Retrieved from [Link]
-
SCIEX. (n.d.). A sensitive method for the quantification of formoterol in human plasma. Retrieved from [Link]
-
European Medicines Agency. (2006). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Retrieved from [Link]
- Salem, Y. A., Hammouda, M., & El-Ashry, S. M. (2019). Multiple analytical methods for determination of formoterol and glycopyrronium simultaneously in their novel combined metered dose inhaler. BMC Chemistry, 13(1), 76.
- Patel, P. N., et al. (2017). A Review On Analytical Methods For Estimation of Formoterol Fumarate In Pharmaceutical Dosage Form and Biological Fluids.
-
IJRAR.org. (n.d.). Development of Highly-sensitive method and its validation for the determination of Formoterol in human Plasma by UPLC-MS/MS. Retrieved from [Link]
- Mascher, D. G., et al. (2006). Ultra-sensitive determination of Formoterol in human serum by high performance liquid chromatography and electrospray tandem mass spectrometry.
- Oxford Academic. (2013). An Improved Liquid Chromatography–Tandem Mass Spectrometric Method to Quantify Formoterol in Human Urine. Journal of Analytical Toxicology, 37(8), 548-552.
- Deventer, K., et al. (2012). Quantitative detection of inhaled formoterol in human urine and relevance to doping control analysis. Drug testing and analysis, 4(12), 947-953.
-
SCIEX. (n.d.). A sensitive method for the quantitation of formoterol in human plasma. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
- Salem, Y. A., Hammouda, M., & El-Ashry, S. M. (2019). Multiple analytical methods for determination of formoterol and glycopyrronium simultaneously in their novel combined metered dose inhaler.
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. Retrieved from [Link]
- Kumar, A., et al. (2020). Excretion profile of inhaled formoterol: distinguishing between therapeutic use and abuse in sports. Drug testing and analysis, 12(11-12), 1646-1653.
- Raut, V., & Baheti, B. (2020). US FDA guidelines for bioanalytical method validation.
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]
- ResearchGate. (2013). The chemical structure of formoterol. Download Scientific Diagram.
- Frontiers. (2024). Therapeutic drug monitoring of corticosteroids/β2-agonists in the hair of patients with asthma: an open-label feasibility study. Frontiers in Pharmacology, 15.
- OUCI. (2025). Stability of formoterol concentration in scalp hair of patients using maintenance formoterol therapy for asthma or COPD (INCTFISH). Frontiers in Pharmacology.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Multiple analytical methods for determination of formoterol and glycopyrronium simultaneously in their novel combined metered dose inhaler | Semantic Scholar [semanticscholar.org]
- 3. sciex.com [sciex.com]
- 4. sciex.com [sciex.com]
- 5. sciex.com [sciex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. pharmasciences.in [pharmasciences.in]
- 11. resolvemass.ca [resolvemass.ca]
- 12. database.ich.org [database.ich.org]
- 13. ema.europa.eu [ema.europa.eu]
- 14. fda.gov [fda.gov]
- 15. scribd.com [scribd.com]
- 16. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 17. LC-MS/MS Bioanalytical Method for Formoterol improved - Anapharm [anapharmbioanalytics.com]
- 18. ijrar.org [ijrar.org]
- 19. Ultra-sensitive determination of Formoterol in human serum by high performance liquid chromatography and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Quantitative detection of inhaled formoterol in human urine and relevance to doping control analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Bioanalytical Precision: A Comparative Guide to Formoterol-D6 and ¹³C-Labeled Formoterol as Internal Standards
For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of formoterol, the choice of an appropriate internal standard is a cornerstone of method robustness and data integrity.[1] Formoterol, a potent and long-acting β2-adrenergic agonist, requires highly sensitive and specific analytical methods for its quantification in biological matrices.[2] This guide provides an in-depth, objective comparison of two commonly employed stable isotope-labeled internal standards for formoterol: the deuterated analog, Formoterol-D6, and its ¹³C-labeled counterpart.
The ideal internal standard should exhibit physicochemical properties nearly identical to the analyte, ensuring it experiences the same variations during sample preparation, chromatography, and ionization, thereby providing accurate normalization.[3] While both deuterated and ¹³C-labeled standards are designed to fulfill this role, subtle but significant differences in their isotopic properties can impact analytical performance.
The Contenders: A Look at Formoterol-D6 and ¹³C-Labeled Formoterol
Formoterol-D6 has been utilized as an internal standard in several published bioanalytical methods for formoterol.[4][5] Its synthesis involves the incorporation of six deuterium atoms, leading to a mass shift that allows for its differentiation from the unlabeled analyte by mass spectrometry.
¹³C-labeled formoterol, while less commonly cited in the literature for formoterol analysis, represents a class of internal standards generally considered to be the "gold standard" in bioanalysis.[6][7] The incorporation of ¹³C atoms into the carbon skeleton of the molecule offers a stable and predictable mass shift with minimal impact on the compound's physicochemical properties. A commercially available version is Formoterol-¹³C-d₃, which incorporates both carbon-13 and deuterium.[8] For the purpose of this guide, we will focus on the comparison between a purely deuterated and a purely ¹³C-labeled internal standard.
Below is a visual representation of the chemical structures of Formoterol and its stable isotope-labeled analogs.
Caption: Structures of Formoterol and its stable isotope-labeled analogs.
Key Performance Characteristics: A Head-to-Head Comparison
The selection of an internal standard should be guided by a thorough understanding of its potential impact on assay performance. Here, we dissect the key differences between Formoterol-D6 and ¹³C-labeled Formoterol.
| Feature | Formoterol-D6 (Deuterated) | ¹³C-Labeled Formoterol | Rationale & Implications |
| Chromatographic Co-elution | May exhibit a slight retention time shift (the "deuterium isotope effect").[9] | Co-elutes almost perfectly with the unlabeled analyte.[3] | The deuterium isotope effect can lead to differential matrix effects if the analyte and internal standard separate in a region of ion suppression or enhancement.[10] Perfect co-elution, as seen with ¹³C-labeled standards, provides more reliable correction. |
| Isotopic Stability | Risk of back-exchange of deuterium with protons from the solvent, particularly if labels are on exchangeable sites. | Highly stable with no risk of isotopic exchange.[9] | Isotopic instability can compromise the accuracy of quantification. ¹³C atoms are integrated into the stable carbon backbone of the molecule. |
| Potential for Isotopic Interference | The M+6 isotope of unlabeled formoterol could potentially interfere with the signal of Formoterol-D6, especially at high analyte concentrations. | A sufficient ¹³C label (e.g., ¹³C₆) would shift the mass beyond the natural isotopic distribution of the analyte, minimizing interference. | Overlap in isotopic signals can lead to inaccuracies in quantification, particularly at the lower and upper limits of the calibration range. |
| Cost & Availability | Generally lower cost and more readily available.[6] | Typically more expensive and may have limited commercial availability due to a more complex synthesis.[11][12] | Budgetary and supply chain considerations are practical factors in the selection of an internal standard. |
| Fragmentation in MS/MS | The presence of deuterium can sometimes alter fragmentation patterns. | Fragmentation patterns are generally identical to the unlabeled analyte.[3] | Consistent fragmentation between the analyte and internal standard is desirable for method development and robustness. |
Experimental Protocols for Internal Standard Evaluation
To empirically assess the suitability of an internal standard, the following experimental workflows are recommended.
Co-elution Assessment
This experiment is crucial to verify that the analyte and internal standard exhibit the same chromatographic behavior.
Protocol:
-
Prepare a solution containing a known concentration of both the unlabeled formoterol and the internal standard (Formoterol-D6 or ¹³C-labeled Formoterol).
-
Inject this solution onto the LC-MS/MS system.
-
Acquire data, monitoring the specific MRM transitions for both the analyte and the internal standard.
-
Overlay the chromatograms and visually inspect for any separation between the two peaks.
-
Calculate the retention time difference. An ideal internal standard will have a negligible difference in retention time.
Caption: Workflow for assessing the co-elution of an analyte and its internal standard.
Matrix Effect Evaluation
This experiment determines how well the internal standard compensates for the effects of the biological matrix on the ionization of the analyte.
Protocol:
-
Prepare three sets of samples:
-
Set A: Analyte and internal standard in a neat solution (e.g., methanol/water).
-
Set B: Blank biological matrix extract spiked with the analyte and internal standard post-extraction.
-
Set C: Blank biological matrix spiked with the analyte and internal standard before extraction.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the matrix factor (MF) and the internal standard-normalized matrix factor (IS-Normalized MF) using the following formulas:
-
MF = (Peak area of analyte in Set B) / (Peak area of analyte in Set A)
-
IS-Normalized MF = (Peak area ratio of analyte/IS in Set B) / (Peak area ratio of analyte/IS in Set A)
-
-
An IS-Normalized MF close to 1 indicates effective compensation for matrix effects.
Sources
- 1. scispace.com [scispace.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijrar.org [ijrar.org]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. foodriskmanagement.com [foodriskmanagement.com]
- 8. caymanchem.com [caymanchem.com]
- 9. ukisotope.com [ukisotope.com]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. otsuka.co.jp [otsuka.co.jp]
Navigating the Labyrinth of Bioanalysis: A Comparative Guide to Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the quest for accurate and reliable quantification of therapeutic agents in biological matrices is a critical endeavor. The choice of an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis is a pivotal decision that profoundly impacts data quality and, ultimately, the trajectory of a drug development program. This guide provides an in-depth, objective comparison of deuterated internal standards against other common alternatives, grounded in regulatory expectations and supported by experimental insights.
Stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, are widely hailed as the "gold standard" in quantitative bioanalysis.[1] This esteemed status is not without merit. By substituting one or more hydrogen atoms with its heavier, stable isotope, deuterium, a molecule is created that is chemically almost identical to the analyte of interest. This near-perfect analogy allows the deuterated standard to meticulously track the analyte through the entire analytical workflow, from the initial extraction from a complex biological matrix to the final detection by the mass spectrometer. This faithful tracking provides a robust correction for a myriad of potential variabilities, including extraction efficiency, injection volume fluctuations, and, most critically, matrix effects.[2]
Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have aligned their recommendations under the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guideline. This harmonized guideline strongly advocates for the use of a SIL-IS whenever feasible, recognizing its superior ability to ensure the accuracy and precision of bioanalytical data.[1][3]
The Contenders: A Head-to-Head Comparison of Internal Standards
The selection of an internal standard is a critical juncture in method development. The ideal IS should mimic the physicochemical properties of the analyte as closely as possible. Here, we compare the performance of deuterated standards against two common alternatives: ¹³C-labeled internal standards and structural analogs.
| Performance Metric | Deuterated Internal Standard (D-IS) | ¹³C-Labeled Internal Standard (¹³C-IS) | Structural Analog Internal Standard | Key Takeaway |
| Matrix Effect Compensation | Excellent | Excellent | Moderate to Poor | SIL-IS (both D- and ¹³C-labeled) provide superior correction for ion suppression or enhancement due to their co-elution and similar ionization efficiencies with the analyte.[4][5] Structural analogs may have different susceptibilities to matrix effects. |
| Accuracy & Precision | Excellent | Excellent | Good to Moderate | The close tracking of the analyte by SIL-IS leads to significantly better accuracy and precision. One study showed that the implementation of a SIL-IS improved the precision of an assay significantly (p=0.02) and resulted in a mean bias closer to 100% compared to a structural analog.[6] |
| Chromatographic Co-elution | Generally co-elutes, but slight retention time shifts can occur.[7] | Excellent co-elution with the analyte.[8] | Co-elution is not guaranteed and depends on the structural similarity. | ¹³C-IS are less prone to chromatographic shifts compared to deuterated standards, ensuring more consistent co-elution. |
| Potential for Isotopic Exchange (Back-Exchange) | A potential risk, especially for deuterium on labile positions (e.g., -OH, -NH).[9] | Highly stable; no risk of back-exchange. | Not applicable. | The stability of the ¹³C label is a distinct advantage over deuterium, eliminating concerns about loss of the isotopic label during sample processing and storage. |
| Metabolic Switching | A potential concern where deuteration at a site of metabolism can alter the metabolic pathway of the standard. | Not a concern. | Different metabolic profile from the analyte. | The potential for metabolic switching needs to be considered when using deuterated standards for metabolites. |
| Commercial Availability & Cost | Generally more readily available and cost-effective than ¹³C-IS. | Often more expensive and less commercially available than deuterated standards. | Availability and cost are highly variable depending on the compound. | The cost-effectiveness of deuterated standards is a significant factor in their widespread adoption. |
The Litmus Test: A Step-by-Step Guide to Bioanalytical Method Validation with a Deuterated Standard
A robust and reliable bioanalytical method is the bedrock of any successful drug development program. The validation of such a method, particularly when employing a deuterated internal standard, must be a meticulous and well-documented process that adheres to the principles outlined in the ICH M10 guideline.[3] The following is a detailed protocol for the key validation experiments.
Experimental Protocol: Bioanalytical Method Validation
1. Selectivity
-
Objective: To demonstrate that the method can differentiate and quantify the analyte and the deuterated internal standard (D-IS) from endogenous components in the matrix.
-
Protocol:
-
Obtain at least six individual lots of blank biological matrix.
-
Process one set of these blank samples without any additions.
-
Process a second set of blank samples spiked only with the D-IS at its working concentration.
-
Analyze all samples and evaluate for any interfering peaks at the retention times of the analyte and the D-IS.
-
-
Acceptance Criteria: The response of any interfering peak in the blank matrix at the retention time of the analyte should be ≤ 20% of the Lower Limit of Quantification (LLOQ) response. The response of any interfering peak at the retention time of the D-IS should be ≤ 5% of its mean response in the LLOQ samples.[3]
2. Accuracy and Precision
-
Objective: To determine the closeness of the measured concentrations to the nominal concentrations (accuracy) and the degree of scatter in the data (precision).
-
Protocol:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.
-
Intra-day (Within-run) Accuracy and Precision: Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-day (Between-run) Accuracy and Precision: Analyze at least three separate analytical runs on different days, with each run containing replicates of the QC samples.
-
-
Acceptance Criteria: The mean concentration should be within ±15% of the nominal value for all QCs, except for the LLOQ, which should be within ±20%. The precision (%CV) should not exceed 15% for all QCs, except for the LLOQ, which should not exceed 20%.[10]
3. Matrix Effect
-
Objective: To assess the impact of matrix components on the ionization of the analyte and the D-IS.
-
Protocol:
-
Obtain at least six individual lots of blank biological matrix.
-
Prepare two sets of samples at low and high concentrations:
-
Set 1 (in matrix): Spike the analyte and D-IS into the post-extraction supernatant of the blank matrix lots.
-
Set 2 (neat solution): Prepare the analyte and D-IS in a neat solvent.
-
-
Calculate the Matrix Factor (MF) for the analyte and the D-IS for each matrix lot: MF = (Peak response in the presence of matrix) / (Peak response in neat solution).
-
Calculate the IS-normalized MF: IS-normalized MF = (MF of analyte) / (MF of D-IS).
-
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized MF across the different matrix lots should not be greater than 15%.[10]
4. Stability
-
Objective: To evaluate the stability of the analyte and the D-IS under various conditions that mimic sample handling and storage.
-
Protocol:
-
Freeze-Thaw Stability: Analyze QC samples after subjecting them to at least three freeze-thaw cycles.
-
Bench-Top Stability: Analyze QC samples after leaving them at room temperature for a specified period that reflects the expected sample handling time.
-
Long-Term Stability: Analyze QC samples after storing them at the intended storage temperature for a period equal to or longer than the duration of the study.
-
Stock Solution Stability: Evaluate the stability of the analyte and D-IS stock solutions at their storage temperature.
-
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration of the freshly prepared QC samples.[11][12]
Caption: A streamlined workflow for bioanalytical method validation using a deuterated internal standard, adhering to ICH M10 guidelines.
Potential Pitfalls and Considerations
While deuterated standards are the preferred choice, a discerning scientist must be aware of potential challenges to ensure the integrity of their data.
Metabolic Switching: A crucial consideration is the phenomenon of "metabolic switching." If deuteration occurs at a site of metabolic activity, the stronger carbon-deuterium bond can slow down or block the intended metabolic pathway. This can cause the metabolism of the deuterated standard to shift to an alternative, unintended pathway, a phenomenon observed in studies with deuterated caffeine and antipyrine analogs.[10] This could lead to a situation where the internal standard is no longer a true representation of the analyte's metabolic fate.
Caption: A diagram illustrating the concept of metabolic switching, where deuteration at a metabolic site can alter the metabolic pathway of the internal standard compared to the analyte.
Isotopic Purity and Contribution: It is essential to use a deuterated standard with high isotopic purity, ideally with the unlabeled analyte contributing less than 0.1% to the signal. The presence of the unlabeled analyte as an impurity in the deuterated standard can lead to an overestimation of the analyte concentration, particularly at the LLOQ.
Back-Exchange: Deuterium atoms located at labile positions in a molecule (e.g., on heteroatoms like oxygen or nitrogen) can exchange with protons from the solvent. This "back-exchange" can compromise the integrity of the internal standard. Therefore, it is crucial to select a deuterated standard where the deuterium atoms are placed on stable, non-exchangeable positions.
Conclusion: An Informed Decision for Unimpeachable Data
The use of deuterated internal standards represents a cornerstone of modern, high-quality bioanalysis. Their ability to closely mimic the behavior of the analyte provides a level of accuracy and precision that is generally unmatched by other types of internal standards. While the initial investment in a deuterated standard may be higher than that for a structural analog, the long-term benefits in terms of data reliability, reduced method development time, and smoother regulatory review often outweigh the costs.[2]
However, the choice of any internal standard should not be made dogmatically. A thorough understanding of the analyte's physicochemical properties, its metabolic profile, and the potential pitfalls associated with deuteration is paramount. By adhering to the rigorous validation procedures outlined in the ICH M10 guideline and by carefully considering the nuances of each internal standard type, researchers can confidently select the most appropriate tool to generate the unimpeachable data that underpins successful drug development.
References
- Horning, M. G., Haegele, K. D., Sommer, K. R., Nowlin, J., & Stafford, M. (1975). Metabolic switching of drug pathways as a consequence of deuterium substitution. In Proceedings of the second international conference on stable isotopes (pp. 41-54).
- Wieling, J., et al. (2002). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 16(18), 1727-1734.
-
International Council for Harmonisation. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Deuterated Standards for LC-MS Analysis. (2026). ResolveMass Laboratories Inc. [Link]
-
The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). (2021). LCGC North America. [Link]
-
Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA. (2026). ResearchGate. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. (2021). Future Science. [Link]
-
Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. (2024). BioAgilytix. [Link]
-
ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. (2024). ICH. [Link]
-
Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry. (2023). SpringerLink. [Link]
-
Direct quantification in bioanalytical LC-MS/MS using internal calibration via analyte/stable isotope ratio. (2026). ResearchGate. [Link]
-
Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. (2017). Royal Society of Chemistry. [Link]
-
The Value of Deuterated Internal Standards. (2017). KCAS Bio. [Link]
-
Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples. (2015). National Institutes of Health. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. database.ich.org [database.ich.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ukisotope.com [ukisotope.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. worldwide.com [worldwide.com]
- 12. database.ich.org [database.ich.org]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Formoterol-D6
For researchers and drug development professionals, the integrity of an experiment extends beyond the final data point. It encompasses the entire lifecycle of a chemical entity, including its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of Formoterol-D6, a deuterated analogue of the long-acting β2-adrenergic agonist, Formoterol. By understanding the chemical nature of Formoterol-D6 and the regulatory landscape governing its disposal, laboratories can ensure the safety of their personnel and the environment, thereby upholding the highest standards of scientific responsibility.
Understanding Formoterol-D6: Hazard Classification and Regulatory Context
Formoterol, as a potent bronchodilator, requires careful handling due to its pharmacological activity. While Formoterol itself is not explicitly listed on the NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings, it is crucial to handle it with the caution afforded to all pharmacologically active substances.[1][2][3][4] The deuteration in Formoterol-D6, where six hydrogen atoms are replaced by deuterium, does not significantly alter its chemical reactivity in a way that would necessitate a different disposal pathway from its non-deuterated counterpart. The primary consideration for disposal is its classification as a non-hazardous pharmaceutical waste, unless it meets the criteria for hazardous waste as defined by the Environmental Protection Agency (EPA).
According to the EPA's regulations under the Resource Conservation and Recovery Act (RCRA), a pharmaceutical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, or if it is specifically listed as a hazardous waste.[5] Formoterol-D6 does not typically meet these characteristics. Therefore, in most laboratory settings, it will be managed as non-hazardous pharmaceutical waste. However, it is imperative to consult your institution's Environmental Health and Safety (EHS) department and review the specific Safety Data Sheet (SDS) for the lot of Formoterol-D6 you are using to confirm its classification.
The following diagram illustrates the decision-making process for the disposal of Formoterol-D6 waste in a laboratory setting.
Caption: Decision tree for the proper disposal of Formoterol-D6 waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is paramount to adhere to standard laboratory safety protocols. This includes wearing appropriate Personal Protective Equipment (PPE) such as safety glasses, lab coats, and chemical-resistant gloves.[6] All handling of Formoterol-D6, including weighing and preparing for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any airborne powder.
Step-by-Step Disposal Procedures for Formoterol-D6
The following protocols provide a detailed guide for the disposal of various forms of Formoterol-D6 waste.
Protocol 1: Disposal of Unused or Expired Solid Formoterol-D6
-
Consult the Safety Data Sheet (SDS): Before proceeding, review the SDS for any specific disposal instructions provided by the manufacturer.[6]
-
Containerization: Place the solid Formoterol-D6 in its original container or a clearly labeled, sealed, and chemically compatible container. The label should include the chemical name ("Formoterol-D6"), the quantity, and the words "Hazardous Waste" or "Non-Hazardous Pharmaceutical Waste" as determined by your EHS department.
-
Segregation: Store the container in a designated satellite accumulation area for pharmaceutical waste, away from incompatible materials.[7][8]
-
Documentation: Maintain a log of all disposed Formoterol-D6, including the date, quantity, and method of disposal.
-
Arrange for Pickup: Contact your institution's EHS department to arrange for the collection of the waste by a licensed hazardous waste disposal company.[7]
Protocol 2: Disposal of Formoterol-D6 Solutions
-
Aqueous Solutions: For dilute aqueous solutions of Formoterol-D6, consult with your EHS department. In some cases, and depending on local regulations, neutralization followed by drain disposal may be permissible. However, this is increasingly discouraged. The EPA has established a ban on flushing hazardous pharmaceutical waste down sinks or toilets.[9] Therefore, the most prudent approach is to treat all solutions as chemical waste.
-
Organic Solvent Solutions: Solutions of Formoterol-D6 in organic solvents must be disposed of as hazardous chemical waste.
-
Containerization and Labeling: Collect the solution in a designated, leak-proof, and clearly labeled waste container. The label must indicate the chemical name ("Formoterol-D6"), the solvent(s), the approximate concentration, and the appropriate hazard warnings (e.g., "Flammable" for organic solvents).
-
Segregation and Pickup: Store the container in the designated satellite accumulation area for chemical waste and arrange for pickup through your EHS department.
Protocol 3: Disposal of Contaminated Materials
-
Sharps: Needles, syringes, and other sharps contaminated with Formoterol-D6 should be placed in a designated sharps container for hazardous waste.
-
PPE and Labware: Gloves, pipette tips, and other disposable labware contaminated with Formoterol-D6 should be collected in a designated hazardous waste bag or container.
-
Spill Cleanup Materials: Any materials used to clean up a spill of Formoterol-D6 (e.g., absorbent pads, wipes) must be treated as hazardous waste and disposed of accordingly.
-
Containerization and Labeling: All containers for contaminated materials must be clearly labeled with the contents and the appropriate hazard warnings.
The Rationale Behind the Procedures: Ensuring Safety and Compliance
The procedures outlined above are grounded in the principles of minimizing exposure, preventing environmental contamination, and adhering to regulatory requirements.
-
Segregation and Labeling: Proper segregation and labeling of waste streams are fundamental to safe laboratory practice and are mandated by the EPA.[5] This prevents accidental mixing of incompatible chemicals and ensures that waste is handled and treated appropriately by disposal vendors.
-
Incineration: High-temperature incineration is the preferred method for the disposal of pharmaceutical waste.[10][11][12] This process ensures the complete destruction of the active pharmaceutical ingredient, preventing its release into the environment.[10] Typical incineration temperatures for medical and pharmaceutical waste range from 850°C to 1200°C.[10][12]
-
Avoidance of Drain Disposal: The prohibition of flushing pharmaceutical waste is a key component of the EPA's regulations to protect water systems from contamination with active pharmaceutical ingredients.[9] Even at low concentrations, these compounds can have adverse effects on aquatic life and potentially impact human health through the water supply.[13]
Quantitative Data Summary
| Parameter | Guideline/Value | Source |
| RCRA Hazardous Waste Criteria | Ignitability, Corrosivity, Reactivity, Toxicity | EPA |
| Satellite Accumulation Area Limit | Up to 55 gallons of hazardous waste | [7][8] |
| Acutely Toxic (P-listed) Waste Limit | 1 quart of liquid or 1 kg of solid | [7][8] |
| Recommended Incineration Temperature | 850°C - 1200°C | [10][12] |
By adhering to these detailed procedures and understanding the principles behind them, researchers can ensure the safe and compliant disposal of Formoterol-D6, thereby upholding their commitment to scientific excellence and environmental stewardship.
References
-
Malsparo, D. (n.d.). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Retrieved from [Link]
-
Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS FORMOTEROL-D6 FUMARATE. Retrieved from [Link]
-
Stericycle. (2023, May 20). USP 800 & Hazardous Drug Disposal. Retrieved from [Link]
-
Federal Register. (2018, February 14). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings: Proposed Additions to the NIOSH Hazardous Drug List 2018. Retrieved from [Link]
-
AOHP. (n.d.). NIOSH Updates List of Hazardous Drugs for Health Care Workers. Retrieved from [Link]
-
U.S. Department of Veterans Affairs. (n.d.). USP General Chapter <800> Hazardous Drugs – Handling in Healthcare Settings. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings, 2016. Retrieved from [Link]
-
AIP Publishing. (2021). Waste to Energy by Incineration for a Pharmaceutical Industry: A Case Study. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2010). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings 2010. Retrieved from [Link]
-
Formoterol fumarate dihydrate - Safety Data Sheet. (2019, August 20). Retrieved from [Link]
-
Bionics Scientific. (n.d.). 5 Powerful Insights into How High-Temperature Incineration Works. Retrieved from [Link]
-
MedPro Waste Disposal. (2023, July 13). USP 800 Basic Overview. Retrieved from [Link]
-
Darugu, C., et al. (2023). Forced Degradation Studies for Glycopyrrolate, Formoterol & Budesonide By UPLC. International Journal of Membrane Science and Technology, 10(5), 860-866. Retrieved from [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2023, April 3). Formoterol Safety Data Sheet. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]
-
MedicalExpo. (n.d.). High-temperature incinerator. Retrieved from [Link]
-
ResearchGate. (2023). Forced Degradation Studies for Glycopyrrolate, Formoterol & Budesonide By UPLC. Retrieved from [Link]
-
International Atomic Energy Agency. (n.d.). Regulatory requirements in handling prescribed substances with specific reference to Heavy Water. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Medical Waste Incineration. Retrieved from [Link]
-
Medical Laboratory Observer. (2019, October 28). Laboratory Waste Management: The New Regulations. Retrieved from [Link]
-
Wikiwaste. (n.d.). High Temperature and Clinical Waste Incineration. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]
-
Secure Waste. (2024, January 6). EPA Hazardous Pharmaceutical Waste Management Overview!!. Retrieved from [Link]
-
Core. (2015, May 22). Forced degradation of mometasone furoate and development of two RP-HPLC methods for its determination with formoterol fumarate. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (2014). A Stability Indicating RP-HPLC Method for the Simultaneous Assay of Tiotropium, Formoterol and Ciclesonide from a Dry Powder Inhaler. Retrieved from [Link]
-
AKJournals. (2023, June 6). A novel stability-indicating method development and validation using reverse-phase ultra–high-performance liquid chromatography (RP- UPLC-PDA) technique for quantification of related substances and assay of Formoterol fumarate in its inhalation solution (20 μg mL−2) in. Retrieved from [Link]
-
GSK. (n.d.). BREO ELLIPTA (fluticasone furoate and vilanterol). Retrieved from [Link]
-
Salamandra. (n.d.). Regulatory Considerations for Deuterated Products. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (2020, October). Laboratory Waste Management Guidelines. Retrieved from [Link]
-
Stericycle. (n.d.). Medication & Pharmaceutical Waste Disposal Explained. Retrieved from [Link]
-
Ohio Environmental Protection Agency. (n.d.). The Disposal of Hazardous Waste Pharmaceuticals FAQs. Retrieved from [Link]
-
Rx Destroyer. (n.d.). Pharmaceutical Waste Disposal. Retrieved from [Link]
-
Irish Statute Book. (2003). Containment of Nuclear Weapons Act 2003, Schedule. Retrieved from [Link]
-
U.S. Nuclear Regulatory Commission. (n.d.). § 110.24 General license for the export of deuterium for nuclear end use. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Retrieved from [Link]
-
Federal Register. (2021, October 6). Control of Deuterium That Is Intended for Use Other Than in a Nuclear Reactor Under the Export Administration Regulations (EAR). Retrieved from [Link]
-
University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
-
AstraZeneca. (2023, November 2). Environmental Risk Assessment Data Formoterol fumarate dihydrate. Retrieved from [Link]
Sources
- 1. malsparo.com [malsparo.com]
- 2. Federal Register :: NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings: Proposed Additions to the NIOSH Hazardous Drug List 2018 [federalregister.gov]
- 3. NIOSH Updates List of Hazardous Drugs for Health Care Workers | AOHP – Blog [aohp.org]
- 4. cdc.gov [cdc.gov]
- 5. MedicalLab Management Magazine [medlabmag.com]
- 6. esschemco.com [esschemco.com]
- 7. odu.edu [odu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. securewaste.net [securewaste.net]
- 10. pubs.aip.org [pubs.aip.org]
- 11. fermion.fi [fermion.fi]
- 12. bionicsscientific.com [bionicsscientific.com]
- 13. astrazeneca.com [astrazeneca.com]
Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling Formoterol-D6
Welcome to your essential guide for the safe handling of Formoterol-D6, a deuterated analog of a potent, long-acting β2-adrenergic agonist. As researchers and drug development professionals, our work with such highly potent active pharmaceutical ingredients (HPAPIs) demands a commensurate level of safety and precision.[1] This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection, use, and disposal. Our objective is to build a culture of safety that protects you, your colleagues, and the integrity of your research.
Understanding the Hazard: Why Formoterol-D6 Demands Respect
Formoterol-D6, like its non-deuterated counterpart, is a physiologically highly active substance. While specific toxicological data for the deuterated form is not thoroughly investigated, the parent compound's profile serves as a critical surrogate.[2] Formoterol is classified as toxic if inhaled, may cause damage to organs, and is suspected of damaging fertility or the unborn child.[3] Accidental inhalation, ingestion, or skin contact can lead to systemic effects.[4] Therefore, it must be handled with the care required for hazardous materials.
The primary principle in handling HPAPIs is containment. Engineering controls, such as fume hoods, ventilated balance enclosures, and glovebox isolators, are the first and most critical line of defense.[1][5] Personal Protective Equipment is the essential final barrier between you and the compound, designed to protect you from exposure when engineering controls are not sufficient or during procedures with a higher risk of aerosolization or spillage.[1]
The Core Directive: Personal Protective Equipment Ensemble
The selection of PPE is not a one-size-fits-all approach; it is dictated by the specific task, the quantity of material being handled, and the potential for exposure. The following sections detail the minimum required PPE for handling Formoterol-D6 in a powder form.
Respiratory Protection: Shielding Against Inhalation
Inhalation of potent powders is a primary route of exposure.[6] Open handling of Formoterol-D6 powder is strongly discouraged.[7] All weighing and reconstitution operations should be performed within a certified chemical fume hood or a ventilated containment enclosure.
-
Minimum Requirement: When working within a properly functioning fume hood, a NIOSH-approved N95 respirator is a baseline precaution.
-
Enhanced Protection: For procedures with a higher risk of aerosolization or when handling larger quantities, a half-mask or full-face elastomeric respirator with P100 (HEPA) filters is recommended.[2][3] A Powered Air-Purifying Respirator (PAPR) offers a higher protection factor and may be required by your institution's environmental health and safety (EHS) department for specific high-risk tasks.
Hand Protection: The Critical Glove Interface
Skin contact is another significant exposure risk.[2][6] Double-gloving is mandatory for handling Formoterol-D6 to provide a robust barrier and allow for safe removal of the outer, potentially contaminated glove without exposing the skin.[8]
-
Glove Selection: Use powder-free nitrile gloves.[8] Avoid latex gloves due to potential allergies and PVC gloves, which offer poor chemical protection.[9]
-
Double-Gloving Technique: Don the first pair of gloves, ensuring the cuff is tucked under the sleeve of your lab coat or gown. The second, outer pair of gloves should be worn over the cuff of the gown, creating a sealed interface.[8]
-
Integrity and Replacement: Change the outer glove immediately if you suspect contamination or if it is punctured or torn. Never wear gloves outside of the designated laboratory area.
Eye and Face Protection: Preventing Splashes and Aerosols
Protecting your eyes and face from splashes or aerosolized powder is crucial.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum.
-
Enhanced Protection: For tasks involving liquids or the potential for splashes, such as reconstituting the powder, chemical splash goggles are required.[10] A full-face shield, worn over safety glasses or goggles, provides the most comprehensive protection against splashes to the entire face.[9]
Body Protection: A Barrier for Your Skin and Clothing
Your personal clothing should be fully covered to prevent contamination.
-
Gown/Coat: A disposable, solid-front gown made of a low-permeability fabric with long sleeves and tight-fitting knit or elastic cuffs is required.[8] A traditional, open-front lab coat is not sufficient.
-
Sleeve Covers: For added protection at the gown-glove interface, disposable sleeve covers can be utilized.[11]
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting. For potent compound work, dedicated, chemical-resistant shoes or disposable shoe covers should be worn. Shoe covers must be doffed before exiting the work area to prevent tracking contamination.[10]
PPE Selection by Laboratory Task
To simplify the selection process, the following table summarizes the recommended PPE for common laboratory procedures involving Formoterol-D6.
| Task | Respiratory Protection | Hand Protection | Eye/Face Protection | Body Protection |
| Weighing Solid Powder | N95 (in hood) or PAPR/Elastomeric Respirator | Double Nitrile Gloves | Safety Goggles | Disposable Gown, Shoe Covers |
| Preparing Solutions | N95 (in hood) | Double Nitrile Gloves | Safety Goggles & Face Shield | Disposable Gown, Shoe Covers |
| Handling Dilute Solutions | Not required (in hood) | Single Nitrile Gloves | Safety Glasses | Lab Coat |
| Spill Cleanup (Powder) | PAPR/Elastomeric Respirator with P100 filters | Double Nitrile Gloves, Heavy Duty Outer | Safety Goggles & Face Shield | Disposable Gown/Coveralls, Shoe Covers |
| Waste Disposal | N95 | Double Nitrile Gloves | Safety Goggles | Disposable Gown, Shoe Covers |
Procedural Guidance: Donning and Doffing Protocols
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Experimental Protocol: Donning PPE
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Gown & Shoe Covers: Put on the disposable gown and shoe covers.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs go over the sleeves of the gown.
-
Respiratory Protection: Fit-check your respirator according to manufacturer instructions.
-
Eye/Face Protection: Put on safety goggles and a face shield, if required.
Experimental Protocol: Doffing PPE
This process is designed to contain contaminants. Perform these steps slowly and deliberately within the designated doffing area.
-
Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel them off from cuff to fingertip, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Gown and Sleeve Covers: Untie the gown. Peel it away from your body, touching only the inside. Roll it into a ball with the contaminated side inward and dispose of it.
-
Hand Hygiene: Sanitize your inner gloves.
-
Eye/Face Protection: Remove the face shield and goggles from the back to the front.
-
Respiratory Protection: Remove your respirator.
-
Inner Gloves: Remove the final pair of gloves, again turning them inside out.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
Spill and Disposal Management
Emergency Spill Plan
In the event of a spill, evacuate the immediate area and alert your supervisor and EHS department. Only trained personnel with the appropriate PPE (including enhanced respiratory protection) should perform cleanup. The cleanup process generally involves gently covering the spill with an absorbent material for liquids or damp cloths for powders to avoid aerosolization, followed by decontamination of the area.[12]
Waste Disposal Plan
All disposable PPE, contaminated materials, and excess Formoterol-D6 must be treated as hazardous pharmaceutical waste.[13][14]
-
Collection: Collect all waste in clearly labeled, sealed, and puncture-proof hazardous waste containers.
-
Disposal Route: Do not dispose of this waste in general trash or down the drain.[3] It must be disposed of through your institution's hazardous waste program, typically involving high-temperature incineration.[15]
Visualizing the Workflow
The following diagram illustrates the critical control points in a standard workflow for handling solid Formoterol-D6.
Caption: Safe handling workflow for Formoterol-D6 powder.
By adhering to these guidelines, you actively contribute to a robust safety culture. Always consult your institution's specific chemical hygiene plan and safety data sheets before beginning any new procedure.
References
- High-Potency APIs: Containment and Handling Issues. Pharmaceutical Technology. [URL: https://www.pharmtech.com/view/high-potency-apis-containment-and-handling-issues]
- The challenge of handling highly potent API and ADCs in analytical chemistry. Eurofins Scientific. [URL: https://www.eurofins.com/biopharma-services/resources/white-papers-and-e-books/the-challenge-of-handling-highly-potent-api-and-adcs-in-analytical-chemistry/]
- SAFETY DATA SHEET Formoterol-D6 Fumarate. Expert Synthesis Solutions. [URL: https://www.expertsynthesis.com/wp-content/uploads/2021/08/ESS0296.pdf]
- It's more than just being Fragile : How to Handle Potent Formulation? Esco Pharma. [URL: https://www.escopharma.
- Cleaning and Decontamination of Potent Compounds in the Pharmaceutical Industry. ACS Publications. [URL: https://pubs.acs.org/doi/abs/10.1021/op990025d]
- Best Practices For Handling Potent APIs. Outsourced Pharma. [URL: https://www.outsourcedpharma.com/doc/best-practices-for-handling-potent-apis-0001]
- MATERIAL SAFETY DATA SHEETS FORMOTEROL-D6 FUMARATE. Cleanchem Laboratories. [URL: https://www.cleanchem.co.kr/pro_img/msds/msds_1623824553_e.pdf]
- SAFETY DATA SHEET Formoterol fumarate dihydrate. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/sigma/f9552]
- Safety Data Sheet Formoterol (hemifumarate hydrate). Cayman Chemical. [URL: https://www.caymanchem.com/msdss/15584m.pdf]
- Formoterol Fumarate Safety Data Sheet. Santa Cruz Biotechnology.
- Formoterol Safety Data Sheet. European Directorate for the Quality of Medicines & HealthCare (EDQM). [URL: https://crs.edqm.eu/wrd/sds/F0510000.pdf]
- Formoterol fumarate dihydrate - Safety Data Sheet. LGC Standards. [URL: https://www.lgcstandards.com/medias/sys_master/sds/h05/h65/8863116558366.pdf]
- Personal Protective Equipment. US EPA. [URL: https://www.epa.gov/emergency-response/personal-protective-equipment]
- Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH. [URL: https://www.cdc.gov/niosh/docs/2007-101/pdfs/2007-101.pdf?id=10.26616/NIOSHPUB2007101]
- Hospitals - Pharmacy - Personal Protective Equipment (PPE). Occupational Safety and Health Administration (OSHA). [URL: https://www.osha.gov/etools/hospitals/pharmacy/ppe]
- Personal Protective Equipment for Use in Handling Hazardous Drugs. CDC Stacks. [URL: https://stacks.cdc.gov/view/cdc/12188]
- Formoterol Inhalation Solution: Package Insert / Prescribing Info / MOA. Drugs.com. [URL: https://www.drugs.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [URL: https://www.provistaco.com/8-types-of-ppe-to-wear-when-compounding-hazardous-drugs/]
- Puffer and inhaler care. National Asthma Council Australia. [URL: https://www.nationalasthma.org.au/living-with-asthma/how-to-videos/puffer-and-inhaler-care]
- How to Dispose of Expired Inhalers. Curtis Bay Medical Waste Services. [URL: https://www.curtisbaymws.com/blog/how-to-dispose-of-expired-inhalers]
- How to Dispose of Expired Inhalers. Eco Medical Waste. [URL: https://www.ecomedicalwaste.com/how-to-dispose-of-expired-inhalers/]
- Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. World Health Organization. [URL: https://www.who.
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. esschemco.com [esschemco.com]
- 3. sds.edqm.eu [sds.edqm.eu]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. escopharma.com [escopharma.com]
- 6. Personal Protective Equipment for Use in Handling Hazardous Drugs [stacks.cdc.gov]
- 7. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 8. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 9. pppmag.com [pppmag.com]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. medprodisposal.com [medprodisposal.com]
- 14. How to Dispose of Expired Inhalers | Eco Medical [ecomedicalwaste.com]
- 15. iwaste.epa.gov [iwaste.epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
